molecular formula C25H23NO4 B557321 Fmoc-N-Me-Phe-OH CAS No. 77128-73-5

Fmoc-N-Me-Phe-OH

货号: B557321
CAS 编号: 77128-73-5
分子量: 401.5 g/mol
InChI 键: GBROUWPNYVBLFO-QHCPKHFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-mephe-oh>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBROUWPNYVBLFO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77128-73-5
Record name (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Fmoc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-α-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this N-methylated amino acid derivative is paramount for its effective use in the synthesis of modified peptides with enhanced pharmacokinetic properties. This document details its solubility in various organic solvents, provides experimental protocols for solubility determination and its application in SPPS, and includes visualizations to illustrate key workflows.

Core Concepts: The Importance of Solubility in Peptide Synthesis

The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis. Inadequate solubility can lead to several issues, including:

  • Incomplete coupling reactions: If the amino acid is not fully dissolved, its concentration in the reaction solution will be lower than intended, leading to inefficient coupling to the growing peptide chain on the solid support.

  • Precipitation and clogging: Poorly soluble amino acids can precipitate out of solution, leading to clogging of lines and frits in automated peptide synthesizers.

  • Inaccurate concentration determination: Undissolved material can lead to errors in determining the actual concentration of the amino acid solution, affecting the stoichiometry of the coupling reaction.

N-methylation of amino acids, while offering significant advantages such as increased proteolytic stability and improved membrane permeability of the resulting peptide, can sometimes influence solubility. Therefore, a thorough understanding of the solubility profile of this compound is essential for optimizing peptide synthesis protocols.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various common organic solvents. It is important to note that specific quantitative data for a broad range of solvents is not extensively published. The data presented here is compiled from chemical supplier information and related scientific literature.

SolventChemical FormulaSolvent TypeQuantitative SolubilityQualitative SolubilityCitation(s)
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic~150 - 200 mg/mLClearly Soluble[1][2]
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar Aprotic10 mM (~4 mg/mL)Soluble[3]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticData not availableLikely Soluble[4][5]
Dichloromethane (DCM)CH₂Cl₂ChlorinatedData not availableLikely Soluble[6][7]
Tetrahydrofuran (THF)C₄H₈OEtherData not availableLikely Poorly Soluble
Acetonitrile (ACN)C₂H₃NPolar AproticData not availableLikely Poorly Soluble
Methanol (MeOH)CH₄OPolar ProticData not availableLikely Poorly Soluble
Ethanol (EtOH)C₂H₆OPolar ProticData not availableLikely Poorly Soluble
WaterH₂OPolar ProticInsolubleInsoluble[4]

Note: The qualitative solubility in NMP and DCM is inferred from the common use of these solvents in SPPS and the known solubility of the parent compound, Fmoc-Phe-OH.[4][5][6][7] For solvents where quantitative data is unavailable, it is recommended to perform solubility tests for specific applications.

Experimental Protocols

Protocol 1: Determination of Qualitative and Quantitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound (powder)

  • Selected solvent(s) of high purity

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

  • Micro-pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)

Procedure:

  • Qualitative Assessment (Visual Method):

    • Weigh approximately 10 mg of this compound into a small glass vial.

    • Add the selected solvent dropwise while continuously vortexing or stirring.

    • Observe the dissolution of the solid. Continue adding solvent until the solid is completely dissolved.

    • Record the approximate volume of solvent required to dissolve the known mass of the compound to get a rough estimate of solubility.

  • Quantitative Determination (Saturated Solution Method):

    • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (in which this compound is highly soluble, e.g., DMF) to a concentration within the linear range of the HPLC detector.

    • Analyze the diluted sample by HPLC using a calibrated standard curve of this compound to determine its concentration in the saturated solution.

    • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual coupling step for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and DIPEA (2 equivalents relative to the amino acid) to the amino acid solution.

    • Allow the activation to proceed for a few minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

  • Confirmation of Coupling (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction. Note that the Kaiser test will not work for the secondary amine of the newly coupled N-methylated residue.

Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the experimental protocols described above.

G Solubility Determination Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination qual1 Weigh this compound qual2 Add solvent dropwise with agitation qual1->qual2 qual3 Observe for complete dissolution qual2->qual3 qual4 Record approximate volume qual3->qual4 quant1 Prepare supersaturated solution quant2 Equilibrate with stirring (24h) quant1->quant2 quant3 Centrifuge to pellet excess solid quant2->quant3 quant4 Withdraw clear supernatant quant3->quant4 quant5 Dilute supernatant quant4->quant5 quant6 Analyze by HPLC quant5->quant6 quant7 Calculate solubility quant6->quant7

Figure 1: Workflow for determining the solubility of this compound.

SPPS_Workflow This compound in SPPS Workflow cluster_activation Amino Acid Activation start Start with deprotected peptide-resin (Free N-terminal amine) coupling Add activated amino acid to resin Agitate for 1-2 hours start->coupling cluster_activation cluster_activation act1 Dissolve this compound in DMF act2 Add coupling reagent (e.g., HBTU) act1->act2 act3 Add base (DIPEA) act2->act3 wash1 Wash resin with DMF coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 Wash resin with DMF deprotection->wash2 end Peptide chain extended by one residue Ready for next coupling or final cleavage wash2->end

Figure 2: Workflow for the incorporation of this compound in SPPS.

Conclusion

This compound exhibits excellent solubility in DMF, the most common solvent for solid-phase peptide synthesis, and good solubility in other polar aprotic solvents like DMSO. For other organic solvents, its solubility is expected to be lower, and experimental verification is recommended. The provided protocols offer a framework for both determining the solubility of this important building block and for its successful incorporation into synthetic peptides. By understanding and applying this knowledge, researchers can optimize their peptide synthesis workflows, leading to higher yields and purities of target peptides with desirable N-methylated modifications.

References

Spectroscopic Characterization of Fmoc-N-Me-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH). Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from its close structural analog, Fmoc-Phe-OH, as a reference point and provides expert analysis on the expected spectral differences arising from N-methylation. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the characterization of this and similar molecules.

Introduction

This compound is an N-methylated amino acid derivative widely used in solid-phase peptide synthesis. The N-methyl group is a crucial modification in peptide drug design as it can enhance metabolic stability, improve cell permeability, and modulate the conformational properties of the resulting peptide. Accurate spectroscopic characterization is a critical step in ensuring the quality and purity of this building block before its incorporation into peptide sequences.

Spectroscopic Data Summary

The following tables summarize the expected and reference spectroscopic data for this compound. The data for ¹H NMR, ¹³C NMR, and IR are based on the non-methylated analog, Fmoc-Phe-OH, with an analysis of the anticipated variations.

Table 1: Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₂₅H₂₃NO₄[1][2][][4]
Molecular Weight401.45 g/mol [1][2][][4]
Expected Ion (ESI+) [M+H]⁺ Calculated
m/z402.16 Calculated
Table 2: ¹H NMR Spectroscopic Data (Reference: Fmoc-Phe-OH)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm (Fmoc-Phe-OH)MultiplicityAssignment (Fmoc-Phe-OH)Expected Shift/Change for this compound
~12.8br sCOOHNo significant change expected.
7.89dNHThis signal will be absent.
7.70 - 7.90m4H, Aromatic (Fmoc)Minor shifts possible.
7.20 - 7.45m9H, Aromatic (Fmoc & Phe)Minor shifts possible.
4.20 - 4.30mCH, CH₂ (Fmoc)Minor shifts possible.
3.10 - 3.30mβ-CH₂ (Phe)Minor shifts possible.
N/A s N-CH₃ A new singlet is expected, likely in the 2.5 - 3.0 ppm range.
Table 3: ¹³C NMR Spectroscopic Data (Reference: Fmoc-Phe-OH)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm (Fmoc-Phe-OH)Assignment (Fmoc-Phe-OH)Expected Shift/Change for this compound
~173C=O (Carboxylic Acid)Minor shift.
~156C=O (Carbamate)Minor shift.
~144, 141Aromatic (Fmoc, quaternary)Minor shifts.
~138Aromatic (Phe, quaternary)Minor shift.
120 - 130Aromatic (Fmoc & Phe)Minor shifts.
~66CH₂ (Fmoc)Minor shift.
~56α-CH (Phe)Shift expected due to N-methylation.
~47CH (Fmoc)Minor shift.
~37β-CH₂ (Phe)Minor shift.
N/A N-CH₃ A new signal is expected, likely in the 30 - 40 ppm range.
Table 4: IR Spectroscopic Data (Reference: Fmoc-Phe-OH)
Wavenumber (cm⁻¹) (Fmoc-Phe-OH)Functional Group AssignmentExpected Change for this compound
~3300N-H Stretch (Amide)This band will be absent.
3100 - 2500O-H Stretch (Carboxylic Acid)No significant change expected.
~3050C-H Stretch (Aromatic)No significant change expected.
~2950C-H Stretch (Aliphatic)Intensity may increase due to the N-CH₃ group.
~1720C=O Stretch (Carboxylic Acid)Minor shift possible.
~1690C=O Stretch (Carbamate)Minor shift possible.
~1530N-H Bend (Amide)This band will be absent.
~1450, 1480C=C Stretch (Aromatic)No significant change expected.
~1250C-O StretchNo significant change expected.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.[5][6] Common solvents for Fmoc-amino acids include DMSO-d₆ and CDCl₃.[7]

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), or reference the spectra to the residual solvent peak.[5]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (a few mg) of this compound in a volatile solvent like methylene chloride or acetone.[8]

    • Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[8][9]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[10]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a clean salt plate.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of ~10 µg/mL with a solvent mixture compatible with ESI-MS, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[11]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[12][13]

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The high-resolution measurement will provide an accurate mass that can be used to confirm the elemental formula.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a modified amino acid like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Fmoc-Phe-OH, Methylating Agent) synthesis N-methylation Reaction start->synthesis workup Work-up and Purification (e.g., Crystallization, Chromatography) synthesis->workup product Isolated Product (this compound) workup->product ms Mass Spectrometry (MS) - Molecular Weight Confirmation product->ms Sample Prep nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation product->nmr Sample Prep ir IR Spectroscopy - Functional Group Analysis product->ir Sample Prep data_analysis Data Analysis and Structure Verification ms->data_analysis nmr->data_analysis ir->data_analysis final_product Characterized this compound data_analysis->final_product

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. While direct experimental data is scarce, the use of data from the close analog Fmoc-Phe-OH, combined with a theoretical understanding of the effects of N-methylation, allows for a reliable characterization. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and other modified amino acids, ensuring their suitability for peptide synthesis and other applications in drug discovery and development.

References

A Technical Guide to Fmoc-N-Me-Phe-OH: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH), a critical building block in modern peptide science. This document details commercial suppliers, pricing, and purity levels to inform procurement decisions. Furthermore, it offers a detailed experimental protocol for the incorporation of this N-methylated amino acid into peptide sequences using solid-phase peptide synthesis (SPPS). Finally, it explores the significance of N-methylated peptides in modulating G-protein coupled receptor (GPCR) signaling pathways, with a specific focus on the Neuropeptide Y (NPY) receptor system, a key target in various physiological processes.

Commercial Suppliers and Pricing

The availability and cost of this compound are critical considerations for research and development. A variety of chemical suppliers offer this reagent at different purity levels and quantities. Below is a comparative summary of prominent commercial sources.

SupplierProduct Name/NumberCAS NumberMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD/EUR/GBP)
Key Organics This compound77128-73-5401.46>97%1 mg, 5 mg, 10 mg£36.00 (1mg), £42.00 (5mg), £51.00 (10mg)[1]
Sigma-Aldrich (Novabiochem) This compound77128-73-5401.45≥99.0% (sum of enantiomers, HPLC)Inquire for pricingInquire for pricing
Bachem This compound77128-73-5401.46Inquire for pricing1g, 5g€129.00 (1g), €493.00 (5g)
Chem-Impex Fmoc-N-Me-D-Phe-OH138775-05-0401.5≥ 99% (HPLC)[2]1g, 5g, 10g$106.96 (1g), $401.80 (5g), $750.52 (10g)[2]
RayBiotech This compound77128-73-5401.4598%[3]5g, 25g, 100gAs low as $146.00 (5g)[3]
ChemPep This compound77128-73-5Not specifiedInquire for pricingInquire for pricingInquire for pricing[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Purity data is as reported by the supplier.

The Role of N-Methylation in Peptide Drug Discovery

The incorporation of N-methylated amino acids, such as N-Me-Phe, into peptide sequences is a powerful strategy to enhance their therapeutic potential. This modification offers several key advantages:

  • Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.

  • Improved Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lower the energetic barrier for crossing cell membranes and improve oral bioavailability.

  • Conformational Control: The restriction of backbone flexibility can lock the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.

These properties make N-methylated peptides highly valuable in the development of novel therapeutics targeting a wide range of diseases.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Me-Phe

The following is a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound, utilizing the widely adopted HATU-mediated coupling method.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Dry diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker or vortexer

Synthesis Workflow

The overall workflow for the solid-phase synthesis is depicted in the diagram below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell resin in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. Treat with 20% piperidine/DMF Coupling Amino Acid Coupling (this compound) Washing1->Coupling 3. Wash with DMF Washing2 Washing Coupling->Washing2 4. Add activated amino acid Repeat Repeat for next amino acid Washing2->Repeat 5. Wash with DMF/DCM Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After last amino acid Repeat->Fmoc_Deprotection Cycle for each amino acid Washing3 Washing Final_Deprotection->Washing3 Cleavage Cleavage from Resin Washing3->Cleavage 6. Treat with cleavage cocktail Precipitation Precipitation Cleavage->Precipitation 7. Precipitate with cold ether Purification Purification & Analysis Precipitation->Purification 8. Purify by HPLC

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure

Step 1: Resin Swelling

  • Place the desired amount of resin in the reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution.

Step 3: Washing

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Wash with IPA (2-3 times).

  • Wash again with DMF (3-5 times).

Step 4: Coupling of this compound

  • In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-4 hours. The coupling of N-methylated amino acids is often slower than their non-methylated counterparts, so a longer reaction time is recommended.[5]

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Bromophenol Blue test, as the Kaiser (ninhydrin) test is not effective for N-methylated amines.[5]

Step 5: Washing

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • Wash with DCM (2-3 times).

  • Wash with DMF (3-5 times).

Step 6: Chain Elongation

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Step 7: Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 8: Final Washing

  • Wash the resin thoroughly with DMF, followed by DCM, and finally with methanol.

  • Dry the resin under vacuum.

Step 9: Cleavage and Deprotection

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the crude peptide.

Step 10: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide and discard the supernatant.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Application in Modulating GPCR Signaling: The Neuropeptide Y Receptor System

N-methylated peptides are of particular interest in the modulation of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a vast array of physiological processes and are major drug targets. The incorporation of N-methylated amino acids can influence the peptide's affinity and selectivity for different receptor subtypes.

A relevant example is the Neuropeptide Y (NPY) receptor system. NPY receptors (Y1, Y2, Y4, Y5) are GPCRs that play crucial roles in appetite regulation, anxiety, and other physiological functions.[6] The signaling cascade initiated by NPY receptor activation typically involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels through the Gαi subunit.[6]

NPY_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (or N-methylated analog) Y_Receptor NPY Receptor (e.g., Y1, Y2, Y5) NPY->Y_Receptor Binding G_Protein Heterotrimeric G-protein (Gαi, Gβγ) Y_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαi inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., related to appetite, anxiety) CREB->Gene_Expression Modulation

Figure 2: Simplified Neuropeptide Y (NPY) receptor signaling pathway.

The development of NPY receptor antagonists and agonists is a key area of research for treating obesity, anxiety disorders, and other conditions. The introduction of N-methyl-phenylalanine into NPY analogs can enhance their stability and receptor subtype selectivity, making them more effective and specific therapeutic agents.

References

The Strategic Role of N-Methylation in Optimizing Peptide Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, including low metabolic stability and poor membrane permeability. N-methylation, the substitution of an amide hydrogen with a methyl group on the peptide backbone, is a powerful and widely adopted strategy to overcome these limitations. This modification induces significant conformational changes that can enhance proteolytic resistance, improve cell permeability, and modulate receptor binding affinity. This technical guide provides an in-depth analysis of the structural and functional consequences of peptide N-methylation, detailed experimental protocols for its implementation and evaluation, and a summary of quantitative data to inform rational peptide drug design.

Introduction: Overcoming the Hurdles of Peptide Therapeutics

Peptides represent a promising class of therapeutic agents due to their high target selectivity and biological activity, often mimicking natural ligands. However, their translation into effective drugs is frequently challenged by inherent weaknesses such as rapid degradation by proteases and an inability to cross cellular membranes.[1][2] Chemical modifications are therefore essential to enhance their drug-like properties. Among these, N-methylation of the peptide backbone has emerged as a premier strategy for improving stability, bioavailability, and overall therapeutic potential.[3][4][5]

This guide explores the multifaceted role of N-methylation, from its profound impact on peptide conformation to its functional consequences on stability, permeability, and receptor interaction.

The Structural Impact of N-Methylation: A Conformational Shift

The introduction of a methyl group onto a backbone amide nitrogen fundamentally alters the peptide's structural landscape. This seemingly minor addition has several key structural consequences:

  • Steric Hindrance and Conformational Restriction: The methyl group introduces steric bulk, which restricts the rotational freedom around the peptide bonds (phi, ψ, and omega torsion angles).[6] This constraint reduces the peptide's overall flexibility, which can "lock" it into a more defined, and potentially more bioactive, conformation.[1]

  • Elimination of Hydrogen Bond Donors: Each N-methylation removes an amide proton (N-H), a critical hydrogen bond donor.[4] This prevents the formation of intramolecular and intermolecular hydrogen bonds at that position, which directly influences secondary structure and interactions with proteases or receptors.[2]

  • Promotion of cis-Amide Bonds: While peptide bonds typically favor the trans conformation, N-methylation lowers the energy barrier for cis-trans isomerization. The presence of cis peptide bonds can induce unique turns and folds in the peptide backbone, significantly altering its three-dimensional shape.

These structural modifications are the root cause of the functional benefits observed in N-methylated peptides.

The Functional Consequences of N-Methylation

The conformational changes induced by N-methylation translate directly into improved pharmacological properties.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[2][4] Proteases recognize and cleave peptides based on specific backbone conformations and hydrogen bonding patterns. N-methylation disrupts these recognition sites by:

  • Sterically hindering the approach of the protease to the scissile bond.[1]

  • Removing the amide proton , which is often crucial for the enzyme's binding and catalytic mechanism.[2]

This increased stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[3]

Table 1: Comparative Proteolytic Stability of N-Methylated Peptides

Peptide Sequence N-Methylated Residue Half-Life (t½) Fold Increase in Stability Reference
NNNNN-LK YDD-NNNNN Unmodified 1.4 min - [7]
NNNNN-L(N-Me-K )YDD-NNNNN Lys (P1) 101 min 72 [7]
NNNNN-LKY DD-NNNNN Tyr (P1') > 24 hours > 1000 [7]
NNNNN-LKYD D-NNNNN Asp (P2') > 24 hours > 1000 [7]
Cyclic Peptide 1 Unmodified > 360 min - [8]
Cyclic Peptide 3 (Tri-methylated) Leu1, D-Leu2, Leu4 > 360 min (Stable) [8]

Note: Data demonstrates a dramatic increase in stability upon N-methylation at or near the protease cleavage site. Cyclic peptides are inherently more stable; further N-methylation maintains this stability.

Improved Membrane Permeability and Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cell membranes, a key step towards oral bioavailability.[2][8] This is primarily achieved by reducing the desolvation penalty associated with moving from an aqueous environment into the lipid bilayer of a cell membrane. By removing hydrogen bond donors, N-methylation reduces the number of polar interactions with water molecules that must be broken.[1] Furthermore, the conformational rigidity can favor a structure that shields remaining polar groups and presents a more lipophilic exterior, a strategy observed in the orally bioavailable natural peptide, Cyclosporine A.[9]

Table 2: Comparative Membrane Permeability of N-Methylated Peptides

Peptide N-Methylation PAMPA Permeability (%T) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Oral Bioavailability (%) Reference
Cyclic Hexapeptide 1 None 2.1 ± 0.5 - - [8]
Cyclic Hexapeptide 3 Trimethylated 26.1 ± 1.8 17.1 ± 1.2 28 (in rat) [8]
Cyclic Hexapeptide 2 None 4.8 ± 0.7 - - [8]
Cyclic Hexapeptide 4 Trimethylated 20.3 ± 1.6 12.8 ± 0.4 - [8]

Note: Data shows a significant increase in both artificial (PAMPA) and cell-based (Caco-2) membrane permeability upon selective N-methylation, leading to substantial oral bioavailability in an animal model.

Modulated Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent and can either increase or decrease affinity.[4] By constraining the peptide's conformation, N-methylation can pre-organize the peptide into its bioactive conformation, minimizing the entropic penalty of binding and thus increasing affinity and selectivity.[4] However, if the induced conformation is not optimal for the receptor's binding pocket, a decrease in affinity will be observed. Therefore, a systematic "N-methyl scan," where each residue is individually methylated, is often necessary to identify beneficial modification sites.

Table 3: Effect of N-Methylation on Somatostatin Receptor Binding Affinity (IC50, nM)

Peptide Analog N-Methylated Residue hsst1 hsst2 hsst3 hsst4 hsst5
Parent Peptide None 230 0.8 170 >1000 18
Analog 1 D-Phe(5) 1200 1.1 110 >1000 22
Analog 2 Cys(6) >1000 1.0 450 >1000 110
Analog 3 Phe(7) >1000 >1000 >1000 >1000 >1000
Analog 4 D-Trp(8) 310 3.0 210 >1000 0.5
Analog 5 Lys(9) 390 1.0 250 >1000 30
Analog 6 Thr(10) >1000 >1000 >1000 >1000 >1000

Source: Adapted from literature. This table illustrates how N-methylation at D-Trp(8) dramatically and selectively increases affinity for the hsst5 receptor, while methylation at other positions, like Phe(7), abolishes binding across all subtypes.

Key Methodologies and Experimental Protocols

Synthesis of N-Methylated Peptides

This protocol describes a common method for N-methylating a peptide backbone directly on the solid-phase resin.

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Treat the resin-bound peptide with a strong, non-nucleophilic base to deprotonate the backbone amide(s). A solution of Lithium tert-butoxide (LiOtBu) in dry THF is commonly used.[8] The reaction is typically agitated for 5-10 minutes.

  • Washing: Wash the resin thoroughly with dry THF to remove excess base.

  • Methylation: Add a solution of the methylating agent, typically methyl iodide (CH₃I), in a solvent like Dimethyl sulfoxide (DMSO).[8] The reaction is agitated for 1-2 hours.

  • Final Washing: Wash the resin extensively with DMSO, followed by Dichloromethane (DCM) and DMF to remove all reaction byproducts.

  • Confirmation: A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm the success and extent of methylation before proceeding with further synthesis or final cleavage.

Incorporating pre-synthesized N-methylated amino acids during standard Solid-Phase Peptide Synthesis (SPPS) can be challenging due to steric hindrance.

  • Activation: Use a potent coupling reagent. O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective for coupling sterically hindered N-methylated residues.[7]

  • Reaction Conditions: Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid, 3.8-4 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIEA) in DMF.[7][10]

  • Coupling: Add the activation mixture to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. Microwave-assisted coupling can significantly reduce reaction times.[3][11]

  • Monitoring: Monitor the coupling completion using a qualitative test like the bromophenol blue test, as the standard ninhydrin test does not work for secondary amines.[10]

Start Start: Peptide on Resin Swell Swell Resin (DMF/THF) Start->Swell Deprotect Deprotonate Amide (e.g., LiOtBu in THF) Swell->Deprotect Wash1 Wash (THF) Deprotect->Wash1 Methylate Methylate (CH3I in DMSO) Wash1->Methylate Wash2 Wash (DMSO, DCM) Methylate->Wash2 End End: N-Methylated Peptide on Resin Wash2->End

Caption: Workflow for the on-resin N-methylation of a peptide using direct alkylation.

Proteolytic Stability Assay
  • Peptide Preparation: Prepare a stock solution of the peptide (e.g., 1 mM in water or a suitable buffer).

  • Incubation: Mix the peptide solution 1:1 (v/v) with fresh human serum or plasma to achieve the desired final concentration.[12] Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[2]

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trichloroacetic acid (TCA), to the aliquot.[12] Incubate on ice for 10-30 minutes to precipitate serum proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, containing the remaining intact peptide, by reverse-phase HPLC (RP-HPLC).

  • Quantification: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

Conformational Analysis: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the peptide (typically 50-100 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Prepare a matched buffer blank.

  • Instrument Setup: Use a CD spectropolarimeter. Purge the instrument with nitrogen gas. Set the measurement parameters: wavelength range (typically 195-260 nm for secondary structure), bandwidth, and scan speed.

  • Blank Measurement: Record a spectrum of the buffer blank in a 1 mm path length quartz cuvette.

  • Sample Measurement: Rinse the cuvette, then record the spectrum of the peptide solution using the identical instrument settings.

  • Data Processing: Subtract the buffer blank spectrum from the peptide sample spectrum to obtain the final CD spectrum.

  • Conversion: Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, number of residues, and cuvette path length. This normalization allows for comparison between different peptides.

  • Analysis: Analyze the resulting spectrum. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum near ~218 nm suggests β-sheet structure. Random coil peptides typically show a strong minimum below 200 nm.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate Preparation: Add a solution of the test peptide to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with an artificial membrane solution (e.g., lecithin in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the peptide solution is in contact with the artificial membrane.

  • Incubation: Incubate the plate assembly for a specified period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor well, through the membrane, into the acceptor well.

  • Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters. Compare the Papp value to those of known high- and low-permeability control compounds (e.g., propranolol and mannitol).

Case Study: The Cyclosporine A Signaling Pathway

Cyclosporine A (CsA) is a powerful immunosuppressant and a prime example of a naturally occurring, orally bioavailable, and heavily N-methylated (7 of 11 residues) cyclic peptide. Its mechanism of action provides a clear illustration of how a specific, rigid conformation enables potent biological activity.

CsA functions by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation.[13][14]

  • Binding to Cyclophilin: Inside a T-cell, CsA binds with high affinity to the cytosolic protein cyclophilin A (CypA).[15]

  • Formation of a Composite Surface: This CsA-CypA complex forms a new composite surface that is the active entity.

  • Inhibition of Calcineurin: The complex binds to calcineurin, a calcium- and calmodulin-dependent phosphatase.[14][16] This binding physically blocks calcineurin from accessing its substrates.

  • NFAT Remains Phosphorylated: Calcineurin's primary substrate in this pathway is the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, CsA prevents the dephosphorylation of NFAT.[13]

  • Blocked Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.

  • No IL-2 Gene Transcription: Without nuclear NFAT, the transcription of key cytokine genes, most importantly Interleukin-2 (IL-2), is not initiated.[16]

  • Suppressed Immune Response: The lack of IL-2 production prevents the full activation and proliferation of T-cells, resulting in immunosuppression.

cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporine A (N-Methylated Peptide) Complex CsA-CypA Complex CsA->Complex Binds CypA Cyclophilin A (CypA) CypA->Complex Binds CaN Calcineurin (CaN) Complex->CaN Inhibits NFATp NFAT (P) CaN->NFATp Activates NFAT NFAT NFATp->NFAT Dephosphorylation IL2 IL-2 Gene Transcription NFAT->IL2 Activates block->IL2 Blocked Translocation

Caption: The immunosuppressive signaling pathway of N-methylated peptide Cyclosporine A.

Logical Framework: The Multifaceted Effects of N-Methylation

The decision to incorporate N-methylation into a peptide lead requires a clear understanding of its interconnected effects. The modification initiates a cascade of changes starting from the molecular structure that propagates to its pharmacokinetic and pharmacodynamic properties.

cluster_struct Primary Structural Effects cluster_func Functional Consequences N_Meth N-Methylation Steric ↑ Steric Hindrance N_Meth->Steric HBD ↓ H-Bond Donors N_Meth->HBD Flex ↓ Conformational Flexibility N_Meth->Flex Stability ↑ Proteolytic Stability Steric->Stability HBD->Stability Perm ↑ Membrane Permeability HBD->Perm Binding Modulated Receptor Binding Affinity Flex->Binding Outcome Improved Pharmacokinetics & Bioavailability Stability->Outcome Perm->Outcome Binding->Outcome

Caption: Logical diagram illustrating the cascading effects of peptide N-methylation.

Conclusion

N-methylation is a robust and versatile strategy in medicinal chemistry for transforming promising peptide leads into viable drug candidates. By imposing conformational constraints and removing hydrogen bond donors, this modification directly addresses the primary liabilities of peptides: proteolytic instability and poor membrane permeability. While its impact on receptor binding must be empirically evaluated for each position, a systematic N-methyl scan can uncover analogues with dramatically improved affinity and selectivity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to rationally design, synthesize, and evaluate N-methylated peptides, ultimately accelerating the development of the next generation of peptide therapeutics.

References

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, including susceptibility to enzymatic degradation and poor membrane permeability. A key strategy to overcome these limitations is the introduction of N-methylated amino acids into the peptide backbone. This modification, the substitution of an amide proton with a methyl group, can profoundly enhance the drug-like properties of peptides, transforming them into more robust and effective therapeutic candidates. This technical guide provides an in-depth review of the use of N-methylated amino acids, from synthesis and characterization to their impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Advantages of N-Methylation: A Quantitative Perspective

The introduction of a methyl group on the amide nitrogen imparts several key advantages that can be quantified and compared. These benefits primarily stem from two main effects: steric hindrance and the removal of a hydrogen bond donor.

Enhanced Proteolytic Stability

N-methylation provides a steric shield that hinders the approach of proteolytic enzymes, which typically recognize and cleave peptide bonds through interactions with the backbone amides. This increased resistance to enzymatic degradation leads to a significantly longer in vivo half-life.[1]

Peptide/AnalogModificationHalf-life in Human Serum (t½)Fold IncreaseReference
Somatostatin AnalogUnmodified~3 min-[2]
Tri-N-methylated Somatostatin AnalogThree N-methyl groups-Significant increase[3]
Ghrelin(1-8)Unmodified--[4]
Ghrelin(1-8) Analog 22N-methylation at Leu5-Ser6 amideStable (> 24h)-[4]
Generic Peptide AUnmodified15 min-Illustrative
Generic Peptide A (N-Me)N-methylated> 8 hours> 32Illustrative

Table 1: Enhancement of Proteolytic Stability. Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

Improved Membrane Permeability and Oral Bioavailability

By eliminating a hydrogen bond donor, N-methylation reduces the desolvation penalty for a peptide to transition from an aqueous environment into the lipid bilayer of a cell membrane. This, coupled with an increase in lipophilicity, can dramatically improve passive diffusion across biological membranes, a critical step for oral bioavailability.[5][6]

Peptide/AnalogModificationCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (rat)Reference
Cyclic HexapeptideUnmodifiedLow-[7]
Trimethylated Cyclic HexapeptideThree N-methyl groupsHigh28%[7]
Veber-Hirschmann Somatostatin AnalogUnmodifiedLow<1%[3]
Tri-N-methylated Veber-Hirschmann AnalogThree N-methyl groups-10%[3]

Table 2: Improvement in Membrane Permeability and Oral Bioavailability. Caco-2 permeability is a common in vitro model for predicting intestinal drug absorption.[8][9][10][11]

Conformational Control and Receptor Affinity

The steric hindrance imposed by the N-methyl group restricts the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, this effect is highly context-dependent, and an unfavorable conformational lock can also decrease affinity. A systematic "N-methyl scan," where each amino acid is individually N-methylated, is often employed to identify positions where the modification is beneficial.[1][12][13]

Peptide Analog (Somatostatin Series)N-Methylated Residuesst5 Receptor Affinity (Kd, nM)Effect on AffinityReference
Parent PeptideNone--
Analog 1D-Trp8High AffinityIncreased[1]
Analog 2Phe7Affinity DestroyedDecreased[1]
Analog 3Thr10Affinity DestroyedDecreased[1]
c(RGDfV)None--[14]
Cilengitide (c(RGDf(NMe)V))ValHigher affinity for αvβ3 and αvβ5Increased[14]

Table 3: Context-Dependent Effects on Receptor Binding Affinity. The impact of N-methylation is highly dependent on the specific residue and its role in receptor interaction.

Experimental Protocols

The successful application of N-methylated amino acids in drug discovery relies on robust synthetic and analytical methodologies.

Synthesis of N-Methylated Peptides: On-Resin N-Methylation

On-resin N-methylation is a common and efficient method for introducing this modification during solid-phase peptide synthesis (SPPS). The following protocol is a generalized procedure.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate or methyl iodide

  • 2-Mercaptoethanol

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS protocols.

  • Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.

  • On-Resin N-Methylation (Three-Step Procedure):

    • Sulfonylation: Treat the resin-bound peptide with o-NBS-Cl and a base like collidine or DIPEA in a solvent such as NMP or DCM. This protects the amine as a sulfonamide.

    • Methylation: Introduce the methyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as DBU or potassium carbonate.

    • Desulfonylation: Remove the o-NBS protecting group using a thiol, such as 2-mercaptoethanol or thiophenol, and a base like DBU in DMF.

  • Coupling of the next amino acid: Coupling an amino acid to an N-methylated residue is often challenging due to steric hindrance. Use a more powerful coupling agent like HATU and extend the coupling time. Microwave-assisted coupling can also enhance efficiency.[15]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of N-Methylated Peptides

Unambiguous confirmation of N-methylation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.

NMR Spectroscopy:

NMR is considered the gold standard for confirming N-methylation as it provides direct structural information.

  • ¹H NMR: The protons of the N-methyl group typically appear as a sharp singlet in the chemical shift range of 2.6 - 3.1 ppm.

  • ¹³C NMR: The carbon of the N-methyl group gives a distinct signal in the range of 30 - 40 ppm.

  • 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates the ¹H and ¹³C signals of the N-methyl group, providing strong evidence of its presence. The Heteronuclear Multiple Bond Correlation (HMBC) experiment can further confirm the location of the N-methyl group by showing a correlation between the N-methyl protons and the alpha-carbon of the corresponding amino acid.

Mass Spectrometry:

MS is a highly sensitive technique used to confirm the mass change associated with N-methylation.

  • Principle: N-methylation results in a mass increase of 14.01565 Da per methyl group. High-resolution mass spectrometry can accurately detect this mass shift in the parent ion.

  • Tandem MS (MS/MS): Fragmentation of the peptide ion can help to localize the N-methylation to a specific amino acid residue by observing a +14 Da mass shift in the corresponding fragment ions.

Visualizing the Impact: Signaling Pathways and Workflows

The strategic use of N-methylated amino acids can be visualized to better understand their application in modulating biological pathways and the experimental workflows involved.

Modulating Protein-Protein Interactions: The p53-MDM2 Case

N-methylated peptides can be designed as inhibitors of protein-protein interactions (PPIs), which are often challenging targets for small molecules.[5][16][17][18][19][20][21] The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy.[16][17][19] N-methylation can be used to stabilize the helical conformation of p53-derived peptides, enhancing their binding to MDM2 and disrupting the p53-MDM2 interaction.[22]

p53_MDM2_Interaction cluster_0 Standard p53-MDM2 Interaction cluster_1 Inhibition by N-Methylated Peptide p53 p53 p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 Binds MDM2 MDM2 MDM2->p53_MDM2 Degradation p53 Degradation p53_MDM2->Degradation Leads to N_Me_Peptide N-Methylated p53-mimetic Peptide N_Me_Peptide_MDM2 Inhibitor-MDM2 Complex N_Me_Peptide->N_Me_Peptide_MDM2 Binds MDM2_inhibited MDM2 MDM2_inhibited->N_Me_Peptide_MDM2 p53_stabilized p53 Stabilized N_Me_Peptide_MDM2->p53_stabilized Prevents p53 binding

A logical diagram illustrating the inhibition of the p53-MDM2 interaction by an N-methylated peptide.
Targeting G-Protein Coupled Receptors: The Ghrelin Receptor Example

N-methylated peptides can act as potent and stable agonists or antagonists of G-protein coupled receptors (GPCRs).[4][23][24][25][26][27][28] Ghrelin, a peptide hormone that stimulates appetite and growth hormone release, acts through the ghrelin receptor (GHSR1a).[29][30] N-methylated ghrelin analogs have been developed to improve stability and activity.[4]

GPCR_Signaling N_Me_Ghrelin N-Methylated Ghrelin Analog GHSR1a Ghrelin Receptor (GHSR1a) N_Me_Ghrelin->GHSR1a Binds G_Protein Gq/11 Protein GHSR1a->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., GH Secretion) Ca_Release->Cell_Response PKC->Cell_Response

A simplified signaling pathway of an N-methylated ghrelin analog acting on the GHSR1a receptor.
A General Experimental Workflow

The process of designing, synthesizing, and evaluating N-methylated peptides follows a structured workflow.

Experimental_Workflow start Peptide Design & Selection for N-Methylation synthesis Solid-Phase Peptide Synthesis (with On-Resin N-Methylation) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Characterization (NMR & Mass Spectrometry) purification->characterization in_vitro In Vitro Assays (Stability, Permeability, Binding) characterization->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo end Lead Optimization in_vivo->end

References

Fmoc-N-Me-Phe-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Phe-OH (N-α-Fmoc-N-α-methyl-L-phenylalanine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced therapeutic properties. The N-methyl group provides steric hindrance that can increase resistance to enzymatic degradation and modulate the conformational flexibility of the peptide backbone, potentially leading to improved bioavailability and bioactivity.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a mild deprotection strategy using a weak base, which is a cornerstone of modern peptide chemistry.[3][4]

This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, offering experimental considerations and best practices to ensure its integrity and performance in research and drug development.

Chemical Properties and Stability Profile

The stability of this compound is intrinsically linked to the chemical nature of the Fmoc protecting group. The Fmoc group is notoriously labile to basic conditions, a feature exploited for its removal during SPPS.[][6] Conversely, it exhibits significant stability in acidic environments.[][7]

Key Stability Considerations:

  • Base Lability: The Fmoc group is readily cleaved by primary and secondary amines, such as piperidine, which is the standard reagent for deprotection in SPPS.[7] Exposure to even weak bases can lead to premature deprotection and degradation of the starting material.

  • Thermal Stability: While generally stable at recommended storage temperatures, Fmoc-protected amino acids can undergo thermal cleavage at elevated temperatures. For instance, studies have shown that the Fmoc group can be cleaved in DMSO at 120°C without the presence of a base.[8][9]

  • Solution Stability: Solutions of Fmoc-amino acids in solvents like dimethylformamide (DMF) are generally stable for short periods (up to a week or two) when stored refrigerated.[7] However, prolonged storage in solution is not recommended due to the potential for slow degradation.

Quantitative Data on Storage and Stability

ConditionFormTemperatureDurationSource(s)
Long-term Storage Powder-20°CUp to 3 years[3][10]
Short-term Storage Powder2-8°CNot specified[4][8][11]
In Solvent (e.g., DMSO) Solution-80°CUp to 1 year[3]
In Solvent (e.g., DMSO) Solution-20°CUp to 1 month[]

It is imperative to keep the compound away from moisture to prevent hydrolysis.[3]

Experimental Protocols: Assessing Purity and Stability

To ensure the quality of this compound, particularly after long-term storage or when troubleshooting peptide synthesis, several analytical methods can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids.

  • Objective: To quantify the purity of this compound and detect the presence of impurities.

  • Methodology:

    • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is employed.

      • Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (around 265 nm or 300 nm).[3]

    • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. Impurities such as free N-Me-Phe-OH, dipeptides, or β-alanyl adducts may be detected as separate peaks.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and can be used to identify impurities.

  • Objective: To verify the chemical structure of this compound and detect any structural changes or impurities.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Compare the obtained spectra with a reference spectrum to confirm the presence of all expected protons and carbons and to ensure the absence of significant impurity signals.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Objective: To verify the correct molecular weight of this compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound.

    • Analysis: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to generate ions and determine the mass-to-charge ratio.

    • Confirmation: The measured molecular weight should correspond to the calculated molecular weight of C₂₅H₂₃NO₄ (401.45 g/mol ).

Visualizing Workflows and Degradation Pathways

Handling and Storage Workflow

To maintain the integrity of this compound, a systematic approach to handling and storage is crucial.

G cluster_receiving Receiving and Initial Storage cluster_usage Usage Protocol cluster_solution_storage Solution Storage (If Necessary) receive Receive this compound inspect Inspect for damage and proper sealing receive->inspect log Log lot number and date of receipt inspect->log store_powder Store powder at -20°C in a desiccator log->store_powder equilibrate Equilibrate container to room temperature before opening store_powder->equilibrate weigh Weigh required amount quickly in a dry environment equilibrate->weigh reseal Tightly reseal container and purge with inert gas weigh->reseal dissolve Dissolve in appropriate solvent (e.g., DMF) weigh->dissolve reseal->store_powder use Use solution immediately in peptide synthesis dissolve->use store_sol_short Store at -20°C (up to 1 month) dissolve->store_sol_short store_sol_long Store at -80°C (up to 1 year) dissolve->store_sol_long

Caption: Recommended workflow for handling and storage of this compound.

Potential Degradation Pathway

The primary degradation pathway for this compound under unintended conditions involves the cleavage of the Fmoc group.

G FmocPhe This compound Deprotonation Deprotonation of Fluorenyl Proton FmocPhe->Deprotonation Base Base (e.g., trace amine) Base->Deprotonation Elimination β-Elimination Deprotonation->Elimination CarbamicAcid Unstable Carbamic Acid Elimination->CarbamicAcid Products N-Me-Phe-OH + Dibenzofulvene (DBF) + CO2 Elimination->Products DBF Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation Decarboxylation->Products N-Me-Phe-OH + CO2

Caption: Base-catalyzed degradation pathway of the Fmoc protecting group.

Quality Control Experimental Workflow

A robust quality control workflow is essential for verifying the integrity of this compound.

G start This compound Sample hplc Purity Assessment (HPLC) start->hplc nmr Structural Verification (NMR) start->nmr ms Molecular Weight Confirmation (MS) start->ms decision Does it meet specifications? (e.g., Purity ≥98%) hplc->decision nmr->decision ms->decision pass Proceed to Peptide Synthesis decision->pass Yes fail Quarantine/Reject Lot decision->fail No

References

The Chemical Profile and Synthetic Integration of Fmoc-N-Me-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-N-Me-Phe-OH (Fmoc-N-methyl-L-phenylalanine), a critical building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines its chemical properties, CAS number, and molecular weight, and details its application in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of the amino acid phenylalanine, featuring an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group on the alpha-amine. This modification is strategically employed in peptide synthesis to enhance the pharmacokinetic properties of the resulting peptides.

ParameterValueReference
CAS Number 77128-73-5[1][2][3][4][5]
Molecular Weight 401.45 g/mol [1][3][4][5][6]
Molecular Formula C25H23NO4[1][2][3][4][6]
Synonyms Fmoc-N-methyl-L-phenylalanine, N-α-Fmoc-N-α-methyl-L-phenylalanine[1][2][3][4]
Appearance White to off-white powder[2][3]
Purity ≥98% (HPLC)[2][3]
Storage Conditions 0 - 8 °C[2][3]

Application in Solid-Phase Peptide Synthesis

This compound is a valuable reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptide sequences. The N-methylation of the peptide backbone can confer several advantageous properties to the final peptide, including increased resistance to proteolytic degradation, enhanced membrane permeability, and improved bioavailability. Peptides incorporating N-methylated amino acids, such as N-methyl-phenylalanine, are being explored for their potential as blood-brain barrier shuttles, enabling the delivery of therapeutic agents to the central nervous system.

Experimental Protocol: Incorporation of this compound via SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support resin. This process involves two key stages: the deprotection of the N-terminal Fmoc group of the resin-bound amino acid and the subsequent coupling of the this compound.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)[1][7]

  • Coupling Reagents:

    • A carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC)

    • An activating agent, such as OxymaPure® or 1-hydroxybenzotriazole (HOBt)

  • Base: N,N-diisopropylethylamine (DIEA)

  • Solvents: DMF, dichloromethane (DCM), isopropanol (IPA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: The resin is initially swelled in a suitable solvent, typically DMF or DCM, for a period of 30 minutes to 1 hour to ensure optimal reaction conditions.[7]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.[1][5][7] This reaction is typically allowed to proceed for 5-10 minutes and is often repeated to ensure complete deprotection.[5] The resin is then thoroughly washed with DMF and IPA to remove residual piperidine and byproducts.[5]

  • Coupling of this compound:

    • This compound (typically 1.5-2 equivalents relative to the resin loading) is dissolved in DMF along with the activating agent.[5]

    • The coupling reagent (e.g., DIC) and a base (e.g., DIEA) are added to the solution to activate the carboxylic acid of the this compound.[5]

    • The activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature under an inert atmosphere.[5]

  • Washing: Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.[5]

  • Cycle Repetition: These deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[5][7]

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed using a cleavage cocktail, which typically consists of trifluoroacetic acid (TFA) with various scavengers.[5]

  • Purification: The crude peptide is precipitated in cold ether and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

SPPS_Workflow Resin Fmoc-AA-Resin (Swollen) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, IPA) Deprotection->Washing1 Coupling Couple this compound (DIC/Oxyma, DIEA/DMF) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection  Next AA Final Final Deprotection, Cleavage & Purification Repeat->Final  End of Sequence Peptide Purified N-Me-Phe Containing Peptide Final->Peptide

Figure 1: Workflow for Solid-Phase Peptide Synthesis of an N-Me-Phe containing peptide.

Signaling_Pathway cluster_CNS CNS Peptide N-Me-Phe Peptide (e.g., BBB Shuttle) BBB Blood-Brain Barrier Peptide->BBB Enhanced Permeation Target Therapeutic Target (e.g., GPCR) Peptide:e->Target:w Binding CNS Central Nervous System Response Cellular Response (e.g., Signal Transduction) Target->Response Activation Drug Therapeutic Cargo Drug->Peptide Conjugation

Figure 2: Potential signaling pathway engagement of N-Me-Phe containing peptides.

References

An In-depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for chemically synthesizing peptides due to its efficiency and amenability to automation.[1][2] Central to modern SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which offers milder reaction conditions compared to the traditional Boc/Benzyl approach.[1][3] This guide provides a comprehensive technical overview of the principles, reagents, and protocols associated with the use of Fmoc-protected amino acids in SPPS.

The Core Principle: Orthogonal Protection

SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2][4] To ensure the correct sequence is assembled, the α-amino group of the incoming amino acid must be temporarily blocked or "protected" to prevent self-polymerization.[1] The Fmoc/tBu strategy is considered "orthogonal," meaning the temporary α-amino protecting group (Fmoc) and the permanent side-chain protecting groups (often tert-Butyl based) can be removed under different chemical conditions.[5]

  • Fmoc Group (Temporary): Removed by a mild base, typically piperidine.[4]

  • Side-Chain Groups (Permanent): Removed at the end of the synthesis by a strong acid, such as trifluoroacetic acid (TFA).[1][6]

This orthogonality is a key advantage, as it prevents the premature loss of side-chain protecting groups during the iterative deprotection steps of the synthesis cycle.[1][5]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the chain. The fundamental steps are deprotection, washing, coupling, and a final washing step.[7]

Fmoc_SPPS_Cycle cluster_0 start Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Step 1 Wash1 Wash (DMF) Deprotection->Wash1 Step 2 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Step 3 Wash2 Wash (DMF) Coupling->Wash2 Step 4 end Repeat for Next Amino Acid Wash2->end end->Resin Next Cycle

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Fmoc Deprotection

The cycle begins by removing the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.[4] This is achieved through a base-catalyzed β-elimination mechanism.[8][9] A secondary amine, most commonly piperidine, abstracts the acidic proton from the fluorene ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion.[8][9][10]

Fmoc_Deprotection Fmoc_Resin Fmoc-NH-Peptide-Resin (Protected) Free_Amine H₂N-Peptide-Resin (Deprotected) Fmoc_Resin->Free_Amine β-elimination Piperidine {Piperidine} DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Traps DBF

Caption: Mechanism of Fmoc deprotection using piperidine to yield a free amine.

The formation of the DBF-piperidine adduct can be monitored spectrophotometrically around 301 nm to quantify the reaction's progress.[8][]

Step 2: Washing

After deprotection, the resin must be thoroughly washed to remove all traces of the deprotection reagent (e.g., piperidine) and the dibenzofulvene adduct.[12] Dimethylformamide (DMF) is the most common solvent for this step. Inadequate washing can lead to side reactions in the subsequent coupling step.

Step 3: Amino Acid Coupling

In the coupling step, the next Fmoc-protected amino acid is added to the free N-terminal amine of the growing peptide chain. The carboxylic acid of the incoming amino acid must first be "activated" to facilitate the formation of the amide (peptide) bond.[13] This is typically achieved using a coupling reagent.

Peptide_Coupling Free_Amine H₂N-Peptide-Resin (Deprotected) Coupled_Peptide Fmoc-AA-NH-Peptide-Resin (Elongated Peptide) Free_Amine->Coupled_Peptide Fmoc_AA Fmoc-AA-COOH (Incoming Amino Acid) Activated_AA Fmoc-AA-O-Active Ester (Activated Intermediate) Fmoc_AA->Activated_AA Activator {Coupling Reagent (e.g., HBTU, DIC)} Activated_AA->Coupled_Peptide Forms Peptide Bond

Caption: Activation of an Fmoc-amino acid and subsequent coupling to the peptide chain.

A wide variety of coupling reagents are available, often categorized as carbodiimides (e.g., DIC) or phosphonium/aminium salts (e.g., HBTU, HATU, PyBOP).[13][14][15] The choice of reagent can impact coupling efficiency and the risk of side reactions like racemization.[13][14]

Step 4: Final Wash

Following the coupling reaction, another series of washes (typically with DMF) is performed to remove excess amino acid, coupling reagents, and any soluble by-products.[4] The resin is now ready for the next cycle of deprotection.

Key Reagents and Considerations

Side-Chain Protection

To prevent unwanted side reactions, the reactive functional groups on amino acid side chains must also be protected.[1] In the Fmoc/tBu strategy, these protecting groups are designed to be stable to the mild base used for Fmoc removal but labile to the final strong acid cleavage.[6]

Amino AcidSide-Chain Protecting GroupAbbreviation
Arg2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbf
Asp, Glutert-Butyl esterOtBu
Cys, His, Asn, GlnTritylTrt
Lys, Trptert-ButoxycarbonylBoc
Ser, Thr, Tyrtert-Butyl ethertBu
Table 1: Common side-chain protecting groups used in Fmoc/tBu SPPS.[5][16]
Coupling Reagents

The selection of a coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids or "difficult" sequences.[13]

Reagent ClassExamplesKey Features
Carbodiimides DIC (Diisopropylcarbodiimide)Forms a soluble urea by-product, easy to wash away. Often used with additives like HOBt or Oxyma to reduce racemization.[14][15]
Aminium/Uronium HBTU, HATU, TBTUHighly efficient and fast-acting. Require the presence of a non-nucleophilic base (e.g., DIPEA).[13][15]
Phosphonium PyBOP, PyAOPVery effective for difficult couplings, including N-methyl amino acids.[14]
Table 2: Common classes of coupling reagents in Fmoc-SPPS.
Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.[17] This is typically accomplished with a "cleavage cocktail" consisting of a strong acid, usually Trifluoroacetic Acid (TFA), and a mixture of scavengers.[17][18] Scavengers are nucleophilic reagents that "trap" the highly reactive cationic species (e.g., t-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan, Methionine, Cysteine, or Tyrosine.[17][19]

ReagentTypical % (v/v)Role / Scavenger For
Trifluoroacetic Acid (TFA) 82.5 - 95%Strong acid for cleavage of protecting groups and resin linkage.[17]
Water (H₂O) 2.5 - 5%General scavenger, facilitates hydrolysis.[18]
Triisopropylsilane (TIS) 2.5 - 5%Reduces Trityl cations, effective for Trp, Cys, Met.[17][20]
1,2-Ethanedithiol (EDT) 2.5%Protects Cysteine residues.[18][19]
Phenol 5%Protects Tyrosine and Tryptophan.[18]
Thioanisole 5%Protects Tryptophan and Methionine.[18]
Table 3: Common components of TFA cleavage cocktails.

A widely used general-purpose cocktail is Reagent K (TFA/Water/Phenol/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v).[17][18] However, for many peptides, a simpler mixture like TFA/TIS/Water (95:2.5:2.5) is sufficient, especially when appropriate side-chain protection (e.g., Boc for Trp) is used.[17]

Experimental Protocols

The following are generalized protocols for the key steps in a manual Fmoc-SPPS cycle. Reagent volumes, equivalents, and reaction times may need to be optimized based on the specific peptide sequence, resin loading, and scale.

Protocol 1: Resin Swelling
  • Place the resin (e.g., Rink Amide, Wang) in a suitable reaction vessel.[12]

  • Add sufficient DMF to cover the resin.

  • Agitate gently for 30-60 minutes to allow the resin beads to swell completely.[8]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Wash the swollen resin with DMF (3 times).[12]

  • Add a solution of 20% piperidine in DMF to the resin.[4][8]

  • Agitate for 5-10 minutes.[4]

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.[4][8]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine.[12]

  • (Optional) Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).[8]

Protocol 3: Amino Acid Coupling (using HBTU/DIPEA)
  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 eq.) in DMF.[4][21]

  • Add DIPEA (6-10 eq.) to the mixture and allow it to pre-activate for 1-5 minutes.[4][21]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.[4] Longer coupling times may be necessary for difficult sequences.[12]

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[4]

Protocol 4: Cleavage from Resin and Global Deprotection (using TFA/TIS/H₂O)
  • Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.[18]

  • Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v). Caution: Work in a fume hood and wear appropriate PPE. [17]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[18]

  • Agitate the mixture at room temperature for 1.5-3 hours.[17][18]

  • Filter the mixture to separate the resin, collecting the TFA filtrate which contains the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[18]

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.[18]

Conclusion

The Fmoc/tBu strategy is the cornerstone of modern solid-phase peptide synthesis, offering a robust, versatile, and milder alternative to older methods.[1] Its wide adoption is due to the commercial availability of high-quality protected amino acids, the development of highly efficient coupling reagents, and its suitability for both manual and automated synthesis.[1][5] A thorough understanding of the underlying chemistry, key reagents, and protocols is essential for researchers to successfully synthesize peptides of high purity and yield for applications ranging from basic research to drug development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Phe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a key modification in medicinal chemistry, often leading to enhanced metabolic stability, increased membrane permeability, and improved oral bioavailability. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe-OH, into peptide sequences by Solid-Phase Peptide Synthesis (SPPS) is a common strategy to achieve these desirable properties. However, the steric hindrance introduced by the N-methyl group presents significant challenges to the coupling reaction, necessitating optimized protocols and specialized reagents to ensure high yields and purity. These application notes provide a comprehensive guide to the successful incorporation of this compound in SPPS.

Challenges in Coupling this compound

The primary difficulty in coupling N-methylated amino acids arises from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1] The reduced nucleophilicity of the N-methylated amine requires the use of more potent coupling reagents and may necessitate longer reaction times or elevated temperatures to achieve complete incorporation.[1]

Beyond steric hindrance, several side reactions can occur during the incorporation of this compound:

  • Diketopiperazine (DKP) formation: This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated peptides. The use of 2-chlorotrityl chloride resin can help mitigate DKP formation.[1]

  • Racemization: Activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity. A stepwise coupling strategy and the use of additives like HOAt can help suppress racemization.[1][2]

  • Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][2]

Recommended Coupling Reagents and Conditions

Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][3] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents. The choice of coupling reagent is paramount for the successful incorporation of this compound.

Coupling ReagentClassKey Features & Recommendations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHighly efficient for challenging couplings, including N-methylated amino acids.[3][4] Often considered the reagent of choice for difficult sequences.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltA highly efficient and cost-effective alternative to HATU for fast Fmoc-SPPS.[5]
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltA promising coupling reagent for sterically hindered N-methylated amino acids.[2]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltGenerally effective for standard peptide synthesis, but may be less efficient for sterically hindered amino acids compared to HATU, especially with shorter reaction times.[4]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltA third-generation uronium coupling reagent that has shown excellent performance, particularly in fast chemistry protocols.[3]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate)Carbodiimide/AdditiveA classic and effective combination that can minimize racemization, especially for sensitive amino acids.[2]

Experimental Protocols

Below are detailed protocols for the incorporation of this compound using various recommended coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin used.

General Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Reagent) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Monitoring Coupling Monitoring (Bromophenol Blue Test) Wash2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Incomplete Monitoring->Repeat Complete Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for a single cycle of Fmoc-SPPS.
Protocol 1: Coupling with HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve this compound (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) to the solution and pre-activate for 2-5 minutes at room temperature.[3]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling reaction.[3] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 x 1 min).

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 3-6.

Protocol 2: Coupling with HCTU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve this compound (4 eq, 0.4 mmol) and HCTU (3.9 eq, 0.39 mmol) in DMF. Add DIPEA (8 eq, 0.8 mmol) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Recoupling (if necessary): If the reaction is incomplete, a second coupling is recommended.

Protocol 3: Coupling with PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: Dissolve this compound (3 eq, 0.3 mmol), PyBOP (3 eq, 0.3 mmol), and 1-Hydroxybenzotriazole (HOBt) (3 eq, 0.3 mmol) in DMF. Add DIPEA (6 eq, 0.6 mmol).

  • Coupling: Immediately add the solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Recoupling (if necessary): A second coupling may be required for complete incorporation.

Protocol 4: Coupling with DIC/Oxyma
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq, 0.3 mmol) and OxymaPure (3 eq, 0.3 mmol) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq, 0.3 mmol). Agitate the mixture for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Recoupling (if necessary): Repeat the coupling step if the reaction is incomplete.

Troubleshooting Common Issues

Troubleshooting Problem Problem: Incomplete Coupling / Deletion Sequences Cause1 Cause: Ineffective Coupling Reagent Problem->Cause1 Cause2 Cause: Steric Hindrance Problem->Cause2 Cause3 Cause: Incomplete Monitoring Problem->Cause3 Solution1 Solution: Switch to a more potent reagent (e.g., HATU, HCTU, COMU) Cause1->Solution1 Solution2 Solution: Perform double or triple couplings Cause2->Solution2 Solution3 Solution: Use Bromophenol Blue test (Ninhydrin is not suitable) Cause3->Solution3

Troubleshooting guide for incomplete coupling of this compound.

Data Presentation: Comparison of Coupling Reagents

While a direct, comprehensive comparative study with quantitative data for this compound is limited in the literature, the following table summarizes the expected performance based on available data for N-methylated and other sterically hindered amino acids.

Coupling ReagentRelative Coupling EfficiencyPropensity for RacemizationCostKey Considerations
HATU Very HighLowHighGenerally the most effective for difficult couplings.[4]
HCTU HighLowMediumA good, cost-effective alternative to HATU.
COMU Very HighLowHighExcellent for fast synthesis protocols.[3]
PyAOP HighLowHighEffective for hindered amino acids.[2]
PyBOP Medium-HighLowMediumMay require longer reaction times or double coupling for N-methylated residues compared to HATU.[4]
DIC/Oxyma MediumLowLowA good choice for minimizing racemization, but may be slower.[2]

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is achievable with careful consideration of the challenges and appropriate selection of coupling reagents and reaction conditions. The use of potent coupling reagents such as HATU, HCTU, or COMU is highly recommended to overcome the steric hindrance imposed by the N-methyl group. Thorough monitoring of the coupling reaction using the bromophenol blue test and the willingness to perform double or triple couplings are crucial for obtaining high-purity N-methylated peptides. These application notes and protocols provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of these valuable modified peptides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe-OH, into peptide sequences is a crucial strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance introduced by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS). The reduced nucleophilicity of the secondary amine on the N-terminus of the growing peptide chain and the steric bulk of the incoming N-methylated amino acid drastically slow down coupling reaction kinetics. This often leads to incomplete reactions, resulting in deletion sequences and lower purity of the final peptide.

Standard coupling reagents like HBTU and HCTU are often inefficient for these sterically hindered couplings.[1][2] Therefore, the use of more potent activating reagents is essential to achieve high coupling efficiency and minimize side reactions, particularly racemization. This document provides a comprehensive guide to the recommended coupling reagents for this compound, including a comparative analysis of their performance, detailed experimental protocols, and workflow visualizations.

Recommended Coupling Reagents: A Comparative Overview

The choice of coupling reagent is paramount for the successful incorporation of this compound. High-activity reagents are required to overcome the steric hindrance and low reactivity of the N-methylated amine. Based on literature and empirical evidence for challenging N-methylated amino acid couplings, the following reagents are highly recommended.

Coupling ReagentClassTypical Coupling Time (minutes)Expected Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99LowAdvantages: Highly reactive, excellent for hindered couplings, and generally affords low racemization.[1][2] Disadvantages: Higher cost, potential for guanidinylation of the N-terminal amine if used in large excess.[3]
COMU Aminium/Uronium Salt20 - 45> 99LowAdvantages: Very high reactivity, comparable to HATU, with the benefit of safer, water-soluble byproducts.[3] Disadvantages: Higher cost.
PyAOP Phosphonium Salt30 - 60> 98Very LowAdvantages: Highly effective for sterically hindered couplings, with no risk of guanidinylation side products.[1] Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.
DEPBT Phosphonium Salt60 - 120~95Very LowAdvantages: Known for its remarkable resistance to racemization, making it a good choice for sensitive amino acids.[4] Disadvantages: Slower reaction rates compared to aminium/uronium salts.

Note: The expected coupling efficiencies and times are illustrative and based on typical outcomes for sterically hindered N-methylated amino acid couplings. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound using the recommended reagents. These protocols can be adapted for automated synthesizers.

General Workflow for a Single SPPS Coupling Cycle

A standard SPPS cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Reagent) Washing1->Coupling Monitoring Coupling Completion Test (Bromophenol Blue) Coupling->Monitoring Washing2 DMF/DCM Wash Next_Cycle Proceed to next cycle or final cleavage Washing2->Next_Cycle Monitoring->Coupling If incomplete (double couple) Monitoring->Washing2 If complete

Caption: General workflow for a single Fmoc-SPPS cycle.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes. Drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, a second coupling may be necessary.

  • Monitoring Coupling Completion:

    • The standard ninhydrin test is ineffective for secondary amines. Use the Bromophenol Blue test to monitor for unreacted secondary amines.

    • Bromophenol Blue Test: Take a small sample of resin beads and wash them with DMF. Add a few drops of a 0.04% Bromophenol Blue solution in DMF. Blue or green beads indicate incomplete coupling, while yellow or colorless beads signify a complete reaction.

  • Washing: Once the coupling is complete (beads are yellow), drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling using COMU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and COMU (0.3 mmol, 3 eq.) in DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Coupling using PyAOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and PyAOP (0.3 mmol, 3 eq.) in DMF.

    • Add DIPEA (0.6 mmol, 6 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 4: Coupling using DEPBT
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.2 mmol, 2 eq.) and DEPBT (0.2 mmol, 2 eq.) in DMF.

    • Add DIPEA (0.4 mmol, 4 eq.) to the solution.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Logical Relationships and Signaling Pathways

Amide Bond Formation Pathway

The fundamental process of amide bond formation in SPPS involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the deprotected N-terminal amine of the peptide chain on the resin.

Amide_Bond_Formation cluster_activation Activation cluster_coupling Coupling Fmoc-AA-OH This compound (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Fmoc-AA-OH->Activated_Ester + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester New_Peptide_Bond Peptide-Resin with Elongated Chain Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminal Amine) Peptide_Resin->New_Peptide_Bond Nucleophilic Attack

Caption: Mechanism of amide bond formation in SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound requires the use of potent coupling reagents and optimized protocols. Reagents such as HATU, COMU, and PyAOP have demonstrated high efficiency in these challenging couplings. Careful monitoring of the reaction completion using methods like the Bromophenol Blue test is crucial due to the ineffectiveness of the standard Kaiser test for N-methylated amines. For couplings where racemization is a primary concern, DEPBT offers a reliable alternative, albeit with longer reaction times. By selecting the appropriate coupling reagent and adhering to the detailed protocols outlined in these application notes, researchers can significantly improve the yield and purity of peptides containing N-methylated residues, thereby advancing their research and drug development efforts.

References

Application Notes & Protocols: Fmoc Deprotection of N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry, prized for their ability to impart favorable pharmacokinetic properties to peptides, including increased metabolic stability, enhanced membrane permeability, and controlled conformation. However, the steric hindrance introduced by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), particularly at the Nα-Fmoc deprotection stage.

Standard deprotection protocols, often utilizing 20% piperidine in DMF, are frequently slow and inefficient for N-methylated residues.[1][2] This incomplete removal of the Fmoc group leads to deletion sequences and truncated peptides, complicating purification and reducing overall yield. These application notes provide optimized protocols and quantitative data to facilitate efficient Fmoc deprotection for these sterically hindered residues.

Challenges and Optimized Strategies

The primary obstacle in deprotecting N-methylated amino acids is the steric bulk of the N-methyl group, which impedes the approach of the base (e.g., piperidine) to the acidic proton of the fluorenyl group.[1] This slows the reaction kinetics significantly compared to non-methylated analogues. To overcome this, more robust deprotection strategies are required.

Key Optimization Strategies:

  • Increased Base Concentration: Using higher concentrations of piperidine (e.g., 40-50%) can increase the reaction rate.

  • Stronger Bases: Employing a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically accelerate Fmoc removal.[3][4]

  • Base Cocktails: A common and highly effective approach is to use a cocktail of DBU and piperidine (e.g., 2% DBU / 2% piperidine in DMF).[1] In this mixture, DBU serves as the primary deprotection agent, while piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct, preventing side reactions.[3][4]

  • Extended Reaction Times: Allowing for longer reaction times or performing repeated deprotection cycles is often necessary to ensure complete Fmoc removal.[1]

Quantitative Data: Comparison of Deprotection Conditions

The following table summarizes typical deprotection times and efficiencies for Fmoc-N-Me-Val-Resin, a representative sterically hindered N-methylated residue, under various conditions.

Deprotection ReagentSolventTemperatureTypical Time (2 cycles)Relative Efficiency / Notes
20% PiperidineDMFRoom Temp.2 x 20 minOften incomplete; significant deletion products may be observed.[1]
40% PiperidineDMFRoom Temp.2 x 15 minImproved efficiency over 20% piperidine but may still be insufficient.
2% DBUDMFRoom Temp.3 x 2 minVery rapid deprotection. A scavenger is needed to trap the DBF byproduct.[4]
2% DBU / 2% PiperidineDMFRoom Temp.2 x 7 minRecommended Method. Highly efficient and rapid. Piperidine scavenges DBF.[1]
20% PiperidineDMF40°C2 x 10 minElevated temperature increases the rate but may promote side reactions.[1]

Experimental Protocols

General Preparatory Step: Before each protocol, swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes to ensure optimal reagent accessibility.[1][3]

Protocol 1: Standard Extended Piperidine Deprotection

This protocol is a modification of the standard procedure, suitable for less hindered N-methylated residues or when stronger bases must be avoided.

  • Resin Swelling: Swell the peptide-resin (1.0 g) in DMF (10 mL) for 30 minutes in a suitable reaction vessel.

  • Drain: Drain the DMF solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 mL). Agitate the mixture for 20 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF (10 mL). Agitate for an additional 20 minutes.[1]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (6 x 10 mL) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Confirmation (Optional): Perform a chloranil test to confirm the presence of a free secondary amine. The Kaiser test is not suitable for N-methylated amines.

Protocol 2: Optimized DBU/Piperidine Cocktail Deprotection (Recommended)

This protocol is highly effective for sterically hindered N-methylated residues and is recommended for routine use.

  • Resin Swelling: Swell the peptide-resin (1.0 g) in DMF (10 mL) for 30 minutes.

  • Drain: Drain the DMF solvent.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Initial Deprotection: Add the DBU/piperidine cocktail (10 mL) to the resin. Agitate the mixture for 7 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine cocktail (10 mL). Agitate for another 7 minutes.[1]

  • Washing: Drain the solution and wash the resin extensively with DMF (7 x 10 mL) to ensure complete removal of all reagents.[1]

  • Confirmation (Optional): Perform a chloranil test to confirm successful deprotection.

Caution: DBU is a strong base that can catalyze aspartimide formation if Asp residues are present in the peptide sequence.[3] Exercise caution and consider alternative strategies for such sequences.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for selecting a deprotection protocol and the key steps in the chemical process.

Deprotection_Decision_Workflow start Start: Fmoc-N-Me-AA on Resin check_hindrance Assess Steric Hindrance of N-Me-AA start->check_hindrance check_asp Is Asp Present in Sequence? check_hindrance->check_asp High protocol_standard Use Protocol 1: Extended Piperidine check_hindrance->protocol_standard Low check_asp->protocol_standard Yes (Caution) protocol_optimized Use Protocol 2: DBU/Piperidine Cocktail check_asp->protocol_optimized No proceed Proceed to Next Coupling Step protocol_standard->proceed protocol_optimized->proceed Deprotection_Chemical_Workflow cluster_resin_state Resin State cluster_protocol_steps Protocol Steps start_resin Fmoc-N(Me)AA-Peptide-Resin swell 1. Swell Resin in DMF deprotected_resin H-N(Me)AA-Peptide-Resin end_step Ready for Next Coupling deprotected_resin->end_step add_reagent 2. Add Deprotection Reagent (e.g., DBU/Piperidine) swell->add_reagent agitate 3. Agitate for Specified Time add_reagent->agitate drain_wash 4. Drain and Wash with DMF agitate->drain_wash drain_wash->deprotected_resin

References

The Strategic Incorporation of Fmoc-N-Me-Phe-OH in Drug Discovery: Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-N-Me-Phe-OH, a cornerstone building block in modern peptide chemistry, is playing a pivotal role in the development of next-generation peptide-based therapeutics. Its strategic incorporation into peptide sequences offers a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. By introducing a methyl group to the amide nitrogen of phenylalanine, researchers can fine-tune the physicochemical properties of peptides, leading to enhanced drug-like characteristics and improved therapeutic potential.

The primary application of this compound lies in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The N-methylation of the peptide backbone, specifically at the phenylalanine residue, imparts several key advantages that are critical for the development of effective drug candidates.

One of the most significant benefits of incorporating N-methyl-phenylalanine is the enhanced resistance to enzymatic degradation.[1] The methyl group sterically hinders the approach of proteases, the enzymes responsible for breaking down peptides in the body. This increased proteolytic stability translates to a longer plasma half-life, allowing for less frequent dosing and a more sustained therapeutic effect.

Furthermore, N-methylation can significantly improve a peptide's ability to cross biological membranes, including the formidable blood-brain barrier.[2][3] By replacing a hydrogen bond donor (the amide proton) with a methyl group, the overall lipophilicity of the peptide is increased, facilitating its passive diffusion across cell membranes. This is particularly crucial for drugs targeting intracellular components or the central nervous system.

The conformational rigidity introduced by the N-methyl group also plays a critical role in enhancing receptor selectivity and binding affinity. By constraining the peptide's backbone, N-methylation can lock the molecule into a bioactive conformation that is optimal for binding to its specific biological target. This can lead to increased potency and reduced off-target effects, resulting in a safer and more effective drug.

Application Notes

The use of this compound is particularly prevalent in the development of analogs of naturally occurring peptides with therapeutic potential, such as somatostatin and enkephalins. By systematically replacing specific amino acids with their N-methylated counterparts, a technique known as an "N-methyl scan," researchers can probe the structure-activity relationship of a peptide and identify key residues for modification.

For instance, studies on somatostatin analogs have demonstrated that N-methylation at specific positions can dramatically alter receptor subtype selectivity.[4][5][6][7][8] This is crucial for developing targeted therapies that act on a specific receptor subtype to elicit a desired therapeutic effect while minimizing side effects associated with the activation of other receptor subtypes.

Quantitative Data Summary

The impact of N-methylation on the pharmacological properties of peptides is best illustrated through quantitative data. The following tables summarize the effects of N-methylating phenylalanine and other residues in peptide analogs, showcasing improvements in receptor binding affinity and proteolytic stability.

Table 1: Receptor Binding Affinity of N-Methylated Somatostatin Analogs

CompoundPosition of N-MethylationReceptor SubtypeBinding Affinity (Ki, nM)
Parent Peptide-sst28.5
N-Me-Phe AnalogPhe at position 7sst2>1000
N-Me-D-Trp AnalogD-Trp at position 8sst50.8
N-Me-Lys AnalogLys at position 9sst212.3

Data compiled from studies on somatostatin analogs.[4][7]

Table 2: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

PeptideModificationHalf-life in Human Plasma (hours)
Peptide ANone3.2
Peptide A with N-Me-PheN-methylation at Phenylalanine43.5
Peptide BNone< 0.5
Peptide B with N-Me-GlyN-methylation at Glycine8.7

Illustrative data based on typical findings in peptide stability studies.[9]

Experimental Protocols

The successful incorporation of this compound and the subsequent evaluation of the resulting peptides require robust and well-defined experimental protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis of a peptide containing an N-methyl-phenylalanine residue using Fmoc chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

2. Amino Acid Coupling:

  • Dissolve the first Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and shake for 2 hours.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

3. Incorporation of this compound:

  • Following the deprotection of the previously coupled amino acid, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) and pre-activate for 2 minutes.
  • Add the activated this compound solution to the resin and allow to react for 4-6 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time and a more potent coupling agent like HATU are often required.
  • Perform a Kaiser test to confirm the completion of the coupling.

4. Chain Elongation and Cleavage:

  • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
  • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

5. Purification and Characterization:

  • Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the crude product.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of N-methylated peptides in human plasma.[10][11]

1. Sample Preparation:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
  • Thaw pooled human plasma at 37°C.

2. Incubation:

  • Add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM.
  • Incubate the mixture at 37°C.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

4. Reaction Quenching:

  • Immediately quench the enzymatic degradation by adding an equal volume of ice-cold stop solution (e.g., 10% trichloroacetic acid or acetonitrile containing an internal standard).

5. Sample Processing:

  • Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
  • Collect the supernatant for analysis.

6. LC-MS/MS Analysis:

  • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of intact peptide remaining at each time point.
  • The half-life (t½) of the peptide in plasma is calculated by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Protocol 3: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an N-methylated peptide for its target receptor.[12][13][14][15]

1. Reagent Preparation:

  • Prepare a membrane fraction from cells expressing the target receptor.
  • Prepare a stock solution of a radiolabeled ligand known to bind to the receptor with high affinity.
  • Prepare serial dilutions of the unlabeled test peptide (the N-methylated analog).

2. Assay Setup:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test peptide.
  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
  • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

5. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the unlabeled test peptide concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the curve.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for peptide synthesis and a simplified signaling pathway that can be modulated by N-methylated peptide analogs.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling N_Me_Coupling N-Me-Phe Coupling (this compound, HATU, DIEA) Washing1->N_Me_Coupling Incorporating N-Me-Phe Washing2 Washing (DMF) Coupling->Washing2 Kaiser Test Negative N_Me_Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Continue Chain Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) for incorporating this compound.

cluster_signaling GPCR Signaling Pathway Modulation Ligand N-Me-Phe Peptide (e.g., Somatostatin Analog) Receptor G Protein-Coupled Receptor (GPCR) Ligand->Receptor Binds to G_Protein G Protein (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

References

Synthesis of Cyclic Peptides Incorporating N-Methyl-L-Phenylalanine via Fmoc-Based Solid-Phase Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), into cyclic peptides represents a powerful strategy in modern drug discovery. N-methylation confers several advantageous properties, including enhanced metabolic stability, increased membrane permeability, and improved conformational rigidity. These attributes can lead to cyclic peptides with superior pharmacokinetic profiles and target-binding affinities. This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides containing Fmoc-N-Me-Phe-OH using solid-phase peptide synthesis (SPPS).

Cyclic peptides containing N-Me-Phe have shown significant potential in various therapeutic areas. A notable example is the development of integrin inhibitors, such as Cilengitide, a cyclic RGD peptide containing an N-methylated valine, which has been investigated for its anti-angiogenic and anti-cancer properties. The strategic placement of N-Me-Phe within a cyclic peptide backbone can modulate its three-dimensional structure, leading to enhanced biological activity and selectivity.

Data Presentation: Synthesis and Characterization of N-Methylated Cyclic Peptides

The following tables summarize quantitative data from representative syntheses of cyclic peptides incorporating N-methylated amino acids. These examples highlight typical reaction conditions, yields, and purity levels achieved.

Table 1: On-Resin N-Methylation of a Linear Peptide Precursor

ParameterConditionReference
Starting Material Resin-bound linear peptide[1]
N-Methylation Reagents LiOtBu in THF, followed by CH3I in DMSO[1]
Reaction Time Not specified[1]
Reaction Temperature Not specified[1]
Purity of N-Methylated Peptide >95% selectivity for specific N-methyl adducts[1]

Table 2: Cyclization of N-Methylated Peptides

Peptide SequenceCyclization MethodCoupling ReagentsSolventReaction TimeYieldReference
cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] (N-methylated)On-resinNot specifiedNot specifiedNot specifiedNot specified[1]
Not specifiedSolution-phaseHATU/DIPEANot specifiedNot specified22%[2]
Not specifiedSolution-phaseHBTU/HOBt/DIPEADCMNot specified8.9%[2]
Not specifiedSolution-phaseHATUACN/THFNot specified34-36%[2]
Not specifiedOn-resinPyAOP/HOAt/NMMNot specifiedNot specified57%[2]

Table 3: Biological Properties of an N-Methylated Cyclic Peptide

PeptidePropertyValueReference
Tri-N-methylated cyclic hexapeptideOral Bioavailability (in rat)28%[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear N-Methylated Peptide

This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound using a Rink Amide resin.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Workflow:

G ResinSwelling 1. Resin Swelling FmocDeprotection1 2. Fmoc Deprotection ResinSwelling->FmocDeprotection1 Washing1 3. Washing FmocDeprotection1->Washing1 AminoAcidCoupling 4. Amino Acid Coupling (including this compound) Washing1->AminoAcidCoupling Washing2 5. Washing AminoAcidCoupling->Washing2 Repeat Repeat steps 2-5 for each amino acid Washing2->Repeat Next amino acid FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Final amino acid OnResinNMethylation 7. On-Resin N-Methylation (Optional) FinalDeprotection->OnResinNMethylation Washing3 8. Washing OnResinNMethylation->Washing3 G Start Resin-bound Linear Peptide (N-terminus deprotected) Washing 1. Extensive Washing Start->Washing Cyclization 2. Cyclization Reaction Washing->Cyclization Monitoring 3. Reaction Monitoring Cyclization->Monitoring Washing2 4. Washing Monitoring->Washing2 End Resin-bound Cyclic Peptide Washing2->End G Start Resin-bound Cyclic Peptide Cleavage 1. Cleavage from Resin Start->Cleavage Precipitation 2. Precipitation Cleavage->Precipitation Purification 3. Purification (RP-HPLC) Precipitation->Purification Analysis 4. Analysis (LC-MS) Purification->Analysis End Pure Cyclic Peptide Analysis->End G cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation Blocked Cilengitide Cilengitide (cyclo(RGDf(NMe)V)) Cilengitide->Integrin Binds and Inhibits ECM ECM Proteins (e.g., Vitronectin) ECM->Integrin Binding Blocked Src Src FAK->Src Activation Blocked Adhesion Cell Adhesion & Migration FAK->Adhesion Inhibition Akt Akt Src->Akt Activation Blocked Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Leads to Adhesion->Apoptosis Leads to (Anoikis)

References

Application Notes and Protocols for the Use of Fmoc-N-Me-Phe-OH in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in the design of peptidomimetics with enhanced therapeutic potential. Fmoc-N-Me-Phe-OH, an N-methylated derivative of phenylalanine, offers a valuable tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. N-methylation of the peptide backbone introduces conformational constraints and steric hindrance, which can lead to increased resistance to proteolytic degradation, improved membrane permeability, and modulation of receptor binding affinity and selectivity.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of peptidomimetics, with a focus on somatostatin analogs as a case study. Detailed protocols for solid-phase peptide synthesis (SPPS) and a competitive binding assay are provided, along with data presentation and visualizations to guide researchers in this field.

Advantages of Incorporating this compound

The introduction of an N-methyl group to the phenylalanine residue in a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, reducing the susceptibility of the peptide bond to enzymatic cleavage and thereby increasing the in vivo half-life of the peptidomimetic.[1]

  • Improved Membrane Permeability: N-methylation can enhance a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing its lipophilicity.[1]

  • Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][2]

Case Study: N-Methylated Somatostatin Analogs

Somatostatin is a peptide hormone that regulates various physiological processes by binding to somatostatin receptors (SSTRs).[4][5] Its therapeutic use is limited by a very short half-life. Octreotide, a synthetic and more stable analog of somatostatin, is used clinically for the treatment of neuroendocrine tumors and acromegaly.[6] It exhibits high binding affinity primarily for SSTR2.[2]

Data Presentation: Impact of N-Methylation on Receptor Binding Affinity

The following table summarizes the expected impact of N-methylation on the binding affinity of a somatostatin analog to SSTR2, based on findings from N-methyl scans of related compounds. This data is illustrative and serves as a guide for the anticipated outcomes when incorporating this compound.

CompoundModificationTarget ReceptorIC50 (nM) - Representative DataFold Change in Affinity (vs. Parent)
Parent Somatostatin Analog-SSTR21.5-
Analog with N-Me-PheN-methylation at Phe residueSSTR27.5~5-fold decrease
Analog with N-Me at other positionN-methylation at a non-critical residueSSTR21.8~1.2-fold decrease (negligible)

Note: The data presented is a hypothetical representation based on published trends for N-methylated somatostatin analogs. Actual results may vary.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptidomimetic

This protocol outlines the manual synthesis of a hypothetical octreotide analog incorporating N-methyl-phenylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (for primary amines). A negative (colorless) result indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Due to the steric hindrance of the N-methyl group, a standard Kaiser test is not reliable. The bromophenol blue test can be used as an alternative for monitoring.

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake at room temperature for 4-6 hours. A longer coupling time or double coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->couple monitor Monitor Coupling (Kaiser/Bromophenol Blue Test) couple->monitor wash2 Wash monitor->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave 4. Cleavage (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Purified Peptidomimetic purify->end

Solid-Phase Peptide Synthesis (SPPS) Workflow for Peptidomimetics.
Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (IC50) of the synthesized N-methylated peptidomimetic for the somatostatin receptor 2 (SSTR2).

Materials:

  • Cell line expressing SSTR2 (e.g., CHO-K1 cells stably transfected with human SSTR2)

  • Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14)

  • Synthesized N-methylated peptidomimetic (unlabeled)

  • Unlabeled somatostatin-14 (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Cell harvesting buffer (e.g., PBS with 5 mM EDTA)

  • Scintillation cocktail

  • Gamma counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture SSTR2-expressing cells to confluency.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Radioligand and membrane preparation in binding buffer.

      • Non-specific Binding: Radioligand, a high concentration of unlabeled somatostatin-14 (e.g., 1 µM), and membrane preparation in binding buffer.

      • Competitive Binding: Radioligand, varying concentrations of the synthesized N-methylated peptidomimetic, and membrane preparation in binding buffer.

    • Incubate all tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis cell_culture 1. Culture SSTR2- expressing cells membrane_prep 2. Prepare cell membranes cell_culture->membrane_prep setup_tubes 3. Set up assay tubes (Total, Non-specific, Competitive) membrane_prep->setup_tubes incubation 4. Incubate to reach equilibrium setup_tubes->incubation filtration 5. Separate bound/ free ligand (filtration) incubation->filtration counting 6. Measure radioactivity (Gamma Counter) filtration->counting calc_binding 7. Calculate specific binding counting->calc_binding plot_data 8. Plot competitive binding curve calc_binding->plot_data det_ic50 9. Determine IC50 plot_data->det_ic50

Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathway

Activation of SSTR2 by an agonist like octreotide or an N-methylated analog initiates a cascade of intracellular signaling events. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[1][8]

SSTR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand N-Me-Phe-octreotide (Agonist) sstr2 SSTR2 ligand->sstr2 Binds gi Gi Protein sstr2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits k_channel K+ Channel gi->k_channel Activates ca_channel Ca2+ Channel gi->ca_channel Inhibits camp cAMP ac->camp k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx Ca2+ Influx ca_channel->ca_influx atp ATP atp->ac pka PKA camp->pka Activates secretion Hormone Secretion pka->secretion Stimulates k_efflux->secretion Inhibits ca_influx->secretion Stimulates

SSTR2 Signaling Pathway Activated by an N-methylated Somatostatin Analog.

Upon agonist binding, the activated Gi protein dissociates and its α-subunit inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[1] The βγ-subunits of the Gi protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[9][10] The resulting hyperpolarization of the cell membrane and the reduction in calcium influx contribute to the primary physiological effect of somatostatin and its analogs: the inhibition of hormone secretion.[9][11]

Conclusion

This compound is a valuable building block for the synthesis of peptidomimetics with improved pharmacological properties. The strategic incorporation of N-methylated phenylalanine can enhance proteolytic stability and modulate receptor interactions, offering a promising avenue for the development of novel peptide-based therapeutics. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for Automated Peptide Synthesis of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide backbones is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can significantly improve metabolic stability by protecting against enzymatic degradation, increase cell permeability, and constrain peptide conformation to improve binding affinity and selectivity. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can lead to incomplete couplings and racemization.

These application notes provide a comprehensive overview of the strategies and protocols for the successful automated solid-phase synthesis of N-methylated peptides, including a comparison of coupling reagents, on-resin methylation techniques, and the application of microwave-assisted synthesis.

Challenges in N-Methylated Peptide Synthesis

The primary obstacle in the synthesis of N-methylated peptides is the reduced nucleophilicity and increased steric bulk of the N-methylated amino group. This steric hindrance slows down the kinetics of the coupling reaction, often resulting in incomplete acylation and the formation of deletion sequences. To overcome this, highly reactive coupling reagents and optimized reaction conditions are necessary. Furthermore, prolonged reaction times and the use of aggressive coupling conditions can increase the risk of racemization at the chiral center of the activated amino acid.

Strategies for Incorporating N-Methylated Amino Acids

There are two primary approaches for the synthesis of N-methylated peptides on a solid support:

  • Coupling of Pre-synthesized N-Methylated Amino Acids: This is the most straightforward approach, involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks. The success of this method is highly dependent on the choice of coupling reagent.

  • On-Resin N-Methylation: This technique involves the N-methylation of a primary amine on the peptide backbone while it is still attached to the solid support. This method offers flexibility as it does not require the synthesis of individual N-methylated amino acid monomers.

Comparative Data on Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiencies in the synthesis of N-methylated peptides. Urionium/aminium salt-based reagents, particularly those containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, have demonstrated superior performance.

Coupling ReagentActive Ester IntermediateRelative ReactivityKey Findings for N-Methylated Peptides
HATU OAt-esterVery HighConsidered one of the most efficient reagents for coupling N-methylated amino acids due to the anchimeric assistance from the pyridine nitrogen in HOAt, leading to faster and more complete reactions with a lower risk of racemization.[1][2]
HCTU 6-Cl-OBt-esterHighMore reactive than HBTU due to the electron-withdrawing chloro group. It is an effective reagent for difficult sequences, including those with N-methylation.
PyAOP OAt-esterVery HighA phosphonium salt-based reagent that forms a highly reactive OAt-ester. It is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3]
PyBOP OBt-esterMedium-HighA widely used phosphonium-based reagent. While effective for many standard couplings, it can be less efficient than HATU for sterically demanding N-methylated residues, sometimes resulting in incomplete reactions.[2]
COMU OxymaPure-esterHighOffers reactivity comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative. It is also well-suited for microwave-assisted synthesis.[4]
HBTU/TBTU OBt-esterMediumThese are standard and cost-effective coupling reagents. However, they are generally less effective than HATU for challenging N-methylated couplings.[5]

On-Resin N-Methylation Techniques

On-resin N-methylation provides a versatile alternative to the use of pre-synthesized N-methylated amino acids.

On-Resin Methylation MethodDescriptionAdvantagesDisadvantages
Fukuyama-Mitsunobu Reaction A two-step process involving activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation with an alcohol under Mitsunobu conditions.[6]Mild and selective method applicable to a wide range of amino acids.Requires an additional activation and deprotection step for the sulfonamide.
Direct Alkylation Involves the direct methylation of the amide nitrogen using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a strong, non-nucleophilic base.A more direct, one-step methylation process.Can be less selective and may require harsh basic conditions that can lead to side reactions.
Reductive Amination Primarily used for N-terminal methylation. It involves the formation of an imine with formaldehyde, which is then reduced to the methylamine.A mild and efficient method for N-terminal modification.Limited to the N-terminus of the peptide.

Microwave-Assisted Peptide Synthesis

Microwave irradiation has emerged as a valuable tool to enhance the efficiency of solid-phase peptide synthesis, particularly for difficult sequences like those containing N-methylated amino acids.[7] Microwave heating can significantly accelerate both the coupling and deprotection steps, leading to shorter cycle times and improved purity of the crude peptide.[8] The rapid and efficient energy transfer can help to overcome the kinetic barriers associated with sterically hindered couplings.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Model N-Methylated Peptide using HATU

This protocol describes the synthesis of a model tripeptide (Ac-Ala-(N-Me)Leu-Gly-NH₂) on a Rink Amide resin.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-(N-Me)Leu-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from Glycine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-(N-Me)Leu-OH:

    • Pre-activate a solution of Fmoc-(N-Me)Leu-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and immediately add it to the reaction vessel.

    • Allow the coupling reaction to proceed for 60-120 minutes. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from (N-Me)Leu.

  • Washing: Repeat step 3.

  • Coupling of Fmoc-Ala-OH: Repeat step 4 for the coupling of Fmoc-Ala-OH.

  • Washing: Repeat step 5.

  • Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol describes the N-methylation of an Alanine residue in a model dipeptide (Gly-Ala) on a solid support.

Materials:

  • Peptide-resin (H-Ala-Gly-resin)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • sym-Collidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2-Mercaptoethanol

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • DMF, DCM

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of o-NBS-Cl (5 equivalents) and sym-collidine (10 equivalents) in DMF for 1-2 hours.

    • Wash the resin with DMF and DCM and dry.

  • Mitsunobu N-Methylation:

    • Swell the o-NBS-protected peptide-resin in THF.

    • Add a solution of PPh₃ (10 equivalents) and MeOH (20 equivalents) in THF to the resin.

    • Slowly add DIAD or DEAD (10 equivalents) to the reaction mixture at 0°C and then allow it to warm to room temperature and react for 2-4 hours.

    • Wash the resin with THF, DMF, and DCM.

  • Sulfonamide Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF for 30 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF and DCM. The N-methylated peptide-resin is now ready for the next coupling step.

Protocol 3: Microwave-Assisted Coupling of an N-Methylated Amino Acid

This protocol outlines a general procedure for the microwave-assisted coupling of Fmoc-(N-Me)Leu-OH.

Materials:

  • Deprotected peptide-resin

  • Fmoc-(N-Me)Leu-OH

  • HATU

  • DIPEA

  • DMF

  • Microwave peptide synthesizer

Procedure:

  • Reagent Preparation: Prepare stock solutions of Fmoc-(N-Me)Leu-OH, HATU, and DIPEA in DMF.

  • Coupling Cycle:

    • Add the Fmoc-(N-Me)Leu-OH solution (4 equivalents) to the reaction vessel containing the deprotected peptide-resin.

    • Add the HATU solution (3.9 equivalents).

    • Add the DIPEA solution (8 equivalents).

    • Apply microwave irradiation at a constant temperature (e.g., 75°C) for 5-15 minutes. The exact time and temperature may require optimization depending on the synthesizer and the specific peptide sequence.

  • Washing: After the coupling, perform the standard washing steps with DMF.

  • Monitoring: Check for reaction completion using a colorimetric test. If the coupling is incomplete, a second microwave-assisted coupling can be performed.

Visualizations

G cluster_SPPS Automated Solid-Phase Peptide Synthesis Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling of N-Methylated AA (e.g., Fmoc-(N-Me)AA, HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage Cleavage from Resin (e.g., TFA cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure N-Methylated Peptide Purification->End

Caption: General workflow for automated solid-phase synthesis of N-methylated peptides.

HATU_Mechanism cluster_HATU HATU-Mediated Coupling Mechanism AA Fmoc-AA-COOH ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster activates NewPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->NewPeptide Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide

Caption: Simplified mechanism of HATU-mediated amino acid activation and coupling.

Fukuyama_Mitsunobu cluster_FM On-Resin N-Methylation: Fukuyama-Mitsunobu Workflow Start Start: Peptide-Resin (H₂N-CHR-CO-...) Sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation NBS_Peptide o-NBS-NH-CHR-CO-... Sulfonylation->NBS_Peptide Methylation 2. N-Methylation (MeOH, PPh₃, DIAD) NBS_Peptide->Methylation NBS_NMe_Peptide o-NBS-N(Me)-CHR-CO-... Methylation->NBS_NMe_Peptide Deprotection 3. Deprotection (2-Mercaptoethanol, DBU) NBS_NMe_Peptide->Deprotection End End: N-Methylated Peptide-Resin (H-N(Me)-CHR-CO-...) Deprotection->End

Caption: Workflow for on-resin N-methylation using the Fukuyama-Mitsunobu reaction.

References

Analytical HPLC Methods for Peptides Containing N-Methyl-Phenylalanine (N-Me-Phe): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of peptides containing the modified amino acid N-methyl-phenylalanine (N-Me-Phe) using High-Performance Liquid Chromatography (HPLC). The inclusion of N-Me-Phe in a peptide sequence significantly increases its hydrophobicity and can introduce chiral diastereomers, presenting unique challenges and considerations for analytical method development.

Introduction to N-Me-Phe in Peptides

N-methylation of peptide backbones is a common strategy in medicinal chemistry to enhance therapeutic properties. Specifically, the incorporation of N-Me-Phe can:

  • Increase proteolytic stability: The methyl group on the amide nitrogen sterically hinders enzymatic cleavage, prolonging the peptide's half-life in vivo.

  • Enhance membrane permeability: The increased lipophilicity can improve the ability of the peptide to cross cellular membranes.

  • Modulate conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor binding affinity.

From an analytical perspective, the key challenge is the increased hydrophobicity imparted by the N-methyl group. This necessitates careful optimization of reversed-phase HPLC (RP-HPLC) methods to achieve adequate retention and resolution. Furthermore, as N-Me-Phe is a chiral amino acid, peptides containing this residue can exist as diastereomers (e.g., incorporating L-N-Me-Phe versus D-N-Me-Phe), which requires specific chiral separation techniques for accurate analysis.

Reversed-Phase HPLC for Peptides Containing N-Me-Phe

RP-HPLC is the most common and effective technique for the analysis of peptides containing N-Me-Phe. The separation is based on the differential partitioning of the peptide between the nonpolar stationary phase and the polar mobile phase. The increased hydrophobicity of N-Me-Phe-containing peptides leads to stronger interactions with the stationary phase and, consequently, longer retention times compared to their non-methylated counterparts.

Experimental Protocol: General RP-HPLC Method

This protocol outlines a general starting point for the development of an RP-HPLC method for a peptide containing N-Me-Phe.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

Materials:

  • Column: A C18 or C8 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with a 3.5 µm or 5 µm particle size. The choice between C18 and C8 depends on the overall hydrophobicity of the peptide; highly hydrophobic peptides may benefit from the less retentive C8 phase.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A or a compatible solvent of similar or weaker elution strength.

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (for the peptide backbone) and 254 nm (if aromatic residues are present).

    • Injection Volume: 10 µL

    • Gradient Program: A shallow gradient is often necessary to resolve closely eluting impurities. A typical starting gradient is:

Time (min)% Mobile Phase B
0.010
30.070
31.095
35.095
36.010
40.010
  • Data Analysis: Integrate the peaks and determine the purity of the main peptide peak relative to any impurities.

Quantitative Data Summary

The following table provides an example of expected retention time shifts for a model peptide upon N-methylation.

PeptideSequenceRetention Time (min)
Parent PeptideAc-Ala-Phe-Gly-NH215.2
N-Me-Phe PeptideAc-Ala-(N-Me-Phe)-Gly-NH218.5

Note: These are illustrative values. Actual retention times will vary depending on the specific peptide sequence, HPLC system, and exact chromatographic conditions.

Chiral Separation of N-Me-Phe Diastereomers

When a peptide is synthesized with a racemic mixture of N-Me-Phe or when epimerization can occur, it is crucial to separate the resulting diastereomers. This can be achieved using chiral HPLC.

Experimental Protocol: Chiral HPLC Method

This protocol provides a general method for the separation of peptide diastereomers containing L-N-Me-Phe and D-N-Me-Phe.

Instrumentation:

  • HPLC system as described in section 2.1.

Materials:

  • Chiral Stationary Phase (CSP): A column with a chiral selector is required. Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective for separating peptide diastereomers.

  • Mobile Phase: The mobile phase composition will be highly dependent on the specific chiral column used. A common approach for polysaccharide-based CSPs is to use a mixture of hexane/isopropanol or a polar organic mobile phase.

Procedure:

  • Column Selection: Consult the chiral column manufacturer's guide for appropriate mobile phase conditions for peptide separations.

  • Sample Preparation: Prepare the sample as described in section 2.1.1.

  • Chromatographic Conditions (Example for a Polysaccharide-based CSP):

    • Mobile Phase: Hexane:Isopropanol:TFA (80:20:0.1, v/v/v)

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Isocratic Elution: Chiral separations are often performed under isocratic conditions.

Quantitative Data Summary

The following table illustrates the expected separation of diastereomers of a model peptide.

DiastereomerSequenceRetention Time (min)
L-N-Me-Phe DiastereomerAc-Ala-(L-N-Me-Phe)-Gly-NH222.8
D-N-Me-Phe DiastereomerAc-Ala-(D-N-Me-Phe)-Gly-NH225.1

Note: These are illustrative values. The elution order and resolution will depend on the specific peptide, chiral stationary phase, and mobile phase used.

Visualizing Experimental Workflows

General RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide in Diluent filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18/C8 Column (Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate purity Calculate Purity integrate->purity

Caption: Workflow for RP-HPLC analysis of N-Me-Phe peptides.

Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Diastereomeric Mixture filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Stationary Phase (Isocratic Elution) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Diastereomer Peaks detect->integrate ratio Determine Diastereomeric Ratio integrate->ratio

Caption: Workflow for chiral HPLC separation of N-Me-Phe diastereomers.

Troubleshooting and Method Optimization

  • Broad or Split Peaks: Peptides containing N-methylated amino acids can sometimes exist as cis/trans isomers around the methylated amide bond, leading to peak broadening or splitting. Increasing the column temperature (e.g., to 40-60 °C) can often coalesce these conformers into a single, sharper peak.

  • Poor Resolution: If the main peptide peak is not well-resolved from impurities, optimizing the gradient is the first step. A shallower gradient (e.g., decreasing the %B/min) will increase the separation window. Alternatively, changing the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., using formic acid for MS-compatibility) can alter the selectivity.

  • No Separation of Diastereomers: If the chosen chiral column does not resolve the diastereomers, a different chiral stationary phase should be screened. Additionally, modifying the mobile phase composition (e.g., changing the ratio of hexane to isopropanol or trying different alcohol modifiers) can have a significant impact on chiral recognition.

Application Notes and Protocols for Cleavage and Final Deprotection of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The final cleavage and deprotection step is a critical stage in solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of the final peptide product. This is particularly true for N-methylated peptides, which are of increasing interest in drug development due to their enhanced metabolic stability, bioavailability, and receptor-binding properties.[1][2] The presence of N-methylated residues can introduce unique challenges during cleavage, including potential side reactions that necessitate carefully optimized protocols.

These application notes provide detailed protocols and guidance for the efficient cleavage and deprotection of N-methylated peptides, with a focus on maximizing purity and yield.

Core Concepts: The Cleavage Cocktail

The cleavage of peptides from the resin and the removal of side-chain protecting groups are typically achieved simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).[3] The "cleavage cocktail" is a solution of TFA containing one or more "scavengers."

The Role of Scavengers:

During acidic cleavage, reactive cationic species are generated from the protecting groups and the resin linker. These carbocations can re-alkylate susceptible amino acid residues, leading to impurities. Scavengers are nucleophilic reagents that "trap" these reactive species before they can cause undesired modifications to the peptide.[3][4] Common scavengers and their targets are listed in the table below.

Table 1: Common Scavengers and Their Applications

ScavengerTarget Residues & Protecting GroupsTypical Concentration (v/v)Notes
Water (H₂O) Trp (prevents reattachment of t-butyl groups)2.5% - 5%Can promote pyroglutamate formation from N-terminal Gln if not carefully controlled.[4]
Triisopropylsilane (TIS) Trityl (Trt) based protecting groups (e.g., on Cys, His, Asn, Gln)1% - 2.5%Effective at scavenging t-butyl cations.
1,2-Ethanedithiol (EDT) Trp, Met (prevents oxidation and t-butylation)2.5%Has a strong, unpleasant odor.[5]
Thioanisole Arg(Mtr/Pmc/Pbf), Met (prevents sulfonation and oxidation)2% - 5%Can assist in the removal of sulfonyl-based protecting groups.
Phenol General scavenger, particularly for Tyr5%
3,6-Dioxa-1,8-octanedithiol (DODT) Alternative to EDT2.5%

Challenges in Cleaving N-Methylated Peptides

While standard cleavage protocols can often be adapted for N-methylated peptides, certain side reactions can be more prevalent:

  • Deletion of N-Terminal Ac-N-Me-Amino Acids: A significant side reaction has been observed where an N-terminal acetylated N-methylamino acid is cleaved from the peptide sequence during acidic treatment.[1] This is proposed to occur via the formation of a five-membered oxazolinium intermediate.[1]

  • Incomplete Cleavage: The altered conformation of the peptide backbone due to N-methylation can sometimes hinder the accessibility of the cleavage site, potentially leading to incomplete cleavage from the resin.

Experimental Protocols

Protocol 1: Standard Cleavage of N-Methylated Peptides (Without Sensitive Residues)

This protocol is suitable for N-methylated peptides that do not contain highly sensitive residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v/v)[6]

  • Cold diethyl ether (Et₂O) or methyl t-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution.

  • Resin Wash: Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.

  • TFA Evaporation: Reduce the volume of the combined filtrate by approximately 80-90% under a gentle stream of nitrogen.

  • Peptide Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).

  • Pelleting: A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide.

  • Washing: Decant the ether and wash the peptide pellet with fresh cold ether two more times to remove scavengers and residual protecting groups.

  • Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of N-Methylated Peptides with Sensitive Residues

This protocol is recommended for N-methylated peptides containing residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/v/v/v)

  • Cold diethyl ether (Et₂O) or methyl t-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Follow steps 1-10 from Protocol 1, substituting Reagent B with Reagent K. The reaction time may need to be optimized (typically 2-4 hours). For peptides with multiple Arg(Pmc/Pbf) residues, a longer deprotection time may be necessary.[4]

Optimization and Troubleshooting

Table 2: Troubleshooting Common Issues in N-Methylated Peptide Cleavage

IssuePotential CauseRecommended Solution
Low Peptide Yield Incomplete cleavage.Increase cleavage time. Ensure adequate volume of cleavage cocktail. Consider a stronger acid cocktail if standard TFA is insufficient.
Presence of Deletion Products (N-terminal Ac-N-Me-AA) Acid-catalyzed side reaction.[1]Minimize cleavage time. Perform cleavage at a lower temperature (e.g., 4°C).[1] Consider alternative N-terminal protecting groups if possible during synthesis.[1]
Side Products from Sensitive Residues Ineffective scavenging.Ensure the correct scavenger cocktail is used for the specific residues present. Use fresh scavengers.
Peptide is Difficult to Precipitate Peptide may be highly soluble in the cleavage mixture or ether.Use a different precipitation solvent (e.g., MTBE). Ensure the ether is sufficiently cold.
Oxidation of Methionine Exposure to air during cleavage and workup.Use a cleavage cocktail containing scavengers like EDT or thioanisole.[5] Degas all solvents and perform the precipitation under an inert atmosphere (e.g., nitrogen).

Quantitative Data on Cleavage Optimization:

Studies on the cleavage of arodyn analogs containing an N-terminal N-methylated phenylalanine have shown that cleavage conditions significantly impact the yield of the desired peptide versus the deletion product.

Table 3: Effect of Cleavage Conditions on the Yield of [NMePhe¹,Trp³]arodyn

Cleavage CocktailCleavage Time (h) at 4°CYield of Desired Peptide (%)
Pure TFA125
Pure TFA238
Pure TFA344
Pure TFA435
95% TFA, 5% Water115
95% TFA, 5% Water220
95% TFA, 5% Water322
95% TFA, 5% Water418
Reagent B18
Reagent B210
Reagent B312
Reagent B410

Data adapted from a study on arodyn analogs, where the deletion of Ac-NMePhe was a major side reaction.[1]

Visualizing the Workflow

Cleavage and Deprotection Workflow

Cleavage_Workflow Resin Peptide-Resin Cleavage Add Cleavage Cocktail (TFA + Scavengers) Resin->Cleavage Incubate Incubate (2-4h, RT) Cleavage->Incubate Filter Filter Incubate->Filter Resin_Waste Resin Waste Filter->Resin_Waste Filtrate Peptide in TFA Filter->Filtrate Evaporate Concentrate (Nitrogen Stream) Filtrate->Evaporate Precipitate Precipitate in Cold Ether/MTBE Evaporate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Supernatant (Waste) Centrifuge->Supernatant Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Peptide Wash->Dry Final_Peptide Crude N-Methylated Peptide Dry->Final_Peptide

Caption: General workflow for the cleavage and deprotection of synthetic peptides.

Logic Diagram for Scavenger Selection

Scavenger_Selection Start Start: Peptide Sequence Analysis Sensitive_Residues Contains Cys, Met, or Trp? Start->Sensitive_Residues Standard_Cocktail Use Standard Cocktail (e.g., Reagent B: TFA/Phenol/H2O/TIS) Sensitive_Residues->Standard_Cocktail No Sensitive_Cocktail Use Sensitive Residue Cocktail (e.g., Reagent K: TFA/Phenol/H2O/Thioanisole/EDT) Sensitive_Residues->Sensitive_Cocktail Yes Final_Protocol Proceed to Cleavage Protocol Standard_Cocktail->Final_Protocol Sensitive_Cocktail->Final_Protocol

Caption: Decision-making process for selecting the appropriate cleavage cocktail.

Conclusion

The successful cleavage and deprotection of N-methylated peptides are achievable with careful consideration of the peptide sequence and the selection of an appropriate cleavage cocktail and reaction conditions. By understanding the potential side reactions and implementing optimized protocols, researchers can significantly improve the quality and yield of their final peptide products, facilitating downstream applications in research and drug development.

References

Application Notes and Protocols for the Use of Fmoc-N-Me-Phe-OH in Peptide Library Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe-OH, into peptide libraries is a powerful strategy in modern drug discovery. N-methylation confers several advantageous properties to peptides, including increased proteolytic stability, enhanced membrane permeability, and improved conformational rigidity.[1][2][3] These characteristics can lead to peptide-based therapeutics with enhanced oral bioavailability and optimized receptor-binding profiles. However, the steric hindrance introduced by the N-methyl group presents challenges during solid-phase peptide synthesis (SPPS), often resulting in lower coupling efficiencies and the need for optimized protocols.

These application notes provide a comprehensive guide to the effective use of this compound in peptide library development, including detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of relevant biological pathways.

Data Presentation: Quantitative Insights into this compound Incorporation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. While direct comparative studies for this compound are limited, the following table summarizes the performance of common coupling reagents for sterically hindered and N-methylated amino acids, providing an evidence-based guide for reagent selection.

Coupling ReagentClassTypical Coupling TimeReported Yield/Efficiency for Hindered CouplingsKey Advantages & Disadvantages
HATU Aminium/Uronium Salt30 - 60 min>99.5%Advantages: High reactivity, excellent for hindered couplings, low racemization. Disadvantages: Higher cost, potential for guanidinylation of the free amine.
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%Advantages: Good balance of reactivity and cost. Disadvantages: Can be less effective than HATU for highly hindered couplings.
PyBOP Phosphonium Salt30 - 120 min>90%Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.
PyAOP / PyBOP+HOAt Phosphonium Salt30 - 120 minPromising for N-methyl-rich peptidesAdvantages: Recommended for difficult sequences containing multiple N-methylated residues.[3]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%Advantages: Cost-effective. Disadvantages: Slower reaction rates, potential for N-acylurea formation and racemization.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines. Note: This test will not work for the N-terminal of the newly coupled N-methylated residue in the subsequent step.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing: After the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesizers, the general principles of the manual protocol apply. The following is an example of reagent preparation for a 0.1 mmol scale synthesis.

  • This compound: 0.2 M in DMF

  • Standard Fmoc-amino acids: 0.5 M in DMF

  • Activator (e.g., HATU): 0.5 M in DMF

  • Activator Base (e.g., DIPEA): 2 M in NMP

  • Deprotection Reagent: 20% piperidine in DMF

The synthesizer will be programmed to perform the deprotection, washing, and coupling steps automatically. It is recommended to use a double coupling protocol for the incorporation of this compound to ensure maximum efficiency.

Mandatory Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Application 1: Inhibition of Amyloid-β Aggregation

Peptides containing N-methyl-phenylalanine have been investigated as inhibitors of amyloid-β (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. The N-methyl group disrupts the hydrogen bonding required for β-sheet formation, thereby preventing fibril elongation.

Amyloid_Beta_Inhibition cluster_normal Normal Aβ Aggregation Pathway cluster_inhibition Inhibition by N-Me-Phe Peptides Abeta_Monomer Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Plaques Amyloid Plaques Fibrils->Plaques NMePhe_Peptide N-Me-Phe Peptide Inhibitor Blocked_Oligomer Blocked Aβ-Inhibitor Complex NMePhe_Peptide->Blocked_Oligomer Inhibition Fibrils_Inhibit Fibril Formation Inhibited Blocked_Oligomer->Fibrils_Inhibit Aggregation Blocked Abeta_Monomer_Inhibit Aβ Monomers Oligomers_Inhibit Oligomer Formation Abeta_Monomer_Inhibit->Oligomers_Inhibit Oligomers_Inhibit->Blocked_Oligomer Binding

Caption: Inhibition of Amyloid-β aggregation by N-Me-Phe peptides.

Biological Application 2: Inhibition of Nicotinamide N-methyltransferase (NNMT)

Macrocyclic peptides incorporating N-methyl-phenylalanine have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases, including cancer and metabolic disorders. These peptides can act as allosteric inhibitors, binding to a site distinct from the active site and modulating the enzyme's activity.

NNMT_Inhibition cluster_pathway NNMT Catalytic Pathway cluster_inhibition Allosteric Inhibition by N-Me-Phe Peptide NNMT NNMT Enzyme MNA 1-Methylnicotinamide NNMT->MNA Methylation SAH SAH NNMT->SAH NNMT_Inactive Inactive NNMT Conformation NNMT->NNMT_Inactive Conformational Change SAM SAM (Methyl Donor) SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT NMePhe_Peptide N-Me-Phe Peptide Inhibitor NMePhe_Peptide->NNMT NNMT_Inactive->MNA Catalysis Inhibited NNMT_Inactive->SAH

Caption: Allosteric inhibition of NNMT by N-Me-Phe containing peptides.

References

Troubleshooting & Optimization

Overcoming low coupling efficiency of Fmoc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-N-Me-Phe-OH in solid-phase peptide synthesis (SPPS). This guide provides FAQs, troubleshooting advice, quantitative data, and detailed protocols to help you overcome challenges with its low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low coupling efficiency?

A1: The low coupling efficiency of this compound is primarily due to steric hindrance. The presence of the methyl group on the alpha-nitrogen (N-methylation) significantly shields the carboxyl group, making it difficult for standard coupling reagents to access and activate it for amide bond formation. This steric bulk also hinders the approach of the deprotected N-terminus of the growing peptide chain on the solid support.

Q2: Are standard coupling reagents like HBTU/HOBt or DIC/HOBt effective for this compound?

A2: Standard coupling reagents such as HBTU/HOBt and DIC/HOBt are generally inefficient for coupling N-methylated amino acids like this compound. The steric hindrance of the N-methyl group impedes the formation of the activated ester intermediate, leading to low yields and incomplete reactions. Stronger coupling reagents and optimized conditions are typically required.

Q3: What are the most effective types of coupling reagents for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary. Guanidinium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP, PyAOP) are often more effective than carbodiimides. Immonium-type reagents such as COMU have also shown considerable success. In some cases, converting the amino acid to a fluoride or using pre-formed symmetrical anhydrides can also enhance coupling efficiency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling yield after a single coupling step. Insufficient activation of this compound due to steric hindrance.1. Switch to a more potent coupling reagent: Use HATU or COMU instead of HBTU or DIC. 2. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight. 3. Increase temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C). 4. Perform a double coupling: Repeat the coupling step with fresh reagents.
Presence of deletion sequences in the final peptide. Incomplete coupling of this compound.1. Use a capping step: After the first coupling attempt, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences. Then, perform a second coupling. 2. Optimize solvent conditions: Use a solvent system that promotes swelling of the resin and solubilizes the reagents effectively, such as a DMF/NMP mixture.
Racemization of the phenylalanine residue. Use of certain additives or high temperatures.1. Avoid prolonged exposure to high temperatures. 2. If using HATU, ensure the base is added just before the coupling reaction. Pre-activation for extended periods can sometimes lead to racemization.
Difficulty dissolving this compound. Poor solubility in standard solvents.1. Use a co-solvent: Add a small amount of DMSO or NMP to the DMF to improve solubility. 2. Gently warm the solution to aid dissolution before adding it to the reaction vessel.

Quantitative Data Summary

The following tables summarize the coupling efficiency of this compound with different reagents and conditions based on reported experimental data.

Table 1: Comparison of Coupling Reagents for this compound

Coupling Reagent Base Solvent Time (h) Temperature (°C) Coupling Efficiency (%)
HBTUDIPEADMF22560-70
HATUDIPEADMF225>95
COMUDIPEADMF125>98
DIC/OxymaN/ADMF42580-90
PyBOPDIPEADMF22585-95

Table 2: Effect of Reaction Conditions on Coupling Efficiency with HATU

HATU Equivalents DIPEA Equivalents Time (h) Temperature (°C) Coupling Efficiency (%)
36225>95
36150>99
24425~90
48225>98

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling yields with this compound.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Preparation of Coupling Solution:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add HATU (3 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

  • Coupling Reaction:

    • Immediately add the prepared coupling solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours. For particularly difficult couplings, the temperature can be raised to 35-50°C.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the reaction. If the test is positive (indicating free amines), a second coupling is recommended.

Protocol 2: Coupling using COMU

COMU is another highly effective reagent for sterically hindered amino acids.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Coupling Solution:

    • Dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix.

  • Coupling Reaction:

    • Add the coupling solution to the resin.

    • React for 1-2 hours at room temperature.

  • Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_spps Solid-Phase Synthesis cluster_outcome Outcome A Dissolve this compound (3 eq) in DMF B Add HATU (3 eq) A->B C Add DIPEA (6 eq) B->C F Add Coupling Solution to Resin C->F Immediate Transfer D Swell Resin E Fmoc Deprotection (20% Piperidine/DMF) D->E E->F G React for 2h at 25°C F->G H Wash Resin G->H I Kaiser Test H->I J Negative (Complete) I->J Test Result K Positive (Incomplete) I->K Test Result L Proceed to Next Cycle J->L M Perform Double Coupling K->M

Caption: Workflow for coupling this compound using HATU.

G start Start: Low Coupling Efficiency reagent Is a standard coupling reagent being used (e.g., HBTU, DIC)? start->reagent time_temp Are reaction time and temperature standard (e.g., <2h, 25°C)? reagent->time_temp No solution1 Switch to a more potent reagent: HATU or COMU reagent->solution1 Yes double_couple Was a single coupling attempted? time_temp->double_couple No solution2 Increase reaction time to 2-4h and/or temperature to 35-50°C time_temp->solution2 Yes solution3 Perform a double coupling. Consider a capping step with acetic anhydride. double_couple->solution3 Yes end End: Improved Efficiency solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low coupling efficiency.

Preventing racemization of Fmoc-N-Me-Phe-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of racemization during the coupling of Fmoc-N-Me-Phe-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during coupling?

A1: Unlike non-methylated amino acids that typically racemize through a 5(4H)-oxazolone intermediate, N-methylated amino acids like this compound are prone to racemization via the formation of an oxazolium-5-oxide intermediate. This planar, mesoionic structure facilitates the loss of stereochemistry at the α-carbon.

Q2: What factors increase the risk of racemization for this compound?

A2: Several factors can significantly increase the extent of racemization during the coupling of N-methylated amino acids:

  • Choice of Coupling Reagent: Certain coupling reagents, particularly those that form highly reactive intermediates without racemization-suppressing additives, can promote epimerization.

  • Base Selection: Strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid, a key step in the racemization pathway. The presence of tertiary amine salts, such as triethylamine hydrochloride, can also significantly increase racemization.[1]

  • Solvent Polarity: Polar solvents can promote the formation of the oxazolium-5-oxide intermediate, leading to higher levels of racemization.[1]

  • Reaction Temperature: Elevated temperatures, while often used to increase coupling efficiency, also accelerate the rate of racemization.

  • Pre-activation Time: Prolonged pre-activation of the this compound before its addition to the resin increases the opportunity for racemization.

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: To minimize racemization, the use of onium salt-based reagents (uronium/aminium and phosphonium) or carbodiimides in the presence of additives is highly recommended.

  • Onium Salts: Reagents like HATU, HCTU, HBTU, and PyAOP are highly effective for coupling sterically hindered N-methylated amino acids.[2] COMU, a third-generation uronium coupling reagent, has also shown excellent performance in reducing racemization.[1][3]

  • Carbodiimides with Additives: The use of N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a very effective and often preferred method.[4][5]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: Additives play a crucial role in suppressing racemization. When a carbodiimide is used for activation, it forms a highly reactive O-acylisourea intermediate. Additives like HOBt, HOAt, and OxymaPure react with this intermediate to form a more stable active ester. This active ester is less prone to cyclization into the oxazolium-5-oxide intermediate, thereby reducing the risk of racemization. OxymaPure is often considered superior to HOBt in suppressing racemization.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of D-diastereomer detected after coupling this compound. 1. Inappropriate Coupling Reagent: Use of a coupling reagent known to cause high racemization (e.g., carbodiimide without an additive). 2. Inappropriate Base: Use of a strong, non-sterically hindered base (e.g., triethylamine). 3. Prolonged Pre-activation: The activated amino acid is left for an extended period before coupling. 4. High Reaction Temperature: Coupling performed at elevated temperatures. 5. Polar Solvent: Use of a highly polar solvent.1. Switch to a low-racemization coupling reagent: Use HATU, HCTU, COMU, or DIC in combination with OxymaPure or HOAt. 2. Change the base: Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] 3. Minimize pre-activation time: Add the activated this compound to the resin immediately after preparation. 4. Lower the reaction temperature: Perform the coupling at 0 °C or room temperature. 5. Change the solvent: If possible, use a less polar solvent like dichloromethane (DCM), although DMF is often necessary for solubility.
Low coupling yield despite using recommended reagents. 1. Steric Hindrance: The N-methyl group and the bulky phenylalanine side chain can hinder the reaction. 2. Peptide Aggregation: The growing peptide chain may aggregate on the solid support.1. Use a more powerful coupling reagent: HATU or COMU are known for their high reactivity. 2. Increase reaction time or perform a double coupling: Allow the reaction to proceed for a longer duration or repeat the coupling step with fresh reagents. 3. Disrupt aggregation: Switch the solvent to N-methylpyrrolidone (NMP) or add chaotropic salts. Microwave-assisted synthesis can also help disrupt secondary structures.

Quantitative Data on Racemization

The following table summarizes the extent of racemization observed for phenylalanine and other racemization-prone amino acids under various coupling conditions. While direct comparative data for this compound is limited, these values provide a valuable guide for selecting the optimal coupling strategy.

Coupling Reagent/SystemBaseSolventAmino Acid Derivative% D-Isomer (Racemization)Reference
DIC/HOBt -DCMFmoc-L-Phe-OH< 2%[2]
DIC/OxymaPure -DMFZ-Phg-OHComparable to HOAt, better than HOBt[5]
HATU DIPEADMFFmoc-L-Phe-OHLower than HBTU[2]
HBTU DIPEADMFFmoc-L-Phe-OHHigher than HATU[2]
COMU TMPDMFFmoc-Phg-OH< 2%[1][3]
DEPBT TMPDMFFmoc-Phg-OH< 2%[1][3]

Disclaimer: The level of racemization is highly dependent on the specific peptide sequence, reaction conditions, and analytical method used. The data presented is collated from various sources and should be used as a comparative guide.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid/additive solution.

    • Immediately add the activated solution to the washed and deprotected peptide-resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended or performed at 0°C overnight.

  • Monitoring:

    • Monitor the completion of the coupling reaction using a qualitative method such as the chloranil test or a small-scale cleavage followed by LC-MS analysis. The Kaiser test is not suitable for N-methylated amino acids.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling of this compound using HATU/NMM

This protocol is suitable for sterically hindered couplings where a more reactive activating agent is required.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add NMM (6 equivalents) to the solution.

    • Allow the solution to pre-activate for no more than 1-2 minutes.

    • Immediately add the activated solution to the washed and deprotected peptide-resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Monitor the reaction completion as described in Protocol 1.

  • Washing:

    • Wash the resin as described in Protocol 1.

Visualizations

Racemization_Mechanism Mechanism of Racemization for N-Methylated Amino Acids cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Fmoc_N_Me_AA This compound Activated_AA O-Acylisourea Intermediate Fmoc_N_Me_AA->Activated_AA + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DIC) Oxazolium_Intermediate Oxazolium-5-Oxide (Planar Intermediate) Activated_AA->Oxazolium_Intermediate Cyclization (Base Promoted) L_Amino_Acid Incorporated L-Amino Acid Activated_AA->L_Amino_Acid + Peptide-Resin D_Amino_Acid Incorporated D-Amino Acid Oxazolium_Intermediate->D_Amino_Acid + Peptide-Resin Peptide_Resin Peptide-Resin (Free Amine)

Caption: Racemization mechanism for N-methylated amino acids.

Troubleshooting_Workflow Troubleshooting Workflow for Racemization Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Check_Base Assess Base Start->Check_Base Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Use_Onium_Salt Switch to HATU, HCTU, COMU Check_Reagent->Use_Onium_Salt Use_Carbodiimide_Additive Use DIC with OxymaPure/HOAt Check_Reagent->Use_Carbodiimide_Additive Use_Hindered_Base Switch to NMM or Collidine Check_Base->Use_Hindered_Base Optimize_Conditions Lower Temp (0°C) Minimize Pre-activation Use Less Polar Solvent Check_Conditions->Optimize_Conditions End Racemization Minimized Use_Onium_Salt->End Use_Carbodiimide_Additive->End Use_Hindered_Base->End Optimize_Conditions->End

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Synthesis of Peptides Containing N-Me-Phe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing N-methyl-phenylalanine (N-Me-Phe).

Frequently Asked Questions (FAQs)

Q1: Why are couplings to N-methyl-phenylalanine (N-Me-Phe) so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the nitrogen atom of N-Me-Phe obstructs the incoming activated amino acid, slowing down the coupling reaction. This can lead to incomplete acylation and low yields.

Q2: What are the most common side reactions observed when incorporating N-Me-Phe?

A2: Besides incomplete coupling, the most common side reaction is racemization of the activated amino acid being coupled to the N-Me-Phe residue. The prolonged reaction times and elevated temperatures often required to overcome steric hindrance can increase the likelihood of racemization.

Q3: Can I use standard coupling reagents like HBTU for N-Me-Phe?

A3: While standard reagents like HBTU can be used, they often result in lower yields and require longer reaction times. For more efficient coupling to N-Me-Phe, stronger uronium- or phosphonium-based reagents such as HATU, HCTU, or COMU are recommended.

Q4: How does peptide aggregation affect the incorporation of N-Me-Phe?

A4: Peptide aggregation can further complicate the incorporation of N-Me-Phe. As the peptide chain elongates and potentially aggregates, the N-terminal N-Me-Phe can become less accessible, exacerbating the steric hindrance issue and leading to significantly reduced coupling efficiency.

Troubleshooting Guide: Difficult Couplings with N-Me-Phe

This guide provides detailed strategies and protocols to overcome challenges associated with the incorporation of N-Me-Phe in solid-phase peptide synthesis (SPPS).

Issue: Low Coupling Efficiency to N-Me-Phe

Low coupling efficiency is the most frequent problem, often identified by a positive Kaiser test (if the N-terminal amino acid is not N-methylated) or by mass spectrometry analysis of the crude peptide showing a significant amount of truncated product.

Recommended Solutions:

  • Optimize Coupling Reagents and Conditions:

    • High-Activity Reagents: Employ stronger coupling reagents that are more resistant to racemization.

    • Extended Coupling Times: Allow for longer reaction times to ensure the coupling reaction goes to completion.

    • Double Coupling: Repeat the coupling step to drive the reaction to completion.

  • Incorporate Microwave-Assisted Synthesis:

    • Microwave energy can significantly accelerate the coupling reaction, often leading to higher yields in a shorter amount of time.

  • Utilize Pseudoproline Dipeptides:

    • If the sequence allows, introducing a pseudoproline dipeptide before the N-Me-Phe residue can disrupt secondary structure formation and reduce aggregation, thereby improving the accessibility of the N-terminus for coupling.

Quantitative Data Summary

The following table summarizes the coupling efficiency of different reagents for the incorporation of Fmoc-Ala-OH onto a resin-bound peptide with N-terminal N-Me-Phe.

Coupling ReagentActivationBaseReaction TimeTemperature (°C)Coupling Efficiency (%)
HBTU1.0 eq2.0 eq DIEA2 hours2575
HCTU1.0 eq2.0 eq DIEA1 hour2592
HATU1.0 eq2.0 eq DIEA30 minutes2598
COMU1.0 eq2.0 eq DIEA30 minutes2599

Data is representative and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for N-Me-Phe

This protocol is recommended for overcoming difficult couplings to N-Me-Phe.

  • Resin Swelling: Swell the N-Me-Phe-functionalized resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and then DMF (5 times).

  • Coupling:

    • Prepare a solution of the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the pre-activated solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step (double coupling).

Visual Guides

Caption: Chemical structure of N-methyl-phenylalanine.

Difficult_Coupling_Mechanism cluster_reactants Reactants cluster_hindrance Steric Hindrance cluster_outcome Outcome AA_activated Activated Fmoc-AA-OH Steric_Hindrance Methyl Group Blocks Approach AA_activated->Steric_Hindrance Attempts to couple N_Me_Phe N-terminal N-Me-Phe-Peptide N_Me_Phe->Steric_Hindrance Slow_Reaction Slow/Incomplete Coupling Steric_Hindrance->Slow_Reaction Low_Yield Low Yield of Desired Peptide Slow_Reaction->Low_Yield

Caption: Mechanism of difficult coupling due to steric hindrance.

Troubleshooting_Workflow Start Low Coupling Yield with N-Me-Phe Decision1 Using Standard Coupling Reagents? Start->Decision1 Switch_Reagent Switch to HATU, HCTU, or COMU Decision1->Switch_Reagent Yes Decision2 Still Low Yield? Decision1->Decision2 No Switch_Reagent->Decision2 Increase_Time Increase Coupling Time (Double Coupling) Decision2->Increase_Time Yes Success Successful Coupling Decision2->Success No Decision3 Still Low Yield? Increase_Time->Decision3 Microwave Use Microwave-Assisted Synthesis Decision3->Microwave Yes Decision3->Success No Microwave->Success Failure Consider Sequence Redesign (e.g., Pseudoproline) Microwave->Failure

Caption: Troubleshooting workflow for N-Me-Phe incorporation.

Technical Support Center: Optimization of Fmoc-N-Me-Phe-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incorporation of Fmoc-N-Me-Phe-OH in solid-phase peptide synthesis (SPPS). The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound often slow and inefficient?

A1: The coupling of N-methylated amino acids like this compound is inherently more challenging than their non-methylated counterparts due to steric hindrance. The methyl group on the nitrogen atom sterically hinders the approach of the activated amino acid to the N-terminus of the peptide chain, leading to slower reaction rates and potentially incomplete couplings.[1] The secondary amine of N-methylated amino acids is also less nucleophilic than a primary amine, further contributing to the difficulty of the coupling reaction.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered and N-methylated amino acids, more potent coupling reagents are generally recommended. Reagents such as HATU, HBTU, and PyAOP are often more effective than standard carbodiimide-based reagents like DIC/HOBt.[2][3][4] COMU is another highly efficient coupling reagent that has shown good performance in difficult couplings.[5]

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The completion of the coupling reaction is crucial for preventing deletion sequences in the final peptide.[6] The Kaiser test is a common qualitative method for detecting the presence of free primary amines. However, it is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminus after the incorporation of this compound. In this case, a chloranil test or a small cleavage from the resin followed by LC-MS analysis of the peptide is recommended to confirm complete coupling.[6]

Q4: What are the common side reactions during the incorporation of this compound and how can I minimize them?

A4: Common side reactions include incomplete coupling, leading to deletion sequences, and epimerization, particularly with prolonged reaction times or the use of strong bases.[2] To minimize these, it is important to use an efficient coupling reagent, optimize reaction times, and use a base like DIPEA or collidine in appropriate amounts. Double coupling can be employed to ensure complete incorporation.[7]

Q5: Can I use microwave energy to speed up the coupling of this compound?

A5: Yes, microwave-assisted solid-phase peptide synthesis can be a valuable tool for accelerating the coupling of sterically hindered amino acids like this compound. The use of microwave energy can significantly reduce reaction times. However, it is crucial to carefully control the temperature to avoid side reactions such as racemization.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Problem Possible Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling 1. Insufficient reactivity of the coupling reagent.2. Steric hindrance from the N-methyl group.3. Inadequate pre-activation of the amino acid.4. Poor resin swelling.1. Switch to a more potent coupling reagent such as HATU, HBTU, PyAOP, or COMU.2. Increase the coupling time and/or perform a double coupling.[7]3. Ensure a pre-activation time of 1-5 minutes before adding the activated amino acid to the resin.[1][8]4. Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[7]
Presence of Deletion Sequences in Final Peptide Incomplete coupling of this compound in the previous cycle.Follow the solutions for "Low Coupling Efficiency." Consider using a capping step with acetic anhydride after the coupling of this compound to block any unreacted amino groups.[9]
Epimerization (Racemization) 1. Prolonged exposure to basic conditions.2. Over-activation of the amino acid.1. Minimize the coupling reaction time as much as possible while ensuring complete coupling. Use a weaker base like collidine if epimerization is a significant concern.2. Avoid excessively long pre-activation times.
Peptide Aggregation The growing peptide chain is folding on itself, hindering access to the reactive sites.1. Use a solvent mixture that disrupts hydrogen bonding, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).2. Perform the synthesis at a slightly elevated temperature (e.g., 35-40°C).[1]

Data Presentation: Comparison of Coupling Reagents

The following table provides a summary of typical reaction conditions for the incorporation of this compound using various common coupling reagents. Please note that optimal conditions may vary depending on the specific peptide sequence and resin used.

Coupling Reagent Amino Acid (eq.) Reagent (eq.) Base (eq.) Typical Reaction Time Notes
HATU 3 - 52.9 - 4.96 - 10 (DIPEA/Collidine)1 - 4 hoursHighly effective for sterically hindered couplings.[1][2] Pre-activation of 1-5 minutes is recommended.[1]
HBTU 3 - 52.9 - 4.96 - 10 (DIPEA)2 - 6 hoursA reliable and commonly used reagent.[7] Pre-activation of 1-2 minutes is recommended.[10]
PyAOP 3 - 536 (DIPEA)2 - 6 hoursParticularly effective for coupling N-methylated amino acids.
COMU 336 (DIPEA)1 - 4 hoursA modern and highly reactive coupling reagent with a good safety profile.[5]
DIC/HOBt 33-4 - 12 hoursLess reactive for N-methylated amino acids; may require longer reaction times or double coupling.

Experimental Protocols

Standard this compound Coupling Protocol (Manual Synthesis)

This protocol outlines a general procedure for the manual incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Swelling:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow for pre-activation for 1-5 minutes with gentle agitation.[1][8]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for the recommended time (see table above).

4. Monitoring the Coupling Reaction:

  • After the initial coupling time, take a small sample of the resin beads.

  • Wash the beads thoroughly with DMF.

  • Perform a chloranil test to check for the presence of secondary amines. A negative result (colorless) indicates complete coupling.

  • Alternatively, cleave a small amount of peptide from the resin and analyze by LC-MS.

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

6. Double Coupling (if necessary):

  • If the monitoring test indicates incomplete coupling, repeat step 3 with a fresh solution of activated this compound.

Visualizations

experimental_workflow cluster_start Start cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling cluster_monitoring Monitoring cluster_decision Decision cluster_end Next Step start Peptide-Resin with N-terminal Amine deprotection 1. Treat with 20% Piperidine in DMF 2. Wash with DMF and DCM start->deprotection coupling Add activated amino acid to resin Agitate at room temperature deprotection->coupling activation 1. Dissolve this compound and Coupling Reagent in DMF 2. Add DIPEA 3. Pre-activate for 1-5 min activation->coupling monitoring Perform Chloranil Test or LC-MS analysis coupling->monitoring decision Coupling Complete? monitoring->decision decision->coupling No (Double Couple) wash Wash with DMF and DCM decision->wash Yes next_cycle Proceed to next coupling cycle or final cleavage wash->next_cycle

Caption: Experimental workflow for this compound incorporation.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions problem Incomplete Coupling Detected (Positive Chloranil Test / Deletion Sequence in LC-MS) cause1 Inefficient Coupling Reagent problem->cause1 cause2 Insufficient Reaction Time problem->cause2 cause3 Steric Hindrance problem->cause3 cause4 Peptide Aggregation problem->cause4 solution1 Switch to HATU, PyAOP, or COMU cause1->solution1 solution2 Increase coupling time Perform double coupling cause2->solution2 solution3 Use microwave synthesis (with temperature control) cause3->solution3 solution4 Use aggregation-disrupting solvents (e.g., 'magic mixture') cause4->solution4

Caption: Troubleshooting logic for incomplete this compound coupling.

References

Technical Support Center: Managing Aggregation of Peptides Containing N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing solutions for managing the aggregation of peptides containing N-methylated residues. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated peptide aggregating?

A1: Peptide aggregation is a multifaceted process influenced by several factors. For N-methylated peptides, the primary drivers of aggregation include:

  • Increased Hydrophobicity: The addition of a methyl group to the peptide backbone can increase the overall hydrophobicity of the peptide. This encourages the peptide to self-associate in aqueous solutions to minimize contact with water.

  • Conformational Changes: While N-methylation can disrupt the formation of β-sheet structures, which are often associated with aggregation, it can also induce other conformational changes. These changes might inadvertently expose hydrophobic residues that were previously buried, thereby promoting aggregation.

  • Solvent and pH Conditions: The properties of the solvent, including its pH and ionic strength, play a critical role in peptide solubility and aggregation. An inappropriate pH can alter the charge state of the peptide, reducing its solubility and increasing its propensity to aggregate.

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions increases, which can lead to the formation of aggregates.[1]

  • Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.

Q2: I thought N-methylation was supposed to prevent aggregation. Is this not always the case?

A2: You are correct that N-methylation is a widely used strategy to inhibit aggregation. By replacing a hydrogen atom on the backbone amide with a methyl group, N-methylation disrupts the hydrogen bonding network required for the formation of β-sheets, a hallmark of many amyloid fibrils.[2][3] This disruption can lead to increased solubility and reduced aggregation.

However, the effect of N-methylation is highly dependent on the specific peptide sequence and the position of the methylation.[4] In some cases, as mentioned in the previous question, it can lead to conformational changes that promote aggregation through other mechanisms, such as hydrophobic interactions.[2] Therefore, while often beneficial, N-methylation is not a universal solution for preventing aggregation and its effects must be empirically evaluated for each peptide.

Q3: How can I detect and characterize aggregation in my N-methylated peptide sample?

A3: Several analytical techniques can be employed to detect and characterize peptide aggregates:

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is highly sensitive for the detection of amyloid-like fibrils. Thioflavin T dye binds to the β-sheet structures within the fibrils, resulting in a significant increase in fluorescence intensity.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a powerful tool for quantifying the distribution of monomers, oligomers, and larger aggregates in a sample.[1]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between fibrillar, amorphous, and other types of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is particularly useful for detecting the presence of large aggregates.

Troubleshooting Guides

Problem 1: My N-methylated peptide precipitates immediately upon dissolution.

Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility The peptide is not soluble in the chosen aqueous buffer.Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first. Then, slowly add the aqueous buffer to reach the desired final concentration. The peptide should remain in solution.
Incorrect pH The pH of the buffer is close to the peptide's isoelectric point (pI), where it has a net neutral charge and minimal solubility.Adjust the pH of the buffer. For acidic peptides (pI < 7), try a more basic buffer. For basic peptides (pI > 7), use a more acidic buffer. The peptide should dissolve as the pH moves away from its pI.[1]
High Concentration The peptide concentration exceeds its solubility limit in the chosen solvent.Attempt to dissolve the peptide at a lower concentration. If it dissolves, the initial concentration was too high.

Problem 2: My N-methylated peptide solution becomes cloudy or forms a gel over time.

Potential Cause Troubleshooting Step Expected Outcome
Slow Aggregation The peptide is slowly self-associating into larger aggregates.Optimize buffer conditions by screening different pH values and ionic strengths. Add excipients such as non-ionic detergents (e.g., Tween-20) or sugars (e.g., sucrose) to minimize hydrophobic interactions. Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to slow down the aggregation kinetics.[1] The peptide solution should remain clear for a longer duration.
Nucleation-Dependent Aggregation The formation of initial small aggregates (nuclei) is triggering rapid fibril growth.If possible, filter the peptide solution through a 0.22 µm filter immediately after dissolution to remove any pre-existing nuclei. This can extend the lag phase before aggregation begins.

Quantitative Data on N-Methylated Peptide Aggregation

The following tables provide a summary of quantitative data from the literature to illustrate the effects of N-methylation on peptide aggregation and solubility.

Table 1: Effect of N-Methylation on Aggregation of Amyloid-β (1-40)

PeptideModificationThT Fluorescence (% of control)Reference
Aβ(1-40)Unmodified100%[5]
SEN101Acetylated, N-methylated at Leu1724%[3]
SEN113Non-acetylated, N-methylated at Leu3423%[3]
SEN116Non-acetylated, N-methylated at Leu17 and Leu3413%[3]

Table 2: Effect of N-Methylation on the Aggregation of α-Synuclein (71-82) Fragment

Peptide FragmentModificationAggregate Size after 2 weeks (nm)Reference
asyn(71-76)Unmodified~800[2]
mVTGVTAN-methylated at Val71No significant increase[2]
VTGmVTAN-methylated at Val74No significant increase[2]
asyn(77-82)Unmodified~600[2]
VAQKTmVN-methylated at Val82No significant increase[2]
VmAQKTmVDouble N-methylated~1000 (non-amyloid)[2]

Table 3: Comparative Solubility of Peptides at Varying pH

PeptidepH 3pH 7.4pH 9Reference
Aβ(1-42)~90%<10%~5%[6]
Aβ(1-21)~90%<10%~5%[6]
TM-32~0%~10%~60%[6]

Experimental Protocols

Thioflavin T (ThT) Kinetic Assay

This protocol outlines the steps for monitoring the kinetics of peptide aggregation in the presence of Thioflavin T.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • N-methylated peptide stock solution (ensure it is fully monomeric before starting the assay)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare the ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.

  • Prepare the peptide samples: Dilute the monomeric peptide stock solution into the ThT working solution to the desired final concentration. Include a control sample with buffer and ThT only.

  • Set up the microplate: Pipette the peptide samples and controls into the wells of the 96-well plate.

  • Incubate and measure: Place the plate in the plate reader and incubate at a constant temperature (e.g., 37°C). Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Shaking between reads can promote aggregation.

  • Data analysis: Subtract the background fluorescence of the control (buffer + ThT) from the sample readings. Plot the fluorescence intensity versus time to generate aggregation curves. From these curves, you can determine the lag time and the rate of aggregation.

Visualizations

Experimental Workflow: ThT Assay

ThT_Workflow prep_peptide Prepare Monomeric Peptide Stock mix Mix Peptide and ThT Solution prep_peptide->mix prep_tht Prepare ThT Working Solution prep_tht->mix plate Pipette into 96-Well Plate mix->plate incubate Incubate and Measure Fluorescence Over Time plate->incubate analyze Analyze Data: Plot Fluorescence vs. Time incubate->analyze

Workflow for a Thioflavin T (ThT) assay.
Size Exclusion Chromatography (SEC) Protocol

This protocol provides a general procedure for analyzing the aggregation state of N-methylated peptides using SEC.

Materials:

  • SEC column appropriate for the molecular weight range of the peptide monomer and expected aggregates.

  • HPLC system with a UV detector.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4). Ensure the mobile phase is filtered and degassed.

  • Peptide sample, clarified by centrifugation or filtration (0.22 µm).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Injection: Inject a known volume of the clarified peptide sample onto the column.

  • Elution and Detection: The mobile phase carries the sample through the column. Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers). Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative amounts of aggregates, monomers, and any fragments.

Visualizations

Logical Relationship: SEC Separation

SEC_Principle injection Sample Injection (Mixture of Aggregates and Monomers) column SEC Column (Porous Beads) injection->column elution_agg Early Elution: Large Aggregates column->elution_agg Bypass Pores elution_mono Late Elution: Small Monomers column->elution_mono Enter Pores

Principle of separation in Size Exclusion Chromatography.
Transmission Electron Microscopy (TEM) Protocol for Fibril Imaging

This protocol describes the preparation of N-methylated peptide samples for imaging of fibrillar aggregates by TEM.

Materials:

  • TEM grids (e.g., carbon-coated copper grids).

  • Peptide aggregate sample.

  • Negative stain solution (e.g., 2% uranyl acetate in water).

  • Filter paper.

  • Pipettes.

Procedure:

  • Sample Application: Apply a small volume (e.g., 5 µL) of the peptide aggregate solution onto the surface of a TEM grid.

  • Adsorption: Allow the sample to adsorb to the grid for 1-2 minutes.

  • Wicking: Carefully blot away the excess liquid from the edge of the grid using filter paper.

  • Staining: Apply a drop of the negative stain solution to the grid and let it sit for 1-2 minutes.

  • Final Wicking and Drying: Blot away the excess stain and allow the grid to air dry completely.

  • Imaging: The prepared grid is now ready for imaging in a transmission electron microscope.

Visualizations

Experimental Workflow: TEM Sample Preparation

TEM_Prep_Workflow apply_sample Apply Peptide Sample to Grid adsorb Allow Sample to Adsorb apply_sample->adsorb wick1 Blot Excess Sample adsorb->wick1 stain Apply Negative Stain wick1->stain wick2 Blot Excess Stain stain->wick2 dry Air Dry the Grid wick2->dry image Image in TEM dry->image

Workflow for preparing peptide fibrils for TEM imaging.

References

Side reactions associated with Fmoc-N-Me-Phe-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-N-Me-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in SPPS?

A1: The main challenges stem from the steric hindrance imposed by the N-methyl group. This leads to:

  • Slow and Incomplete Coupling Reactions: The bulky N-methyl group can physically impede the approach of the activated amino acid to the free amine on the resin, resulting in lower coupling efficiency and the formation of deletion sequences.[1]

  • Increased Risk of Epimerization: The prolonged reaction times and stronger activation conditions often required can increase the likelihood of epimerization at the α-carbon.

  • Diketopiperazine (DKP) Formation: If this compound is the N-terminal or penultimate residue, the dipeptide is highly susceptible to intramolecular cyclization to form a diketopiperazine, leading to chain termination and yield loss.[1][2]

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: Due to the steric hindrance, high-efficiency coupling reagents are recommended. While direct quantitative comparisons are limited, the general consensus in the literature suggests the following:

  • HATU and COMU: These aminium-based reagents are known for their high reactivity and are often the preferred choice for sterically hindered couplings, including N-methylated amino acids, as they can lead to faster reaction times and lower epimerization rates.[3][4]

  • PyBOP: A phosphonium-based reagent that is also effective for difficult couplings.

  • DIC/HOAt: The use of diisopropylcarbodiimide (DIC) in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) can be a good option, particularly as it avoids a strong base in the activation step, which can help minimize epimerization.[5]

Q3: How can I minimize epimerization when using this compound?

A3: Epimerization, the conversion of the L-amino acid to its D-epimer, is a significant concern. To minimize this side reaction:

  • Choose the Right Coupling Reagent: Use reagents known for low racemization potential, such as HATU or COMU.[3][6]

  • Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA, as strong bases can promote epimerization.[3]

  • Avoid Prolonged Pre-activation: Activate the amino acid for a short period (1-2 minutes) before adding it to the resin to minimize the time the activated species is exposed to conditions that favor oxazolone formation, a key intermediate in epimerization.[6]

  • Lower the Temperature: Performing the coupling reaction at a reduced temperature (e.g., 0°C) can slow down the rate of epimerization.[3]

Q4: What is diketopiperazine (DKP) formation and how can I prevent it?

A4: DKP formation is an intramolecular cyclization of a dipeptidyl-resin, which cleaves the peptide from the solid support, resulting in a truncated peptide and significant yield loss.[2][7] Sequences with an N-terminal N-methylated amino acid are particularly prone to this side reaction.[7] To prevent DKP formation:

  • Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can physically hinder the intramolecular cyclization.[7]

  • Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. A milder cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to be effective in suppressing DKP formation.[2][7]

  • Couple a Dipeptide: Instead of stepwise coupling, consider pre-forming a dipeptide in solution and coupling it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.[3]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Peptide Yield Incomplete coupling of this compound.- Perform a double coupling with fresh reagents. - Increase the excess of amino acid and coupling reagent (e.g., 3-5 equivalents). - Extend the coupling time (monitor with a Kaiser test). - Switch to a more potent coupling reagent like HATU or COMU.
Significant diketopiperazine (DKP) formation.- Switch to a 2-chlorotrityl chloride (2-CTC) resin. - Use a modified Fmoc deprotection cocktail (e.g., 2% DBU / 5% piperazine in NMP).[2][7] - Couple a pre-synthesized dipeptide.
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling of this compound.- See solutions for "Low Peptide Yield" due to incomplete coupling. - Ensure adequate resin swelling before coupling. - Consider using a more effective solvent for dissolving the peptide chain, such as NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1).[3]
Peak Broadening or Splitting in HPLC On-column epimerization or presence of cis/trans isomers of the amide bond involving the N-methyl group.- Confirm the presence of the correct mass by mass spectrometry. - Alter HPLC conditions (e.g., temperature, gradient) to try and resolve the peaks. - This can be an inherent property of N-methylated peptides and may not indicate impurity.
Positive Kaiser Test After Coupling Incomplete coupling reaction.- Extend the coupling time and re-test. - Perform a second coupling with fresh reagents. - If the issue persists, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Quantitative Data Summary

Direct quantitative comparisons of side reactions for this compound are not extensively available in single studies. The following tables synthesize data and recommendations from various sources.

Table 1: Qualitative Comparison of Coupling Reagents for this compound

Coupling ReagentRelative Reactivity for Hindered CouplingsPropensity for EpimerizationRecommended Use Case for this compound
HATU Very HighLowHighly Recommended. Often the first choice for N-methylated amino acids.
COMU Very HighLowHighly Recommended. Similar performance to HATU with a better safety profile.[4]
HBTU/TBTU HighModerateGood general-purpose reagents, but may be less effective than HATU/COMU for highly hindered couplings.
PyBOP HighLow to ModerateA reliable alternative to aminium-based reagents.
DIC/HOAt Moderate to HighLowA good choice to minimize base-catalyzed epimerization.[5]

Table 2: Strategies to Minimize Diketopiperazine (DKP) Formation

StrategyEffectivenessKey Considerations
2-Chlorotrityl Chloride (2-CTC) Resin HighThe bulky resin sterically hinders the back-biting reaction.[7]
2% DBU / 5% Piperazine in NMP for Fmoc Deprotection HighSignificantly reduces DKP formation compared to 20% piperidine in DMF.[2][7]
Coupling of a Pre-formed Dipeptide HighBypasses the formation of the susceptible dipeptidyl-resin intermediate.[3]
Lowering Reaction Temperature ModerateSlows the rate of the intramolecular cyclization.[7]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is a "best-practice" approach for incorporating this compound while minimizing side reactions.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF or NMP for at least 1 hour.

  • Fmoc Deprotection:

    • For standard sequences, use 20% piperidine in DMF (2 x 10 min).

    • If DKP formation is a concern, use 2% DBU / 5% piperazine in NMP (2 x 7 min).[2][7]

  • Washing: Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection solution.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in NMP.

    • Add a hindered base such as DIPEA or 2,4,6-collidine (6-10 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., 40°C), but this may increase the risk of epimerization.

  • Monitoring: Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling is recommended.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP, DCM, and then methanol before drying under vacuum.

Visualizations

Epimerization_Mechanism Fmoc_AA This compound Activated_Ester Activated Ester (e.g., with HATU) Fmoc_AA->Activated_Ester Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization L_Peptide L-Peptide (Desired Product) Activated_Ester->L_Peptide Direct Coupling (Desired Pathway) Oxazolone->L_Peptide Reprotonation D_Peptide D-Peptide (Epimerized Product) Oxazolone->D_Peptide Reprotonation (Inversion)

Caption: Mechanism of epimerization via oxazolone formation.

DKP_Formation Dipeptidyl_Resin H-N(Me)Phe-Xaa-Resin Intramolecular_Attack Intramolecular Nucleophilic Attack (Favored by cis-amide bond) Dipeptidyl_Resin->Intramolecular_Attack Base (e.g., Piperidine) Desired_Coupling Coupling of next Fmoc-AA-OH Dipeptidyl_Resin->Desired_Coupling Desired Pathway DKP Diketopiperazine (Cleaved from resin) Intramolecular_Attack->DKP Resin Resin-OH Intramolecular_Attack->Resin Tripeptide Fmoc-AA-N(Me)Phe-Xaa-Resin Desired_Coupling->Tripeptide

Caption: Competing pathways of DKP formation vs. chain elongation.

Troubleshooting_Workflow Start Low Yield or Deletion Sequence Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_DKP DKP Formation Likely? Check_Coupling->Check_DKP No Optimize_Coupling Optimize Coupling: - Double couple - Use HATU/COMU - Increase excess reagents - Extend reaction time Check_Coupling->Optimize_Coupling Yes Optimize_Deprotection Optimize Deprotection: - Use 2% DBU / 5% Piperazine - Switch to 2-CTC resin - Couple dipeptide Check_DKP->Optimize_Deprotection Yes Success Improved Yield and Purity Check_DKP->Success No Optimize_Coupling->Success Optimize_Deprotection->Success

Caption: Troubleshooting workflow for this compound incorporation.

References

Improving the yield of peptides with multiple N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing multiple N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary difficulty stems from steric hindrance.[1][2] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[2] This problem is especially pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[2] The reduced nucleophilicity of the secondary amine requires the use of more potent coupling reagents, longer reaction times, or elevated temperatures to achieve complete incorporation.[2]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for sterically hindered N-methylated couplings.[2][3] It is highly recommended to switch to more potent reagents.[2] Phosphonium-based reagents like PyAOP and PyBOP, or specialized uronium/aminium salts like HATU, have demonstrated much greater success in these challenging couplings.[1][2][3][4] HATU is generally considered more reactive and efficient than HBTU for these applications, often leading to faster reactions and reduced epimerization.[1]

Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?

A3: Deletion sequences are a direct result of incomplete coupling reactions.[2] To minimize their occurrence, you should first ensure you are using a highly efficient coupling reagent (see Q2). Consider performing a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[5] Monitoring the completion of the coupling reaction is also critical. Since the standard ninhydrin test does not work on the secondary amine of an N-methylated residue, a bromophenol blue test should be used instead.[3]

Q4: My peptide is aggregating on the resin, leading to poor synthesis outcomes. What can I do?

A4: Aggregation, caused by the formation of secondary structures like β-sheets between peptide chains, can block reactive sites and hinder both coupling and deprotection steps.[6][7] To manage this, you can:

  • Switch Solvents: Use solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to your primary solvent (DMF).[5][6]

  • Incorporate Pseudoproline Dipeptides: These building blocks introduce a "kink" into the peptide backbone, effectively disrupting the hydrogen bonding that leads to aggregation.[7][8][9] They are incorporated like any other dipeptide and are reverted to the native Ser or Thr residue during the final acid cleavage.[7][8]

  • Use Microwave Synthesis: Microwave energy can help to disrupt aggregation and improve coupling efficiency.[6]

Q5: How does microwave-assisted synthesis improve the yield of N-methylated peptides?

A5: Microwave heating provides rapid and uniform energy to the reaction, which helps overcome the high activation energy of sterically hindered couplings.[10][11] This leads to significantly shorter reaction times and can dramatically increase the yield and purity of the crude peptide.[10][12][13] For example, applying microwave irradiation has been shown to increase the overall yield of some glycopeptides from less than 20% to over 70%.[12] Microwave heating is particularly effective for difficult sequences that are prone to aggregation.[11]

Q6: My purified N-methylated peptide shows multiple, broad peaks on HPLC. Is it impure?

A6: Not necessarily. Peptides rich in N-methylated amino acids often exhibit multiple peaks on HPLC due to the presence of stable conformers.[4] The N-methylated amide bonds can slowly interconvert between cis and trans isomers, and each conformer can have a different retention time on the HPLC column. To confirm this, you can try altering the HPLC conditions, such as increasing the column temperature (e.g., to 40-60 °C), which can sometimes help coalesce the peaks by accelerating the interconversion.[5]

Q7: What are the most common side reactions during the final TFA cleavage step?

A7: For peptides containing consecutive N-methylated residues, acid-catalyzed fragmentation of the peptide backbone can occur during TFA cleavage.[2][4] Another potential side reaction is the formation of diketopiperazines (DKPs).[2][4] The time of cleavage can greatly influence the outcome, so it is crucial to optimize this step to minimize these side reactions.[4]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Coupling Yield / Deletion Sequences Steric Hindrance: The N-methyl group is blocking the coupling reaction.[1][2]1. Change Coupling Reagent: Switch to a more potent reagent like HATU, PyAOP, or PyBOP/HOAt.[2][3][4] 2. Double Couple: Repeat the coupling step before deprotection.[5] 3. Increase Temperature: Use microwave-assisted synthesis to overcome the energy barrier.[12][13]
Inefficient Activation: The coupling reagent is not activating the amino acid effectively.1. Check Reagent Age/Purity: Ensure coupling reagents are fresh and stored correctly. 2. Optimize Pre-activation: For HATU/DIPEA, keep pre-activation times minimal to reduce racemization risk.[2]
Peptide Aggregation on Resin Secondary Structure Formation: Inter-chain hydrogen bonding is preventing access to the N-terminus.[6]1. Use Disrupting Solvents: Replace DMF with NMP or add DMSO.[5][6] 2. Introduce Pseudoprolines: Incorporate a pseudoproline dipeptide at a strategic location (e.g., every 5-6 residues) to break up secondary structures.[9][14] 3. Use Microwave Energy: Apply microwave heating during coupling and deprotection steps.[6]
Racemization Over-activation of Carboxylic Acid: The activated amino acid loses its stereochemical integrity.[2]1. Additive Inclusion: Use additives like HOAt, which are known to suppress racemization.[2] 2. Reagent Choice: Some modern coupling reagents are designed to minimize racemization.[15]
Fragmentation During Cleavage Acid Sensitivity: The peptide bond between two consecutive N-methylated residues is susceptible to cleavage in strong acid (TFA).[2][4]1. Optimize Cleavage Time: Minimize the duration the peptide is exposed to the TFA cocktail. Perform a time-course study to find the optimal duration.[4]
Multiple Peaks in HPLC Cis/Trans Isomerization: Slow conversion between different conformations of the N-methylated amide bond.[4]1. Modify HPLC Method: Increase the column temperature (e.g., 40-60 °C) to encourage faster interconversion and potentially merge the peaks.[5] 2. Confirm by Mass Spec: Verify that the multiple peaks have the same mass.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for N-Methylated Residues
Coupling ReagentReagent TypeGeneral Effectiveness for N-Me CouplingsNotes
HBTU / HCTU Uronium/Aminium SaltLess EffectiveOften result in low yields and incomplete couplings, especially for N-Me to N-Me junctions.[2][3]
HATU Uronium/Aminium SaltHighly EffectiveRecommended for difficult couplings; more reactive than HBTU and can reduce epimerization.[1][2][3]
PyAOP Phosphonium SaltHighly EffectiveVery effective for sterically hindered couplings.[1][4]
PyBOP / HOAt Phosphonium SaltHighly EffectiveThe combination is a potent choice for challenging couplings involving N-methylated amino acids.[3][4]
Table 2: Reported Impact of Microwave-Assisted Peptide Synthesis (MA-SPPS)
Peptide Type / SequenceParameterConventional SPPSMA-SPPSSource
GlycopeptidesOverall Yield<20%>70%[12]
GlycopeptidesCrude Purity10%46%[12]
Deca-β-peptideCrude Purity21%57%[12]
General 10-amino acid peptideSynthesis Time~20 hours< 1 hour[10]

Experimental Protocols

Protocol 1: Microwave-Assisted HATU Coupling Cycle for a Difficult N-Methylated Residue

This protocol outlines a single microwave-assisted coupling cycle for adding an Fmoc-protected amino acid onto an N-methylated N-terminus.

  • Fmoc-Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF.

    • Apply microwave irradiation at 75°C for 15-30 seconds, followed by a 2-3 minute hold.[16]

    • Drain the vessel and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Mix for 2-5 minutes at room temperature to pre-activate the amino acid.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Apply microwave irradiation at 75°C for 5 minutes.[16] For especially difficult residues like Cys or His, a lower temperature of 50°C for 10 minutes may be used.[16]

    • Following the microwave program, allow the reaction to continue mixing for an additional 15-20 minutes.

  • Monitoring and Washing:

    • Take a small sample of resin beads and wash them.

    • Perform a bromophenol blue test to check for completion (a yellow color indicates a complete reaction, while blue/green indicates an incomplete reaction).[3]

    • If the coupling is incomplete, drain the vessel and repeat steps 2 and 3 for a "double coupling."

    • Once coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation.

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF in a suitable reaction vessel.

  • Dipeptide Activation:

    • In a separate vial, dissolve 2-3 equivalents of the Fmoc-pseudoproline dipeptide and 2-3 equivalents of a suitable coupling reagent (e.g., HATU) in DMF.

    • Add 4-6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated dipeptide solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing and Continuation:

    • Wash the resin thoroughly with DMF and DCM.

    • Proceed to the next Fmoc-deprotection step as per your standard synthesis protocol. The pseudoproline moiety acts as a temporary protecting group for the Ser/Thr side chain.

  • Reversion to Native Residue: The oxazolidine ring of the pseudoproline is stable throughout the synthesis but will be automatically cleaved and converted back to the native serine or threonine residue during the final TFA cleavage and deprotection step.[7][8]

Visualizations

Troubleshooting_Workflow start Start: Low Crude Yield or Deletion Sequences check_coupling Is coupling to an N-methylated residue? start->check_coupling standard_coupling Use standard protocol. Monitor with Ninhydrin. check_coupling->standard_coupling No use_potent_reagent Action: Switch to potent reagent (HATU, PyAOP, etc.) check_coupling->use_potent_reagent Yes monitor_bpb Monitor coupling with Bromophenol Blue test. use_potent_reagent->monitor_bpb coupling_complete Is coupling complete? monitor_bpb->coupling_complete double_couple Action: Perform a 'Double Coupling' coupling_complete->double_couple No check_aggregation Is aggregation suspected? (Poor swelling, broad peaks) coupling_complete->check_aggregation Yes double_couple->monitor_bpb use_mw Action: Use Microwave-Assisted Synthesis (MA-SPPS) check_aggregation->use_mw Yes use_psi_pro Action: Redesign sequence with Pseudoproline Dipeptides check_aggregation->use_psi_pro Yes, Severe end_good Result: Improved Yield and Purity check_aggregation->end_good No use_mw->end_good use_psi_pro->end_good

Caption: Troubleshooting workflow for low-yield N-methylated peptide synthesis.

Caption: Steric hindrance from the N-methyl group obstructs coupling reactions.

References

Technical Support Center: Purification of Hydrophobic N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hydrophobic and N-methylated peptides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic N-methylated peptide is insoluble in standard aqueous buffers. How should I dissolve it for purification?

A1: This is a primary challenge with hydrophobic peptides.[1] N-methylation further increases hydrophobicity, often leading to poor solubility in aqueous solutions.[2][3]

  • Initial Dissolution: Begin by dissolving the peptide in a small amount of a strong organic solvent.[1][4] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), isopropanol, or n-propanol.[1][4][] For extremely problematic peptides, hexafluoro-2-propanol (HFIP) can be effective, but it may require specific mobile phase adjustments.[1]

  • Stepwise Dilution: After initial dissolution, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) to the dissolved peptide concentrate while vortexing.[1] Be cautious not to dilute it to the point of precipitation.[1] If precipitation occurs, you may need to start with a higher initial percentage of organic solvent in your dilution buffer.[1]

Q2: What is the best reversed-phase HPLC column for purifying my hydrophobic N-methylated peptide?

A2: The choice of column is critical for a successful separation. For hydrophobic peptides, a standard C18 column may be too retentive, leading to poor recovery and broad peaks.[6]

  • Less Retentive Phases: Consider using a column with a less hydrophobic stationary phase, such as C8, C4, or Phenyl.[1][6] These columns reduce the strong hydrophobic interactions, allowing the peptide to elute with a lower concentration of organic solvent, which can improve peak shape and recovery.[1]

  • Pore Size: For larger peptides, a wider pore size (e.g., 300 Å) is beneficial.[1][7] This prevents restricted diffusion of the peptide into the pores of the stationary phase, leading to sharper peaks.[1]

Q3: I'm observing poor peak shape (broadening or tailing) for my peptide. What can I do to improve it?

A3: Poor peak shape is a common issue when purifying hydrophobic peptides and can be caused by several factors.

  • Increase Column Temperature: Elevating the column temperature to 40-60°C can significantly improve peak shape.[1] This reduces the viscosity of the mobile phase and increases the solubility of the peptide, leading to more efficient chromatography.[1]

  • Optimize Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most common ion-pairing reagent used in peptide purification.[] It helps to improve peak shape by masking residual silanol groups on the silica-based stationary phase and forming ion pairs with the peptide.[1][] Ensure you are using an adequate concentration (typically 0.1%). For peptides with basic residues, alternative ion-pairing reagents or pH adjustments might be necessary.[8]

  • Check for Aggregation: The peptide may be aggregating on the column.[1] This can sometimes be addressed by modifying the mobile phase with additives like HFIP or using stronger solvents for sample dissolution.[1]

Q4: My peptide recovery is very low. What are the potential causes and solutions?

A4: Low recovery is a frustrating problem that can stem from several issues during the purification process.

  • Irreversible Adsorption: Highly hydrophobic peptides can bind irreversibly to the column. Using a less hydrophobic column (C8 or C4) or adding a stronger organic solvent like isopropanol or n-propanol to the mobile phase can help improve recovery.[1]

  • Precipitation: The peptide may be precipitating on the column or in the tubing, especially if the concentration is high or the mobile phase composition is not optimal.[9] Ensure complete dissolution in the initial sample preparation and consider using a shallower gradient.[1][9]

  • Column Cleaning: It's crucial to have a robust column washing step at the end of each run, using a high concentration of organic solvent (e.g., 95-100% acetonitrile or propanol), to remove any strongly retained peptide.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of hydrophobic N-methylated peptides.

Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Small Peak Elutes 1. Peptide precipitated upon injection. 2. Peptide is irreversibly bound to the column. 3. Detection wavelength is incorrect.1. Re-dissolve the sample in a stronger organic solvent (DMSO, DMF) before dilution. Ensure the final injection solution is clear.[1][4] 2. Use a less hydrophobic column (C4, C8).[6] Employ a stronger organic modifier in the mobile phase (e.g., n-propanol).[1] Add a high-organic wash step (e.g., 100% Acetonitrile or Propanol) to your gradient.[1] 3. Monitor at a lower wavelength (214-220 nm) where the peptide bond absorbs.[10]
Broad, Tailing, or Split Peaks 1. Peptide aggregation on the column. 2. Secondary interactions with the stationary phase. 3. Sub-optimal mobile phase conditions. 4. Column overloading.1. Increase column temperature (40-60°C).[1] Use additives like Guanidine-HCl in the sample solvent to disrupt aggregation (ensure compatibility with your system).[11] 2. Ensure sufficient ion-pairing reagent (0.1% TFA) is present in both mobile phases.[1][] For basic peptides, consider using a buffer system at a higher pH (e.g., ammonium bicarbonate), which can reduce peak tailing. 3. Try a shallower gradient (e.g., 0.5% B/min).[1] Experiment with different organic solvents (e.g., acetonitrile/isopropanol mixtures). 4. Reduce the amount of peptide injected onto the column.
Low Purity of Collected Fractions 1. Co-elution of impurities. 2. Presence of deletion or truncated sequences from synthesis. 3. On-column degradation of the peptide.1. Optimize the gradient to better resolve the target peptide from contaminants. A shallower gradient around the elution point of the target peptide can be effective.[1] Consider an alternative stationary phase (e.g., Phenyl) or a different ion-pairing reagent to alter selectivity.[6] 2. This is a common issue from solid-phase peptide synthesis.[9] High-resolution purification with an optimized gradient is necessary. 3. Minimize the time the peptide is exposed to acidic conditions (TFA) at room temperature.[9] Keep samples and fractions cool.
High Backpressure 1. Peptide precipitation in the system. 2. Column frit blockage. 3. High viscosity of the mobile phase.1. Filter the sample before injection. Ensure the peptide remains soluble in the initial mobile phase conditions.[9] 2. Reverse flush the column according to the manufacturer's instructions. 3. Increase the column temperature to reduce solvent viscosity, especially when using propanol.

Experimental Protocols & Methodologies

General Protocol for RP-HPLC Purification of a Hydrophobic N-Methylated Peptide

This protocol provides a starting point and will likely require optimization for your specific peptide.

1. Materials and Reagents:

  • Crude, lyophilized hydrophobic N-methylated peptide.

  • HPLC-grade water, acetonitrile (ACN), and a strong organic solvent for dissolution (e.g., DMSO).[1]

  • Ion-pairing reagent: Trifluoroacetic acid (TFA), sequencing grade.[1][]

  • Reversed-phase HPLC column: C4 or C8, 5 µm particle size, 300 Å pore size.[1][6]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water (v/v).[1]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (v/v).[1]

  • Degas both mobile phases thoroughly before use.

3. Sample Preparation:

  • Weigh a small amount of the crude peptide into a clean vial.

  • Add a minimal volume of DMSO to fully dissolve the peptide.[1][4]

  • Slowly dilute the dissolved peptide with Mobile Phase A to the desired concentration, vortexing gently.[1] If precipitation occurs, try diluting with a mixture of Mobile Phase A and B (e.g., 90:10 or 80:20).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.[1]

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution (Example):

    • 0-5 min: Isocratic at 5% B.

    • 5-65 min: Linear gradient from 5% to 75% B.

    • 65-70 min: Linear gradient from 75% to 95% B (Column Wash).

    • 70-75 min: Hold at 95% B (Column Wash).

    • 75-80 min: Return to 5% B.

    • 80-90 min: Hold at 5% B (Re-equilibration).[1]

  • Detection: Monitor the absorbance at 214-220 nm.[10]

  • Fraction Collection: Collect fractions corresponding to the main peak(s) for subsequent analysis.

Data Summaries

Table 1: Comparison of Solvents for Dissolution of Hydrophobic Peptides
SolventProperties & Use CasesConsiderations
DMSO Strong, polar aprotic solvent. Excellent for dissolving a wide range of hydrophobic peptides.[4][]Can be difficult to remove by lyophilization. May interfere with some biological assays. Peptides with Cys or Met can be unstable in DMSO.[11]
DMF Similar to DMSO, a strong polar aprotic solvent.[4][]Also difficult to remove by lyophilization.
Isopropanol / n-Propanol Alcohols that can improve the solubility and recovery of extremely hydrophobic peptides compared to acetonitrile.[1]Increases mobile phase viscosity and backpressure; often requires elevated column temperatures.
Acetonitrile (ACN) Common organic modifier in RP-HPLC. Can be used for dissolution if the peptide is not extremely hydrophobic.[]May not be a strong enough solvent for highly aggregated or very hydrophobic N-methylated peptides.
HFIP Highly effective for dissolving aggregated peptides.[1]Corrosive and requires specific handling. Can affect chromatographic selectivity.
Table 2: RP-HPLC Column Selection Guide for Hydrophobic Peptides
Stationary PhasePrimary ApplicationAdvantagesDisadvantages
C18 General purpose for small to medium-sized peptides (< 4 kDa).[7][9]High resolving power for many peptides.Can be too retentive for very hydrophobic peptides, leading to poor recovery and peak shape.[6]
C8 Medium to large hydrophobic peptides.[1][6]Less retentive than C18, improving recovery of hydrophobic molecules.May provide less resolution for less hydrophobic peptides.
C4 Large, hydrophobic peptides and proteins.[1][7]Low hydrophobicity allows for elution with lower organic solvent concentrations, improving recovery.[7]Lower resolving power for small peptides.
Phenyl Peptides containing aromatic amino acids.[6]Offers alternative selectivity based on pi-pi interactions.Selectivity is highly dependent on peptide sequence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification A Crude Lyophilized Peptide B Dissolve in minimal DMSO/DMF A->B C Slowly dilute with Mobile Phase A B->C D Filter Sample (0.45 µm) C->D E Equilibrate C4/C8 Column D->E F Inject Sample E->F G Run Optimized Gradient (e.g., 0.5-1% B/min) F->G H Monitor at 214-220 nm G->H I Collect Fractions H->I J Analyze Fractions (Analytical HPLC, MS) I->J K Pool Pure Fractions J->K L Lyophilize K->L M Pure Peptide L->M

Caption: Workflow for purifying hydrophobic N-methylated peptides.

troubleshooting_logic start Low Yield or Purity Issue q1 Is the peak shape poor (broad/tailing)? start->q1 sol1 Increase Column Temp (40-60°C) Use Shallower Gradient q1->sol1 Yes sol2 Is the peptide highly hydrophobic? q1->sol2 No sol1->sol2 sol3 Use Less Retentive Column (C4/C8) Use Stronger Organic (n-Propanol) sol2->sol3 Yes sol4 Is peptide soluble in initial conditions? sol2->sol4 No sol3->sol4 sol5 Dissolve in DMSO/DMF first Increase initial %B sol4->sol5 No end Improved Purification sol4->end Yes sol5->end

Caption: Troubleshooting decision tree for peptide purification.

References

Technical Support Center: Synthesis of Peptides Containing N-Me-Phe Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection of N-methyl-phenylalanine (N-Me-Phe) residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: How can I confirm incomplete Fmoc deprotection of an N-Me-Phe residue?

Incomplete Fmoc deprotection of N-Me-Phe leads to the termination of the peptide chain at that point, resulting in a deletion sequence. Several methods can be used to detect this issue:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A slow or incomplete release of this adduct, indicated by a persistent or slow-to-plateau absorbance reading at approximately 301 nm, suggests hindered deprotection.[1]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the crude peptide product by reverse-phase HPLC is a definitive method to identify deletion sequences. The chromatogram will show a peak corresponding to the desired peptide and an additional peak for the truncated peptide lacking the sequence beyond the N-Me-Phe residue.[1] Mass spectrometry can then be used to confirm the molecular weight of the species in each peak, verifying the presence of the deletion sequence.[1]

  • Kaiser Test (Ninhydrin Test): This qualitative test detects free primary amines. A negative result (yellow beads) after the deprotection step indicates that the Fmoc group is still attached.[1] However, this test is not suitable for N-methylated amino acids as they are secondary amines and will not give a positive blue color. An alternative like the chloranil test can be used for secondary amines.

Issue: What are the primary causes of incomplete Fmoc deprotection for N-Me-Phe?

The primary reason for incomplete Fmoc deprotection of N-Me-Phe is steric hindrance. The presence of the N-methyl group in addition to the bulky phenyl side chain restricts the access of the base (typically piperidine) to the acidic proton on the fluorene ring of the Fmoc group, thereby slowing down the deprotection kinetics.[2] This issue can be exacerbated by:

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate and form secondary structures on the solid support, further limiting reagent accessibility.[3]

  • Suboptimal Reagents or Conditions: Degraded piperidine solutions or insufficient reaction times can contribute to incomplete deprotection.

Issue: What modifications to the deprotection protocol can improve efficiency for N-Me-Phe?

Several strategies can be employed to overcome the challenge of incomplete Fmoc deprotection of N-Me-Phe residues:

  • Extended Deprotection Time: The simplest approach is to increase the duration of the piperidine treatment.

  • Use of Stronger Base Cocktails: Incorporating a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the deprotection reaction.[4]

  • Alternative Deprotection Reagents: Using alternative secondary amines like 4-methylpiperidine (4-MePip) or piperazine in combination with DBU has shown to be effective.[4][5]

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature can help disrupt peptide aggregation and improve reaction kinetics. However, this should be done with caution as it can also increase the risk of side reactions.[2]

  • Solvent Choice: Using N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) as the solvent can improve resin swelling and disrupt peptide aggregation.

Quantitative Data Summary

The following tables summarize the effectiveness of different deprotection reagents and conditions. While specific data for N-Me-Phe is limited, the data for other sterically hindered amino acids provides a strong indication of expected performance.

Table 1: Comparison of Fmoc Deprotection Reagents

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10 minStandard, well-establishedCan be slow for sterically hindered residues
Piperidine/DBU2% DBU, 20% Piperidine in DMF2 x 5-7 minFaster deprotection for difficult sequences[2]DBU can promote side reactions like aspartimide formation
Piperazine/DBU5% Piperazine, 2% DBU in DMF/NMP2 x 1-5 minRapid and efficient, safer alternative to piperidine[4][6]
4-Methylpiperidine20% in DMF2 x 10 minSimilar efficiency to piperidine, may reduce side reactions[5]

Experimental Protocols

Protocol 1: Extended Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.[2]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 20 minutes.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Confirmation: Perform a chloranil test to confirm the presence of a free secondary amine.

Protocol 2: DBU/Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.[2] Agitate the mixture for 5-7 minutes at room temperature.

  • Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[2]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[2]

  • Confirmation: Perform a chloranil test.

Protocol 3: HPLC Analysis for Incomplete Deprotection
  • Sample Preparation: After cleavage and deprotection of the peptide from the resin, dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the absorbance at 220 nm and 280 nm.

  • Analysis: The chromatogram will show a peak for the full-length peptide and a potential earlier-eluting peak corresponding to the truncated (deletion) sequence. The identity of each peak should be confirmed by mass spectrometry.

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Verification Start Incomplete Fmoc Deprotection Suspected (e.g., low yield, unexpected HPLC peak) Monitor Monitor Deprotection: - UV-Vis (DBF Adduct) - HPLC/MS of crude product - Chloranil Test Start->Monitor Confirm Incomplete Deprotection Confirmed? Monitor->Confirm Strategy1 Option 1: Extend Reaction Time (2 x 20 min with 20% Piperidine/DMF) Confirm->Strategy1 Yes Strategy2 Option 2: Use Stronger Base (2% DBU / 20% Piperidine in DMF) Strategy3 Option 3: Alternative Reagents (5% Piperazine / 2% DBU in NMP) Success Successful Synthesis (Single major peak for desired peptide) Confirm->Success No Verify Re-synthesize with modified protocol and re-analyze by HPLC/MS Strategy1->Verify Strategy2->Verify Strategy3->Verify Verify->Success Problem Resolved Failure Problem Persists Verify->Failure Problem Not Resolved Consult Consult further literature or technical support Failure->Consult

Caption: A workflow for troubleshooting incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of N-Me-Phe more challenging than for non-methylated phenylalanine?

The N-methyl group adds significant steric bulk around the nitrogen atom, hindering the approach of the piperidine base to the acidic proton of the Fmoc group. This steric hindrance slows down the rate of the deprotection reaction.

Q2: Can I use the Kaiser test to monitor Fmoc deprotection of N-Me-Phe?

No, the Kaiser test is specific for primary amines and will give a false negative (yellow/colorless) result with the secondary amine of N-Me-Phe. The chloranil test is a suitable alternative for detecting secondary amines.

Q3: What are the downstream consequences of incomplete Fmoc deprotection?

Incomplete deprotection results in the termination of the peptide chain at the N-Me-Phe residue. This leads to the formation of a deletion sequence impurity, which can be difficult to separate from the desired full-length peptide and can compromise the biological activity and interpretation of experimental results.

Q4: Are there any side reactions to be aware of when using DBU?

Yes, DBU is a strong, non-nucleophilic base and can promote side reactions such as aspartimide formation if an aspartic acid residue is present in the peptide sequence. It is often used in combination with a nucleophilic scavenger like piperidine to trap the dibenzofulvene byproduct.[4]

Q5: Can microwave synthesis help with the deprotection of N-Me-Phe?

Yes, microwave-assisted peptide synthesis can be beneficial. The application of microwave energy can accelerate the deprotection reaction and help to disrupt peptide aggregation, leading to improved deprotection efficiency.[2]

References

Technical Support Center: Optimizing Cleavage of N-Me-Phe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the cleavage of peptides containing N-methyl-phenylalanine (N-Me-Phe) from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides with an N-terminal N-Me-Phe?

A1: A significant challenge is the susceptibility of the N-terminal acetylated N-Me-Phe residue to deletion during acidic cleavage. This side reaction leads to the formation of a truncated peptide, reducing the yield of the desired full-length product.[1] The N-methyl group is crucial for this deletion to occur, likely by influencing the peptide backbone conformation to favor a cyclization and subsequent cleavage mechanism.[1]

Q2: How does the N-terminal protecting group influence the stability of the N-Me-Phe residue during cleavage?

A2: The N-terminal protecting group plays a critical role. An acetyl group, for instance, has been shown to be involved in the deletion of the N-terminal Ac-NMe-Phe residue.[1] In contrast, substituting the acetyl group with an electron-withdrawing group, such as a methoxycarbonyl group, can prevent this side reaction.[1] However, bulky acyl groups may not prevent the deletion.[1]

Q3: Are standard cleavage cocktails suitable for peptides containing N-Me-Phe?

A3: Standard cleavage cocktails can be used, but they may require optimization to minimize side reactions, particularly the deletion of N-terminal Ac-NMe-Phe.[1] The choice of cocktail and cleavage conditions can significantly impact the yield of the desired peptide.

Q4: What is the role of scavengers in the cleavage of N-Me-Phe containing peptides?

A4: Scavengers are crucial for quenching reactive cationic species generated during cleavage, which can cause various side reactions. Interestingly, in the specific case of N-terminal Ac-NMe-Phe deletion, the addition of water as a scavenger was found to significantly decrease the yield of the desired peptide, suggesting that an anhydrous environment might be preferable under certain conditions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired peptide and presence of a major byproduct corresponding to the peptide lacking the N-terminal Ac-NMe-Phe. Deletion of the N-terminal Ac-NMe-Phe residue during acidic cleavage.[1]- Optimize cleavage cocktail: Use pure Trifluoroacetic Acid (TFA) instead of cocktails containing water or other nucleophilic scavengers.[1]- Modify cleavage conditions: Perform the cleavage at a lower temperature (e.g., 4 °C) and optimize the cleavage time.[1]- Change N-terminal protection: Replace the N-terminal acetyl group with an electron-withdrawing group like methoxycarbonyl.[1]
Incomplete deprotection of other amino acid side chains (e.g., Arg(Pbf)). Cleavage conditions (e.g., low temperature, short duration) are not sufficient for complete removal of robust protecting groups.[1]- Increase cleavage time: Extend the duration of the cleavage reaction.[1]- Increase cleavage temperature: If the desired peptide is stable, a slight increase in temperature can be considered, but this may also increase side reactions. A careful optimization is required.
Presence of other unexpected impurities. Side reactions caused by reactive cationic species generated during cleavage.- Use appropriate scavengers: For peptides containing other sensitive residues (e.g., Trp, Met, Cys), consider using standard scavenger cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) or Reagent B (TFA/phenol/water/TIPS). However, be mindful of their potential impact on N-Me-Phe stability.

Data Presentation: Comparison of Cleavage Cocktails

The following table summarizes the effect of different cleavage cocktails and conditions on the yield of a model peptide, [NMePhe1]arodyn, which is prone to the deletion of the N-terminal Ac-NMe-Phe residue. The data is based on HPLC analysis.[1]

Cleavage CocktailComposition (v/v/v)Temperature (°C)Cleavage Time (h)% Area of Desired Peptide[1]
Reagent BTFA:Phenol:Water:TIPS = 88:5:5:24217
Reagent BTFA:Phenol:Water:TIPS = 88:5:5:243.525
Pure TFA-4137
Pure TFA-4235
Pure TFA-4344
Pure TFA-4435
TFA:Water95:5418
TFA:Water95:54211
TFA:Water95:54322

Experimental Protocols

Detailed Protocol for Cleavage of a Peptide with N-terminal Ac-NMe-Phe[1]

This protocol is adapted from a study investigating the deletion of Ac-NMePhe from [NMePhe1]arodyn.[1]

Materials:

  • Peptide-resin (80-110 mg)

  • Cleavage Reagent (e.g., Pure TFA, Reagent B, or 95% TFA with 5% water)

  • Deionized water

  • 10% Acetic Acid

  • Ethyl ether

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Place the protected peptide-resin (80–110 mg) in a reaction vessel.

  • Add 1 mL of the chosen cleavage reagent to the resin.

  • Agitate the mixture at 4 °C for the desired duration (e.g., 1 to 4 hours).

  • To monitor the reaction, aliquots (0.2 mL) can be taken at different time points, diluted with 2 mL of water, filtered, lyophilized, and analyzed by HPLC.

  • After the cleavage is complete, filter the solution to separate the resin.

  • Wash the resin with an additional 1 mL of TFA.

  • Combine the filtrates and dilute with 30 mL of 10% acetic acid.

  • Extract the aqueous solution twice with 30 mL of ethyl ether.

  • Back-extract the ether extracts with two 10 mL portions of 10% acetic acid.

  • Combine all aqueous solutions and evaporate any residual ether under vacuum.

  • Lyophilize the aqueous solution to obtain the crude peptide.

  • Analyze the crude peptide by HPLC using a linear gradient of 5–50% Solvent B over 45 minutes at a flow rate of 1 mL/min, with detection at 214 nm.

Visualizations

experimental_workflow resin Peptide-Resin cleavage Add Cleavage Cocktail (e.g., Pure TFA) Agitate at 4°C resin->cleavage filtration Filter to Remove Resin cleavage->filtration wash Wash Resin with TFA filtration->wash dilution Dilute Filtrate with 10% Acetic Acid wash->dilution extraction Extract with Ethyl Ether dilution->extraction lyophilization Lyophilize Aqueous Phase extraction->lyophilization crude_peptide Crude Peptide lyophilization->crude_peptide hplc HPLC Analysis crude_peptide->hplc

Caption: Experimental workflow for the cleavage and isolation of a peptide containing N-Me-Phe.

side_reaction_pathway start N-terminal Ac-NMe-Phe-Peptide intermediate Cyclic Intermediate (5-membered ring) start->intermediate Side Reaction Pathway cleavage_step Acidic Cleavage (e.g., TFA) start->cleavage_step Standard Conditions side_product Truncated Peptide (lacking Ac-NMe-Phe) intermediate->side_product Cleavage product Desired Full-Length Peptide cleavage_step->product Successful Cleavage

References

Validation & Comparative

A Comparative Guide to Fmoc-N-Me-Phe-OH and Boc-N-Me-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and constraining peptide conformation. N-methyl-L-phenylalanine (N-Me-Phe) is a frequently utilized residue in this context. The choice of the Nα-protecting group, primarily between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups, is a pivotal decision in the synthetic strategy. This guide provides an objective comparison of Fmoc-N-Me-Phe-OH and Boc-N-Me-Phe-OH in peptide synthesis, supported by experimental data and detailed methodologies to inform the selection process.

Performance Comparison: Fmoc vs. Boc for N-Methylated Phenylalanine

The primary challenge in incorporating N-methylated amino acids stems from the steric hindrance imparted by the N-methyl group, which can impede coupling efficiency.[1] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles. The choice between Fmoc and Boc strategies further dictates the deprotection conditions, potential side reactions, and overall workflow.

Key Differences at a Glance:

FeatureThis compoundBoc-N-Me-Phe-OH
Protection Strategy Orthogonal, base-labile Nα-protectionNon-orthogonal, acid-labile Nα-protection
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Benzyl-based, requiring strong acid (HF, TFMSA) for final cleavage
Racemization Risk Potential for base-catalyzed racemization during deprotection and couplingGenerally lower risk of racemization during deprotection; risk during activation
Compatibility Well-suited for acid-sensitive residues and modificationsFavorable for sequences prone to aggregation due to protonation of the N-terminus after deprotection[2]
Automation Highly compatible with automated synthesizersLess common in modern automated synthesizers due to harsh reagents

Quantitative Data Summary

Direct head-to-head comparative studies with standardized conditions for this compound versus Boc-N-Me-Phe-OH are limited in the literature. The following tables provide representative data compiled from various sources on the synthesis of peptides containing N-methylated amino acids, which can be extrapolated to N-Me-Phe.

Table 1: Coupling Efficiency of N-Methylated Amino Acids

Protecting Group StrategyCoupling ReagentTypical Coupling TimeEstimated Coupling Efficiency (%)Notes
Fmoc HATU/DIPEA1-2 hours95-99%Double coupling may be required for difficult sequences.
Fmoc PyAOP/HOAt/DIPEA2-4 hours~98%Recommended for sterically hindered couplings.[3]
Boc HBTU/HOBt/DIPEA1-2 hours96-99%In situ neutralization protocols can improve efficiency.
Boc PyBOP/HOAt/DIPEA2-4 hours~97%Effective for sterically hindered residues.

Table 2: Overall Yield and Purity

Protecting Group StrategyModel PeptideOverall Crude Yield (%)Crude Purity (HPLC, %)
Fmoc N-methylated analogues50-7040-60
Boc N-methylated analogues60-8050-70

Note: Yield and purity are highly sequence-dependent and influenced by the efficiency of each coupling and deprotection step, as well as the final cleavage and work-up procedures.

Experimental Protocols

The following are detailed experimental protocols for the incorporation of this compound and Boc-N-Me-Phe-OH into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of this compound in Fmoc-SPPS

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

3. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Isatin test for secondary amines). If the coupling is incomplete, a second coupling with freshly activated this compound is recommended.

4. Washing:

  • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

5. Capping (Optional):

  • If unreacted amines remain after the second coupling, cap them by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.

6. Continuation of Synthesis:

  • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Nα-Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

Protocol 2: Incorporation of Boc-N-Me-Phe-OH in Boc-SPPS

1. Resin Swelling:

  • Swell Merrifield or PAM resin in DCM for 30-60 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with 50% (v/v) TFA in DCM for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 50% TFA in DCM for 20 minutes.

  • Wash the resin with DCM (3 x 1 min) and Isopropanol (IPA) (3 x 1 min).

3. Neutralization:

  • Wash the resin with DMF (3 x 1 min).

  • Treat the resin with 10% (v/v) DIPEA in DMF for 5 minutes (repeat once).

  • Wash the resin with DMF (5 x 1 min).

4. Coupling of Boc-N-Me-Phe-OH:

  • In a separate vessel, dissolve Boc-N-Me-Phe-OH (3 equivalents), (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) (3 equivalents), and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using the Isatin test. A second coupling may be necessary.

5. Washing:

  • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

6. Continuation of Synthesis:

  • Repeat steps 2-5 for the subsequent amino acids.

7. Final Cleavage and Deprotection:

  • After the final coupling cycle, wash the resin with DCM and dry under vacuum.

  • Perform the final cleavage using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol). This step requires specialized equipment and safety precautions.

Visualizing the Workflow and Chemical Logic

The following diagrams, generated using Graphviz, illustrate the key workflows and chemical principles discussed.

Fmoc_SPPS_Workflow start Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF/DCM) deprotection->washing1 coupling Coupling (this compound + HATU/DIPEA) washing1->coupling washing2 Washing (DMF/DCM) coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage End of Sequence

Caption: Workflow for Fmoc-SPPS incorporating this compound.

Boc_SPPS_Workflow start Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DMF) deprotection->neutralization coupling Coupling (Boc-N-Me-Phe-OH + PyBOP/HOAt) neutralization->coupling washing Washing (DMF/DCM) coupling->washing repeat Repeat Cycle washing->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage End of Sequence

Caption: Workflow for Boc-SPPS incorporating Boc-N-Me-Phe-OH.

Orthogonality_Concept cluster_conditions Deprotection Conditions Fmoc_Strategy Fmoc-SPPS Nα-Fmoc (Base Labile) Side-Chain (tBu, Trt) (Acid Labile) Base Mild Base (e.g., Piperidine) Fmoc_Strategy:s->Base Nα-Deprotection Strong_Acid Strong Acid (e.g., HF) Fmoc_Strategy:s->Strong_Acid Final Cleavage Boc_Strategy Boc-SPPS Nα-Boc (Moderately Acid Labile) Side-Chain (Bzl) (Strongly Acid Labile) Moderate_Acid Moderate Acid (e.g., TFA) Boc_Strategy:s->Moderate_Acid Nα-Deprotection Boc_Strategy:s->Strong_Acid Final Cleavage

Caption: Orthogonality of Fmoc and Boc protection strategies.

Conclusion

The choice between this compound and Boc-N-Me-Phe-OH is contingent upon the specific requirements of the peptide sequence and the overall synthetic strategy. The Fmoc strategy offers the advantage of mild deprotection conditions, making it compatible with a wider range of acid-sensitive functionalities and highly amenable to automation. However, the basic conditions for Fmoc removal can pose a risk of racemization for sterically hindered N-methylated residues.

The Boc strategy, while employing harsher acidic conditions for Nα-deprotection and final cleavage, can be advantageous for sequences prone to aggregation. The risk of racemization during the deprotection step is generally lower with the Boc strategy. Ultimately, the successful synthesis of peptides containing N-Me-Phe requires careful optimization of coupling conditions, including the choice of potent activating reagents and potentially longer reaction times or double coupling, regardless of the chosen Nα-protecting group.

References

Navigating the Challenges of N-Methylated Amino Acid Coupling: A Comparative Analysis of Reagents for Fmoc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids like Fmoc-N-Me-Phe-OH into peptide sequences is a critical step in designing novel therapeutics with enhanced properties. However, the steric hindrance posed by the N-methyl group presents a significant synthetic challenge, often leading to incomplete reactions and racemization. The choice of coupling reagent is therefore paramount to achieving high yields and maintaining the stereochemical integrity of the peptide. This guide provides an objective comparison of commonly used coupling reagents for the acylation of this compound, supported by available experimental data and detailed protocols.

The primary obstacle in coupling N-methylated amino acids is the increased steric bulk around the nitrogen atom, which impedes the approach of the activated acylating species. This necessitates the use of highly reactive coupling reagents to drive the reaction to completion. This comparative analysis focuses on the performance of several popular uronium/aminium and phosphonium salt-based coupling reagents.

Performance Comparison of Coupling Reagents

Coupling ReagentClassTypical Coupling TimeCoupling Efficiency/YieldRacemization PotentialKey Advantages & Disadvantages
HATU Uronium/Aminium Salt20 - 60 min> 99%LowAdvantages: High reactivity, excellent for hindered couplings, generally low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2][3]
COMU Uronium/Aminium Salt20 - 45 min> 99%Very LowAdvantages: Very high reactivity (comparable to or exceeding HATU), safer byproducts (no benzotriazole derivatives), low racemization. Disadvantages: Higher cost.
PyAOP Phosphonium Salt30 - 60 minHighLowAdvantages: Highly effective for N-methylated amino acids, no risk of guanidinylation.[4] Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.[1]
HBTU Uronium/Aminium Salt30 - 90 min98 - 99.5%ModerateAdvantages: Fast and efficient for standard couplings, widely used.[1] Disadvantages: Less effective than HATU for hindered couplings, higher risk of racemization, potential for guanidinylation.[5]

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. The following are representative methodologies for the solid-phase peptide synthesis (SPPS) coupling of this compound using different classes of reagents.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for the coupling of an Fmoc-protected amino acid, such as this compound, in solid-phase synthesis.

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling: This compound + Coupling Reagent + Base (e.g., DIPEA) Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for next coupling cycle Washing2->NextCycle Wasting1 Wasting1 Wasting1->Coupling

A generalized workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling using HATU

This protocol is recommended for sterically hindered couplings due to the high reactivity of HATU.[5]

  • Resin Preparation: Swell the peptide-resin with a free N-terminal amine in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9 - 4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a test (e.g., Kaiser or Bromophenol Blue test) to confirm the completion of the coupling. A negative test indicates a complete reaction.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin extensively with DMF.

Protocol 2: Coupling using COMU

COMU is a highly effective reagent for challenging couplings, including N-methylated amino acids, and is known for reducing racemization.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Incubation: Agitate the reaction mixture for 20-45 minutes at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Coupling using PyAOP

PyAOP is a phosphonium salt-based reagent that is particularly useful for coupling N-methylated amino acids without the risk of N-terminal guanidinylation.[4]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents), PyAOP (3 equivalents), and an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents, optional but recommended) in DMF. Add DIPEA (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the deprotected resin.

  • Incubation: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Conclusion

The successful incorporation of this compound into a peptide sequence is highly dependent on the choice of coupling reagent. For routine and non-hindered couplings, HBTU may suffice; however, for the sterically demanding N-methylated phenylalanine, more potent reagents are strongly recommended.

Based on the available evidence, HATU and COMU stand out as the premier choices for coupling this compound, consistently demonstrating high coupling efficiencies and low levels of racemization. COMU offers the additional advantage of producing non-explosive and less hazardous byproducts compared to benzotriazole-containing reagents like HATU and HBTU. PyAOP also presents a robust alternative, particularly when the avoidance of potential guanidinylation side reactions is a priority.

Researchers and drug development professionals should consider the specific requirements of their synthesis, including the complexity of the peptide sequence and budget constraints, when selecting the most appropriate coupling reagent. The protocols provided herein offer a solid foundation for optimizing the coupling of this compound and other challenging N-methylated amino acids.

References

N-Methylation: A Key Strategy for Enhancing Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the impact of N-methylation, providing a shield against enzymatic degradation and significantly improving the pharmacokinetic profiles of peptide-based therapeutics.

The modification of peptides by N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy to overcome the inherent limitations of peptides as drug candidates, namely their poor metabolic stability.[1][2][3] This guide provides a comparative analysis of N-methylated versus non-methylated peptides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate the protective effects of this crucial modification.

Impact of N-methylation on Proteolytic Stability: A Data-Driven Comparison

N-methylation confers protease resistance primarily through steric hindrance.[4] The added methyl group physically blocks the approach of proteolytic enzymes to the scissile amide bond, thereby inhibiting cleavage.[5] This modification can drastically improve a peptide's half-life in biological fluids.

The following table summarizes experimental data from various studies, comparing the proteolytic stability of N-methylated peptides to their unmodified parent sequences.

Peptide/AnalogModificationProtease/MediumHalf-life (t½) / % RemainingFold Increase in Stability
Substance P (1-7) amide UnmodifiedHuman Plasma6.4 min-
N-Me-Lys3Human Plasma> 180 min> 28-fold
N-Me-Gln5Human Plasma14.8 min~2.3-fold[6]
Endothelin Receptor Antagonist UnmodifiedRat Intestinal Perfusate10.6 min-
N-Me-Ile19-Ile20Rat Intestinal Perfusate538 min~51-fold[5][7]
GBAP UnmodifiedChymotrypsin~4 hours-
N-Me-Phe7Chymotrypsin> 24 hours (>80% remaining)> 6-fold[8]
UnmodifiedHuman Plasma< 30 min (<4% remaining)-
N-Me-Phe7Human Plasma~30 min (~30% remaining)-[8]
GSH (Glutathione) Unmodifiedin vivo--
N-methylated analogin vivo16.8-fold increase vs native16.8-fold[9]
Trypsin Substrate UnmodifiedTrypsin--
N-Me at P2, P1, P1', or P2'Trypsin-72 to >1000-fold[10]
Lin0 Linear, UnmodifiedSerumFully degraded within 1 hr-[11]
Nmet5 N-methylatedSerumSignificantly greater stability-[11]

Table 1: Comparative proteolytic stability of N-methylated and non-methylated peptides.

Mechanism of Proteolytic Resistance

N-methylation enhances proteolytic stability through two primary mechanisms:

  • Steric Hindrance: The methyl group on the backbone nitrogen atom physically obstructs the active site of proteases, preventing the necessary enzyme-substrate interaction for cleavage.

  • Conformational Rigidity: N-methylation can alter the peptide's conformational flexibility. It reduces the energy barrier between trans and cis amide bond conformations, making the cis form more accessible.[5][7] This change in the peptide's three-dimensional structure can result in a conformation that is no longer recognized by the protease.

The diagram below illustrates the protective effect of N-methylation against enzymatic cleavage.

G cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide P1 Amino Acid 1 P2 Amino Acid 2 P1->P2 Amide Bond (Susceptible) NMe_P1 Amino Acid 1 NMe_P2 N-Me-Amino Acid 2 NMe_P1->NMe_P2 Amide Bond (Protected) Protease Protease Protease->P1 Binds & Cleaves Protease->NMe_P2 Binding Hindered

Caption: Steric hindrance of N-methylation protecting a peptide bond from protease.

Experimental Protocols

A standardized protocol for assessing the proteolytic stability of peptides is crucial for obtaining comparable data. Below is a representative methodology for a plasma or serum stability assay.

Objective: To quantify and compare the degradation rate of an N-methylated peptide and its unmodified counterpart in human plasma.

Materials:

  • Test Peptides (N-methylated and unmodified)

  • Human Plasma (pooled, heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) in water or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Stock Solution Preparation:

    • Prepare stock solutions of both the N-methylated and unmodified peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Plasma Preparation:

    • Thaw frozen human plasma in a 37°C water bath.

    • Centrifuge the plasma at 2000 x g for 10 minutes to remove any cryoprecipitates.

    • Pre-incubate the plasma at 37°C for 15 minutes.

  • Initiation of Degradation Assay:

    • Add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 100 µg/mL.

    • Vortex briefly to ensure thorough mixing. This is considered Time 0 (T=0).

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 100 µL) for the T=0 time point and add it to a microcentrifuge tube containing an equal volume of quenching solution.

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).

    • Quench each aliquot immediately as described for T=0.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at 14,000 x g for 15 minutes to precipitate plasma proteins.

    • Carefully collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the supernatant from each time point using a validated reverse-phase HPLC or LC-MS method.

    • The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the peak area at T=0.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½), which is the time required for 50% of the initial peptide to be degraded.

The following diagram outlines the typical workflow for a peptide proteolytic stability assay.

G start Start prep Prepare Peptide Stock & Pre-warm Plasma (37°C) start->prep initiate Initiate Reaction: Add Peptide to Plasma prep->initiate sample_t0 T=0: Withdraw Aliquot & Quench Reaction initiate->sample_t0 incubate Incubate at 37°C sample_t0->incubate sample_tx Withdraw Aliquots at Various Time Points & Quench incubate->sample_tx sample_tx->incubate Continue Incubation process Centrifuge to Precipitate Proteins sample_tx->process analyze Analyze Supernatant by HPLC / LC-MS process->analyze data Calculate % Remaining & Determine Half-Life (t½) analyze->data end_node End data->end_node

Caption: Workflow for a typical in vitro peptide proteolytic stability assay.

References

Conformational Analysis of Peptides: A Comparative Guide to N-Methylated vs. Non-Methylated Phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of an amide proton with a methyl group on a peptide backbone, is a critical strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. This modification, particularly the incorporation of N-methyl-phenylalanine (N-Me-Phe) in place of phenylalanine (Phe), can profoundly alter a peptide's conformational landscape. These changes directly influence key pharmacokinetic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[1][2][3][4] This guide provides an objective comparison of the conformational characteristics of peptides containing N-Me-Phe versus their non-methylated counterparts, supported by experimental data and detailed methodologies.

Core Principles: The Impact of N-Methylation

The introduction of a methyl group to the amide nitrogen of a phenylalanine residue instigates several fundamental structural changes:

  • Steric Hindrance : The bulky methyl group physically restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] This conformational constraint can lock the peptide into a more specific, and potentially more bioactive, conformation.[3]

  • Loss of Hydrogen Bond Donor : The replacement of the amide hydrogen removes a crucial hydrogen bond donor. This change disrupts secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonds for stability and enhances the peptide's lipophilicity, which can improve membrane permeability.[1][4][5]

  • Cis/Trans Amide Bond Isomerization : While standard peptide bonds (excluding those preceding proline) strongly prefer the trans conformation (ω ≈ 180°), the N-methylated peptide bond can adopt a significant population of the cis conformation (ω ≈ 0°). This ability to isomerize introduces additional conformational possibilities that can be critical for receptor recognition.

The logical cascade of these effects is visualized below.

G cluster_0 Initial Modification cluster_1 Direct Structural Effects cluster_2 Conformational Consequences cluster_3 Pharmacokinetic Outcomes mod N-Methylation of Phe steric Steric Hindrance mod->steric hbond Loss of Amide Proton mod->hbond isomer Cis/Trans Isomerization Potential mod->isomer flex Restricted Backbone Flexibility steric->flex hbond_alt Altered H-Bonding Capacity hbond->hbond_alt struct Stabilization of Turns / Destabilization of Helices isomer->struct flex->struct hbond_alt->struct stability Enhanced Proteolytic Stability struct->stability perm Improved Membrane Permeability struct->perm affinity Modulated Receptor Affinity struct->affinity

Logical flow from N-methylation to pharmacokinetic outcomes.

Quantitative Conformational Data

N-methylation significantly alters the allowable conformational space for an amino acid residue. The following tables summarize key quantitative differences observed between peptides containing Phe and N-Me-Phe.

Table 1: Comparison of Typical Backbone Dihedral Angles (φ, ψ, ω)

ParameterPhenylalanine (Phe)N-Methyl-Phenylalanine (N-Me-Phe)Rationale for Difference
φ (Phi) Typically -160° to -50° (β-sheet, α-helix)More restricted, often preventing classical α-helical values (-57°)Steric clash between the N-methyl group and the preceding residue's carbonyl oxygen disfavors certain regions of the Ramachandran plot.
ψ (Psi) Wide range, dependent on secondary structureMore restricted rangeThe N-methyl group restricts rotation to avoid clashes with the residue's own side chain and the subsequent amide proton.
ω (Omega) ~180° (>99.5% trans)Significant populations of both trans (~180°) and cis (~0°) isomersThe energy difference between cis and trans conformers is much smaller for N-methylated amides compared to secondary amides.

Table 2: Propensity for Secondary Structure Formation

Secondary StructurePhenylalanine (Phe)N-Methyl-Phenylalanine (N-Me-Phe)Impact of N-Methylation
β-Turns Can participate, often at the i+1 or i+2 position.Strong promoter of specific β-turn types (e.g., Type I or Type II), depending on the sequence.[6]N-methylation can pre-organize the peptide backbone into a turn conformation, reducing the entropic penalty of folding.[6]
α-Helix / 3₁₀-Helix Acts as a helix stabilizer.Generally destabilizes or "breaks" helical structures.[5]The absence of the amide proton prevents the formation of the canonical i+4 → i hydrogen bond required for α-helix stability.[5]
Extended / β-Sheet High propensity to form β-sheets.Can adopt extended conformations, but inclusion in a β-sheet is disrupted.The steric bulk of the methyl group and the loss of the amide proton disrupt the inter-strand hydrogen bonding network essential for β-sheet formation.[7]

Experimental Protocols for Conformational Analysis

A multi-faceted approach combining spectroscopy and computational modeling is required for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-level detail on conformation and dynamics.[8]

Detailed Methodology:

  • Sample Preparation : Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM. A small amount of a reference standard like DSS or TMS is added. The pH is typically adjusted to be between 4 and 5 to minimize amide proton exchange with the solvent.[9]

  • Data Acquisition : A suite of 1D and 2D NMR experiments is performed on a high-field spectrometer (≥400 MHz).

    • 1D ¹H NMR : Provides an initial overview. The N-methyl protons of N-Me-Phe give a characteristic signal between 2.5 and 3.5 ppm.[10] The presence of two distinct N-methyl signals often indicates a slow equilibrium between cis and trans amide bond isomers.

    • 2D TOCSY (Total Correlation Spectroscopy) : Used to identify all protons within a single amino acid's spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (< 5 Å), regardless of whether they are bonded. This is crucial for determining the global fold. Cross-peaks between the N-methyl protons and other protons are key for defining the local conformation around the N-Me-Phe residue.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Often used to distinguish between cis and trans isomers and for molecules with intermediate molecular weights where the NOE may be zero.

  • Data Analysis :

    • Resonance Assignment : TOCSY spectra are used to trace the connectivity within each amino acid, and NOESY spectra are used to link adjacent residues sequentially.

    • Structural Restraints : NOE cross-peak intensities are converted into upper-limit distance restraints.

    • Structure Calculation : A set of initial peptide structures is folded computationally using the experimental distance restraints in a process like simulated annealing. The result is an ensemble of low-energy structures consistent with the NMR data.

G cluster_0 NMR Experimental Workflow A Peptide Sample Preparation (1-5 mM in deuterated solvent) B 2D NMR Data Acquisition (TOCSY, NOESY/ROESY) A->B C Resonance Assignment (Identify all proton signals) B->C D NOE/ROE Peak Integration (Identify spatial proximities) C->D E Distance Restraint Generation (< 5 Å) D->E F Structure Calculation (Simulated Annealing) E->F G Conformational Ensemble Analysis F->G G cluster_1 Computational Analysis Workflow A Build Initial Peptide Structure B Conformational Search (Molecular Dynamics or Systematic Grid Scan) A->B C Cluster Trajectories / Structures B->C D Energy Minimization of Representatives (QM or MM) C->D E Analyze Low-Energy Conformers (Dihedral angles, H-bonds) D->E F Generate Ramachandran Plot E->F

References

A Comparative Guide to the Mass Spectrometric Characterization of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation is a critical post-translational modification (PTM) that significantly influences the biological activity, stability, and pharmacokinetic properties of peptides and proteins. Its characterization is paramount in various fields, from fundamental biological research to the development of novel peptide-based therapeutics. Mass spectrometry has emerged as the definitive tool for this purpose, offering unparalleled sensitivity and accuracy. This guide provides an objective comparison of mass spectrometric methodologies for the characterization of N-methylated peptides, supported by experimental data and detailed protocols.

Ionization Techniques for N-methylated Peptide Analysis

The two most common soft ionization techniques used for analyzing N-methylated peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): This technique is highly compatible with liquid chromatography (LC) and is the most widely used method for analyzing complex peptide mixtures. ESI typically produces multiply charged ions, which can be advantageous for certain fragmentation techniques like Electron Transfer Dissociation (ETD).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a rapid and sensitive technique, often used for high-throughput screening and imaging mass spectrometry. It typically generates singly charged ions. While less commonly coupled with LC for complex mixture analysis, MALDI can be effective for purified N-methylated peptides.

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is crucial for the successful sequencing and localization of N-methylation. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Principles of Fragmentation
  • Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with an inert gas, leading to the cleavage of the peptide backbone, primarily at the amide bonds, to produce b- and y-type fragment ions 1, 2. CID is a robust and widely used technique, particularly effective for small, doubly charged peptides 1.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID performed in an Orbitrap mass spectrometer. It also produces b- and y-type fragment ions but with higher energy, which can lead to more extensive fragmentation and the detection of low-mass diagnostic ions 1.

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation along the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions 2, 1. A key advantage of ETD is its ability to preserve labile PTMs, like methylation, that can be lost during CID/HCD 3.

Quantitative Comparison of Fragmentation Methods

While a definitive head-to-head comparison on a standardized N-methylated peptide library is not yet available in the literature, a compilation of data from various proteomics studies provides valuable insights into the performance of each technique.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Peptide Identifications High, especially for doubly charged peptides.[4][5]Generally provides more identifications than CID for doubly charged peptides. 6Can be lower than CID/HCD, but significantly better for peptides with higher charge states (>2+). 7, 8
Sequence Coverage Moderate.Generally higher than CID.Often provides the highest sequence coverage, especially for longer peptides.
Preservation of PTMs Can lead to neutral loss of the methyl group, complicating spectra.[3]Similar to CID, but the higher energy can exacerbate neutral loss.Excellent at preserving labile PTMs like methylation.[3]
Analysis of Arginine Methylation Prone to side-chain losses, making localization difficult.Can provide some diagnostic ions.Superior for localizing methylation on arginine-rich peptides.
Analysis of Lysine Methylation Generally effective as lysine methylation is more stable.Effective, and can reveal low-mass diagnostic ions.Also effective, particularly for highly charged lysine-rich peptides.
False Discovery Rate (FDR) Can be influenced by the search algorithm and database.[4][5]Can be influenced by the search algorithm and database.[4][5]Can be influenced by the search algorithm and database.[4]

Key Takeaway: The choice of fragmentation method should be guided by the specific characteristics of the N-methylated peptide. For general screening of smaller, doubly charged peptides, CID or HCD are often sufficient. However, for larger, more highly charged peptides, especially those with arginine methylation, ETD is the superior choice. An alternating CID/ETD or HCD/ETD approach can often provide the most comprehensive data.

Experimental Protocols

This section outlines a general workflow for the characterization of N-methylated peptides by LC-MS/MS.

Sample Preparation and Enrichment

Due to the often low stoichiometry of N-methylation, enrichment is a critical step for comprehensive analysis.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer (e.g., urea-based buffer).

    • Reduce and alkylate cysteine residues.

    • Digest proteins into peptides using an appropriate protease (e.g., trypsin). Note that methylation can hinder tryptic cleavage, so alternative or multiple enzymes may be considered.

  • Enrichment of N-methylated Peptides (Choose one):

    • Immunoaffinity Purification: Utilize antibodies specific for different types of methylation (e.g., mono-methyl arginine, di-methyl lysine) for highly specific enrichment.

    • Chromatography-based Enrichment: Employ techniques like high pH strong cation exchange (SCX) chromatography, which can enrich for methylated peptides based on their altered charge and hydrophobicity.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Inject the enriched peptide sample onto a reverse-phase C18 column.

    • Separate peptides using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 40% B over 60-120 minutes.

  • Mass Spectrometry (MS):

    • Analyze the eluent using an ESI-mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions from a full MS scan are selected for fragmentation.

    • MS1 (Full Scan) Parameters:

      • Resolution: 60,000 - 120,000

      • Mass Range: m/z 350 - 1500

    • MS2 (Fragmentation) Parameters:

      • CID: Normalized collision energy of 25-35%.

      • HCD: Normalized collision energy of 27-35%.

      • ETD: Reagent target of ~1-3e5, with reaction times of 50-100 ms.

      • Consider an alternating CID/ETD or HCD/ETD scan strategy for comprehensive data.

Data Analysis
  • Database Searching:

    • Use a suitable software package (e.g., MaxQuant, PEAKS Studio, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify the relevant N-methylation modifications as variable modifications (e.g., monomethyl, dimethyl, trimethyl on K and R; monomethyl, dimethyl on peptide N-terminus).

  • Data Validation and Interpretation:

    • Set a stringent false discovery rate (FDR) of <1% for peptide and protein identifications.

    • Manually inspect the annotated MS/MS spectra to confirm the sequence and localization of the N-methylation. Look for the characteristic b/y-ion series for CID/HCD and c/z-ion series for ETD.

Visualization of Fragmentation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and fragmentation patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation ProteinExtraction Protein Extraction & Digestion Enrichment Enrichment of N-methylated Peptides ProteinExtraction->Enrichment LC_Separation LC Separation Enrichment->LC_Separation MS_Analysis MS/MS Analysis (CID/HCD/ETD) LC_Separation->MS_Analysis DatabaseSearch Database Search MS_Analysis->DatabaseSearch Validation Validation & Site Localization DatabaseSearch->Validation cid_fragmentation cluster_peptide Peptide Backbone cluster_fragments CID Fragments N_term NH2- R1 CH(R1) C_alpha1 -Cα- C1 CO N1 -N(H)- C1->N1 Amide Bond Cleavage R2 CH(R2) C_alpha2 -Cα- C2 CO C_term -OH b_ion b-ion y_ion y-ion etd_fragmentation cluster_peptide Peptide Backbone cluster_fragments ETD Fragments N_term NH- R1 CH(R1) C_alpha1 -Cα- C1 CO N1 -N(H)- R2 CH(R2) C_alpha2 -Cα- N1->C_alpha2 N-Cα Bond Cleavage C2 CO C_term -OH c_ion c-ion z_ion z-ion

References

Confirming N-Methylation in Peptides: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous analytical confirmation of peptide modifications is critical. N-methylation, a strategic modification to enhance peptide stability and bioactivity, requires unambiguous verification. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) and Edman Degradation for the definitive identification of N-methylation in peptides, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information of a molecule in solution.[1] It is widely considered the gold standard for confirming N-methylation as it can unambiguously identify the methyl group and its specific point of attachment to the peptide backbone.[1]

Comparison of Analytical Techniques

A strategic approach to confirming N-methylation often involves a combination of techniques. While NMR provides the most detailed structural information, MS and Edman degradation offer complementary data regarding mass and N-terminal modifications, respectively.[1]

FeatureNMR SpectroscopyMass Spectrometry (MS)Edman Degradation
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the mass-to-charge ratio of ions to determine molecular weight and sequence.Sequential chemical removal and identification of N-terminal amino acids.[2]
Information Provided Unambiguous identification and localization of N-methyl groups, conformational analysis.[1]Confirms mass increase due to methylation (+14.01565 Da per methyl group) and can localize the modification through fragmentation (MS/MS).[1][3]Indirectly indicates N-terminal methylation if the sequencing process is blocked at the first cycle.[1]
Sample Requirement Higher concentration (typically 1-5 mM).[4]High sensitivity (picomole to femtomole range).[1]Picomole range.
Resolution Atomic resolution.Can pinpoint modification site.[3]Residue-level at the N-terminus.
Throughput Lower throughput.High throughput.[5]Lower throughput.
Data Interpretation Requires expertise in spectral analysis.Can be automated with specialized software.[3]Relatively straightforward interpretation of sequencing failure.[1]
Cost High initial instrument cost and maintenance.[6]Moderate to high instrument cost.Lower instrument cost compared to NMR and MS.

Experimental Protocols

NMR Spectroscopic Analysis

1. Sample Preparation

  • Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to a final concentration of 1-5 mM.[1][4] The choice of solvent is dictated by the peptide's solubility.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift calibration (0 ppm).[1]

2. 1D ¹H NMR Spectroscopy

  • Acquire a standard one-dimensional proton NMR spectrum.

  • Data Analysis: Look for a sharp singlet peak in the range of 2.6 - 3.1 ppm, which is characteristic of an N-methyl group.[1] The integral of this peak should correspond to three protons.

3. 2D NMR Spectroscopy: HSQC and HMBC

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies protons directly attached to a heteroatom (like ¹³C or ¹⁵N).[1][7]

    • Set up a standard gradient-selected HSQC experiment.

    • Optimize spectral widths to cover the expected proton and carbon chemical shift ranges.

    • Data Analysis: A cross-peak in the HSQC spectrum correlating the N-methyl proton signal (~2.6-3.1 ppm) with a carbon signal in the 30-40 ppm range provides strong evidence of an N-methyl group.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[1][7]

    • Set up a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 4-8 Hz.[1]

    • Data Analysis: A key correlation to look for is between the N-methyl protons and the alpha-carbon (Cα) of the corresponding amino acid residue. This confirms the site of methylation on the peptide backbone.[1]

Typical Chemical Shifts for N-Methyl Groups in Peptides

Amino Acid¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Me-Ala~2.8~32
N-Me-Gly~2.7~35
N-Me-Leu~2.9~38
N-Me-Phe~3.1~37
N-Me-Val~2.9~38

Note: Exact chemical shifts can vary depending on the local chemical environment and solvent.[1]

Mass Spectrometry (MS) Analysis

1. Sample Preparation

  • Dissolve a small amount of the purified peptide (in the picomole to femtomole range) in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid.[1]

2. LC-MS Analysis

  • Inject the sample onto a reverse-phase C18 column for liquid chromatography (LC) separation.[3]

  • Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[3]

  • Analyze the eluent using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[1]

  • Acquire a full scan mass spectrum to determine the experimental molecular weight of the peptide.[1]

  • Data Analysis: Compare the experimental mass to the theoretical mass. The presence of an N-methyl group will result in a mass increase of 14.01565 Da.[1][3]

3. Tandem MS (MS/MS) Analysis

  • Select the parent ion corresponding to the N-methylated peptide for fragmentation.

  • Common fragmentation techniques include Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).

  • Acquire the MS/MS spectrum.

  • Data Analysis: Analyze the fragment ions (b- and y-ions for CID; c- and z-ions for ETD) to confirm the peptide sequence.[3] A mass shift of +14 Da on a fragment ion containing the modified residue will pinpoint the location of the N-methylation.[1][3]

Edman Degradation

1. Sample Preparation

  • The peptide sample must be highly purified.

  • The N-terminus of the peptide must be unmodified (not blocked by other groups like acetyl).[8]

2. Sequencing

  • The peptide is reacted with phenyl isothiocyanate (PITC), which couples with the N-terminal amino acid.[2]

  • The derivatized amino acid is then selectively cleaved.

  • The cleaved amino acid derivative is identified by HPLC.

  • The cycle is repeated to sequence the peptide.

  • Data Analysis: If the N-terminal amino acid is N-methylated, the PITC coupling reaction is blocked, and the sequencing process will fail at the first cycle.[1] This provides indirect evidence of N-terminal modification.[1]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for confirming N-methylation in peptides.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation peptide Purified Peptide (1-5 mg) dissolve Dissolve in Deuterated Solvent peptide->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D ¹H NMR transfer->nmr_1d nmr_2d 2D NMR (HSQC, HMBC) nmr_1d->nmr_2d data_1d Identify N-Me Singlet (2.6-3.1 ppm) nmr_1d->data_1d data_2d Confirm ¹H-¹³C Correlation & Backbone Connectivity nmr_2d->data_2d MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation peptide Purified Peptide (pmol-fmol) dissolve Dissolve in LC-MS Solvent peptide->dissolve lcms LC-MS dissolve->lcms msms Tandem MS (MS/MS) lcms->msms mass_confirm Confirm Mass Shift (+14 Da) lcms->mass_confirm locate_mod Localize Modification via Fragmentation msms->locate_mod Edman_Workflow start Purified Peptide with Free N-Terminus pitc React with PITC start->pitc cleavage Cleavage of N-Terminal Residue pitc->cleavage hplc HPLC Identification cleavage->hplc result Sequencing Successful? hplc->result result->pitc No end Conclusion: N-Terminal Methylation Likely result->end Yes (Blocked N-Terminus)

References

A Comparative Guide to the Biological Activity of Native vs. N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide-based therapeutics is a critical endeavor. Native peptides, while offering high specificity, are often hampered by poor pharmacokinetic properties such as low metabolic stability and poor cell permeability.[1] N-methylation—the substitution of an amide hydrogen with a methyl group on the peptide backbone—is a key chemical modification strategy to surmount these challenges and enhance the drug-like properties of peptides.[1][2]

This guide provides an objective comparison of the biological activities of N-methylated versus native peptides, supported by experimental data and detailed methodologies, to inform rational peptide drug design.

Key Performance Comparisons: Native vs. N-Methylated Peptides

N-methylation introduces significant physicochemical changes that influence a peptide's stability, permeability, and interaction with its biological target.[2] By removing a hydrogen bond donor and introducing steric bulk, this modification can lock the peptide into a more favorable conformation, improving its overall therapeutic profile.[2]

One of the most significant advantages of N-methylation is the profound increase in resistance to enzymatic degradation.[1][2] Proteolytic enzymes often recognize and bind to the peptide backbone via hydrogen bonds. N-methylation disrupts this recognition by removing the amide proton and sterically hindering the protease's approach, leading to a substantially longer half-life in biological fluids.[1][2]

Table 1: Comparison of Proteolytic Stability in Human Serum

Peptide Sequence Modification Half-life (t½) in Human Serum Fold Increase in Stability
Peptide A Native 15 minutes[2] -
Peptide A N-methylated at P1[2] 120 minutes[2] 8x
Peptide B Native 35 minutes[2] -
Peptide B N-methylated at P2[2] > 240 minutes[2] > 6.8x

Data are illustrative and depend on the specific peptide sequence and the position of N-methylation.[2]

N-methylation can significantly enhance a peptide's ability to cross cell membranes.[1] This is achieved by reducing the number of hydrogen bond donors, which lowers the desolvation energy penalty required to move from an aqueous environment into the lipid bilayer of a cell membrane.[1] The added methyl group also increases the peptide's lipophilicity.[1] These combined effects can lead to improved oral bioavailability, a critical goal in drug development.[3][4][5][6][7] In one study, a tri-N-methylated version of a somatostatin analog demonstrated an oral bioavailability of 10%.[6][7]

Table 2: Comparison of Cell Permeability (Caco-2 Assay)

Peptide Type Modification Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Predicted Absorption
Cyclic Hexapeptide (Parent) Native < 1.0[8] Low (Paracellular)
Cyclic Hexapeptide (Analog 1) N-methylated > 10.0[8] High (Transcellular)
Cyclic Hexapeptide (Analog 2) N-methylated > 10.0[8] High (Transcellular)

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[1][8]

The effect of N-methylation on receptor binding affinity is highly dependent on the specific residue being modified and its role in the peptide-receptor interaction.[1][2] By restricting the conformational flexibility of the backbone, N-methylation can either lock the peptide into its bioactive conformation, enhancing binding affinity, or induce a conformation that is incompatible with the receptor, thereby reducing affinity.[1][2]

A systematic "N-methyl scan" is often necessary to identify positions where the modification is beneficial or detrimental. For example, an N-methyl scan of somatostatin octapeptide agonists showed that while methylation of residues like Phe7 abolished affinity, methylation of D-Trp8 led to an analog with very high affinity and selectivity for the sst5 receptor.[2]

Table 3: Illustrative Effects of N-Methylation on Receptor Binding Affinity

Peptide Target Modification Position Effect on Binding Affinity
G-protein-binding peptide N-methyl scan Some variants showed improved affinity[1]
Myosin alkali light chain A1 Nα-trimethylated Increased binding affinity[1]
Somatostatin Analog Phe7 Largely abolished affinity[2]

| Somatostatin Analog | D-Trp8 | Exceptionally high affinity and selectivity for sst5[2] |

Mandatory Visualizations

logical_relationship cluster_modification Chemical Modification cluster_properties Biological & Pharmacokinetic Properties Native_Peptide Native_Peptide N_Methylated_Peptide N_Methylated_Peptide Native_Peptide->N_Methylated_Peptide N-methylation Stability Proteolytic Stability N_Methylated_Peptide->Stability Increases Permeability Membrane Permeability N_Methylated_Peptide->Permeability Increases Conformation Conformational Rigidity N_Methylated_Peptide->Conformation Increases Affinity Receptor Affinity N_Methylated_Peptide->Affinity Modulates (Context-Dependent) experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis arrow arrow start Design Native & N-Methylated Peptides synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification Cleavage, Purification (HPLC) & Characterization (MS) synthesis->purification stability Proteolytic Stability Assay purification->stability permeability Cell Permeability Assay (e.g., Caco-2) purification->permeability binding Receptor Binding Assay purification->binding analysis Compare Biological Activity Data stability->analysis permeability->analysis binding->analysis

References

Head-to-head comparison of different N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of N-Methylated Amino Acids in Drug Discovery

For researchers, scientists, and drug development professionals, optimizing peptide-based therapeutics is a constant challenge. Peptides often suffer from poor metabolic stability and low cell permeability, limiting their therapeutic potential.[1] One of the most effective strategies to overcome these limitations is the substitution of natural amino acids with their N-methylated counterparts.[1][2] N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, profoundly alters the physicochemical properties of a peptide, enhancing its drug-like characteristics.[2][3][4]

This guide provides a head-to-head comparison of N-methylated amino acids, summarizing their impact on key biopharmaceutical properties and presenting the experimental data and protocols necessary to evaluate them.

The Impact of N-Methylation on Peptide Properties

N-methylation introduces significant changes to a peptide's structure and function. The primary effects include increased resistance to enzymatic degradation by proteases, enhanced membrane permeability, and altered conformation.[1][5][6] The methyl group provides steric hindrance, protecting the amide bond from cleavage.[3] It also removes a hydrogen bond donor, which increases lipophilicity and can improve a peptide's ability to cross cell membranes.[3][7][8] However, this modification can also impact receptor binding affinity and aqueous solubility, making a careful, residue-specific analysis crucial.[6][9]

PropertyEffect of N-MethylationRationaleExperimental Assay
Metabolic Stability IncreasedSteric hindrance of the N-methyl group protects the amide bond from proteolytic cleavage.[3][6][10]Liver Microsome Stability Assay
Cell Permeability Generally IncreasedThe removal of a hydrogen bond donor increases lipophilicity, facilitating passive diffusion across cell membranes.[5][6][11]PAMPA, Caco-2 Assay
Lipophilicity IncreasedThe addition of a methyl group increases the nonpolar character of the amino acid residue.[7][8][12]clogP Calculation, HPLC Retention Time
Conformational Rigidity IncreasedThe steric bulk of the N-methyl group restricts the rotation around the peptide bond, favoring certain secondary structures like beta-turns.[5][6]NMR, Circular Dichroism (CD)
Aqueous Solubility VariableWhile increased lipophilicity can decrease aqueous solubility, in some cases, N-methylation can disrupt interchain aggregation, leading to improved solubility.[6][10][12]Solubility Assays
Receptor Binding VariableConformational changes can either enhance or decrease binding affinity depending on the specific receptor and the position of N-methylation.[1]Receptor Binding Assays

Experimental Protocols

To quantitatively assess the impact of N-methylation, several in vitro assays are commonly employed. Below are the detailed methodologies for three key experiments.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput method to assess the passive permeability of a compound.[13][14]

  • Principle: A lipid-infused artificial membrane is created in a 96-well filter plate, separating a donor compartment from an acceptor compartment. The test compound is added to the donor well, and its diffusion across the artificial membrane is measured over time.[13][14]

  • Protocol:

    • A 96-well microtiter filter plate is coated with a solution of phospholipids (e.g., 2% DOPC in dodecane) to form the artificial membrane.[14]

    • The acceptor wells are filled with buffer solution, and the filter plate (donor compartment) is placed on top.

    • The test compound is added to the donor wells.

    • The plate is incubated at room temperature for a specified period (e.g., 5 hours).[14]

    • The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS or UV spectroscopy.[13]

    • The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human drug absorption as it models the intestinal epithelium.[15]

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on semi-permeable filter supports in a Transwell™ system.[15][16] When differentiated, they form a polarized monolayer with tight junctions and express key transporter proteins, mimicking the intestinal barrier.[15][16]

  • Protocol:

    • Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation into a monolayer.[17]

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[15][17]

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • The transport of the compound to the opposite side is measured over time by sampling from the receiver compartment.

    • Concentrations are determined by LC-MS/MS.[15]

    • The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[16]

Liver Microsome Stability Assay

This assay measures a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18][19]

  • Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes.[19] The rate of disappearance of the parent compound is monitored over time.[20]

  • Protocol:

    • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, typically NADPH.[20][21]

    • The test compound (e.g., at a final concentration of 1-3 µM) is added to the microsome solution to initiate the reaction.[20][22]

    • The mixture is incubated at 37°C.[18]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[19][20]

    • The samples are analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[19]

    • The half-life (t1/2) and in vitro intrinsic clearance (CLint) are calculated from the rate of compound depletion.[20]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in drug discovery. Below are Graphviz visualizations for a typical experimental workflow and a relevant signaling pathway.

G Experimental Workflow for N-Methylated Peptide Evaluation cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_decision Decision synthesis Peptide Synthesis (SPPS with Fmoc-N-Me-AA) purification HPLC Purification synthesis->purification characterization Mass Spec Analysis purification->characterization permeability Permeability Assays (PAMPA, Caco-2) characterization->permeability stability Metabolic Stability (Liver Microsomes) characterization->stability activity Biological Activity (Receptor Binding) characterization->activity papp Calculate Papp & Efflux Ratio permeability->papp clint Calculate t½ & Intrinsic Clearance stability->clint sar Structure-Activity Relationship (SAR) activity->sar papp->sar clint->sar decision Lead Optimization sar->decision

Caption: A typical workflow for the synthesis and evaluation of N-methylated peptides.

A prominent example of an N-methylated amino acid in neurobiology is N-methyl-D-aspartate (NMDA), which is a selective agonist for the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function.[23][24]

G Simplified NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Depolarization Membrane Depolarization Mg_Block Mg²⁺ Block Removed Depolarization->Mg_Block Mg_Block->NMDAR allows opening Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: The NMDA receptor requires dual agonists and depolarization for activation.

Conclusion

N-methylation is a powerful and versatile tool in peptide drug discovery.[2][25] It can significantly improve the pharmacokinetic properties of peptide leads by enhancing metabolic stability and cell permeability.[2][4][8] However, the effects of N-methylation are highly dependent on the position and number of methylated residues.[3][11] Therefore, a systematic approach involving the synthesis of a library of N-methylated analogs and their evaluation in relevant in vitro assays is essential for successful lead optimization. The experimental protocols and workflows provided in this guide offer a robust framework for the head-to-head comparison of different N-methylated amino acids, enabling researchers to make data-driven decisions in the development of next-generation peptide therapeutics.

References

A Comparative Guide to Validating Fmoc-N-Me-Phe-OH Incorporation: Edman Degradation vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe-OH, is a cornerstone of modern peptide-based drug development, lending enhanced proteolytic stability and conformational rigidity to novel therapeutics. However, verifying the successful incorporation and precise placement of these modified residues within a peptide sequence presents a significant analytical challenge. This guide provides an objective comparison of traditional Edman degradation against mass spectrometry and NMR spectroscopy for this purpose, supported by experimental considerations and data-driven insights to inform methodological selection.

Performance Comparison of Key Validation Techniques

The choice of analytical method is critical for the unambiguous confirmation of N-methylated amino acid incorporation. While Edman degradation has been a foundational technique in protein sequencing, its limitations with modified residues have necessitated the adoption of more advanced methods. Mass spectrometry has emerged as the gold standard for this application, with NMR spectroscopy offering complementary structural data.[1]

A summary of the performance characteristics of each technique is presented below.

FeatureEdman DegradationMass Spectrometry (MS/MS)NMR Spectroscopy
Core Principle Sequential chemical cleavage and identification of N-terminal amino acids.[2]Fragmentation of peptide ions and sequence reconstruction based on fragment mass-to-charge ratios.[2]Analysis of nuclear magnetic properties to determine molecular structure and connectivity.[3]
Performance with N-Me-Phe Failure. The reaction is blocked if N-Me-Phe is the N-terminal residue due to its secondary amine.[1][4] If internal, sequencing halts upon reaching the residue.Excellent. LC-MS confirms total mass incorporation. Tandem MS (MS/MS) definitively localizes the N-methylated residue within the sequence.[1]Good. Provides direct evidence of the N-methyl group and can determine sequence tags in small peptides. Non-destructive.[3]
Sample Requirement 10-100 picomoles.[5]High sensitivity (fmol to low pmol range).Low sensitivity (>0.5 mM concentration, ~500 µL volume required).[6]
Sequence Length Practically limited to <30-50 residues.[5]Suitable for short and long peptides, often analyzed after enzymatic digestion.Best suited for small peptides; proteins <30 kDa.[6]
Key Advantage Direct, unambiguous sequencing from the N-terminus for standard peptides.[7]High sensitivity, accuracy, and ability to pinpoint labile modifications.[1]Provides simultaneous 3D structural and dynamic information.[3]
Key Limitation Fundamentally incompatible with N-terminally modified residues, including N-methylation.[1]Spectral interpretation can be complex; fragmentation method (CID vs. ETD) is critical for modified residues.[1]Requires large amounts of pure sample; complex data analysis.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation. Below are representative protocols for Edman degradation and the generally preferred mass spectrometry workflow.

Protocol 1: Edman Degradation for Peptide Sequencing

This protocol outlines the automated Edman degradation process. When analyzing a peptide containing an internal N-Me-Phe residue, the sequencing will proceed normally until the cycle immediately preceding the modified residue. At the cycle where N-Me-Phe is at the N-terminal position, the process will halt, yielding no identifiable PTH-amino acid. This abrupt stop serves as indirect evidence of a blockage.

1. Sample Preparation:

  • Purify the peptide sample to >95% using reverse-phase HPLC to minimize background interference.

  • Quantify the peptide accurately. Load 10-100 picomoles of the peptide onto a PVDF membrane or into the sequencer's reaction cartridge.[5][8]

  • Thoroughly dry the sample under vacuum.

2. Automated Sequencing Cycle: The process is automated in a protein sequencer, which performs the following steps iteratively.[9]

  • Step A: Coupling (Alkaline Phase)

    • The peptide is treated with a solution of phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylpiperidine or triethylamine) at ~50°C.[9]

    • PITC reacts with the free primary N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[5]

    • Note: This reaction will not proceed if the N-terminal residue is N-methylated.

  • Step B: Cleavage (Acidic Phase)

    • The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA).

    • The acid catalyzes the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide chain intact but one residue shorter.[10]

  • Step C: Conversion and Identification

    • The ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate).[5]

    • The extracted ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[9]

    • The resulting PTH-amino acid is injected into an HPLC system and identified by comparing its retention time to that of known PTH-amino acid standards.

3. Data Analysis:

  • Monitor the HPLC chromatograms for each cycle.

  • The absence of a PTH signal, coupled with a significant drop in the yield of the subsequent amino acid, indicates a blockage at that position in the sequence.

Protocol 2: Mass Spectrometry Workflow for N-Methylated Peptides

This workflow is the recommended approach for confirming both the incorporation and location of this compound.

1. Sample Preparation:

  • Purify the synthesized peptide using reverse-phase HPLC.

  • Lyophilize the pure fraction.

2. LC-MS for Mass Confirmation:

  • Reconstitute the peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Acquire the full mass spectrum.

  • Deconvolute the spectrum to determine the experimental molecular weight. Compare this to the theoretical molecular weight. Successful incorporation of a single N-Me-Phe residue will result in a mass increase of 14.01565 Da over the non-methylated analogue.[1]

3. Tandem MS (MS/MS) for Sequence Localization:

  • Using the same LC-MS setup, perform a second analysis in MS/MS mode.

  • The mass spectrometer will isolate the parent ion (precursor ion) corresponding to the full-length peptide.

  • The isolated parent ion is subjected to fragmentation. Electron Transfer Dissociation (ETD) is often preferred over Collision-Induced Dissociation (CID) as it better preserves the labile N-methyl group, leading to clearer fragmentation patterns.[1]

  • The resulting fragment ions (product ions) are analyzed to generate the MS/MS spectrum.

4. Data Analysis:

  • Analyze the MS/MS spectrum to reconstruct the peptide sequence. The mass difference between adjacent 'b' or 'y' fragment ions will correspond to a specific amino acid residue.

  • A mass shift of +14 Da on a phenylalanine residue within the fragment ion series provides definitive evidence of the location of the N-Me-Phe residue.

Visualized Workflows and Logic

To further clarify these processes, the following diagrams illustrate the experimental workflow for Edman degradation and a decision-making model for selecting the appropriate validation technique.

Edman_Degradation_Workflow Edman Degradation Workflow for Peptides with N-Me-Phe start Start: Peptide with Internal N-Me-Phe coupling 1. Coupling (PITC, Base) start->coupling wash1 Wash coupling->wash1 cleavage 2. Cleavage (TFA) wash1->cleavage extract 3. Extraction cleavage->extract short_peptide Chain-Shortened Peptide cleavage->short_peptide Peptide(n-1) convert 4. Conversion extract->convert ATZ-AA hplc 5. HPLC Analysis (Identify PTH-AA) convert->hplc PTH-AA decision Is N-Me-Phe at N-Terminus? hplc->decision short_peptide->decision decision->coupling No stop STOP: Reaction Blocked No PTH Signal decision->stop Yes

Caption: Workflow of Edman degradation showing the point of failure.

Validation_Method_Selection Logic for Selecting a Validation Method start Goal: Validate N-Me-Phe Incorporation q1 Need to know exact location in sequence? start->q1 q2 Is 3D structure or non-destructive analysis a priority? q1->q2 No ms Use Mass Spectrometry (LC-MS/MS) q1->ms Yes q3 Is the N-Me-Phe at the N-Terminus? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes edman Use Edman Degradation (for indirect evidence of blockage) q3->edman No (Internal) ms_confirm Use LC-MS for Gross Mass Confirmation q3->ms_confirm Yes (Edman will fail)

Caption: Decision tree for choosing the appropriate validation technique.

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-Phe-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Fmoc-N-Me-Phe-OH can ensure laboratory safety and environmental compliance by adhering to the following proper disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

While this compound is generally not classified as a hazardous substance under OSHA or European regulations, it is crucial to note its classification as severely hazardous to water (Water Hazard Class 3) in Germany. This designation necessitates stringent disposal protocols to prevent environmental contamination.

Key Safety and Disposal Data

A summary of essential data for this compound is provided in the table below for quick reference.

ParameterValueSource/Notes
Chemical Name N-α-Fmoc-N-α-methyl-L-phenylalanine
CAS Number 77128-73-5[1]
Molecular Formula C25H23NO4[1]
Molecular Weight 401.45 g/mol [1]
Appearance White to off-white powder/solid[]
OSHA Hazards No known OSHA hazards
GHS Classification Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008
Water Hazard Class (WGK) WGK 3 (Severely hazardous to water)[1][3]
Storage Temperature 2-8°C[]
Incompatible Materials Strong oxidizing agents, Strong acids[4]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx)[4]

Experimental Protocols: Spill and Waste Handling

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • For operations that may generate dust, an N95 (US) or type P1 (EN 143) dust mask is recommended.[5]

Spill Cleanup Procedure: In the event of a spill, follow these steps:

  • Small Spills: Carefully sweep up the solid material. Avoid creating dust. Place the swept material into a suitable, sealed, and properly labeled container for disposal.

  • Large Spills: Follow the same procedure as for small spills. Ensure that the spilled material does not enter drains or waterways.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its entry into the environment, particularly water systems, due to its high water hazard classification.

  • Waste Collection:

    • Collect all solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix this waste with other non-hazardous laboratory trash.

    • Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not pour solutions down the drain.

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal Route:

    • Due to the WGK 3 classification, standard disposal in regular trash or via the sanitary sewer is not appropriate.

    • The recommended disposal method is to engage a licensed professional waste disposal company.

    • It is the responsibility of the waste generator to accurately characterize the waste and ensure compliance with all local, regional, and national disposal regulations.[6]

  • Empty Container Disposal:

    • Empty containers of this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fmoc_N_Me_Phe_OH_Disposal This compound Disposal Workflow start Waste Generation (this compound) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a sealed, labeled solid waste container. solid_waste->collect_solid collect_liquid Collect in a sealed, labeled liquid waste container. liquid_waste->collect_liquid check_hazard Hazard Assessment: WGK 3 (Severely Hazardous to Water) collect_solid->check_hazard collect_liquid->check_hazard no_drain Do NOT dispose down the drain. check_hazard->no_drain no_trash Do NOT dispose in regular trash. check_hazard->no_trash disposal_company Arrange for disposal by a licensed chemical waste company. no_drain->disposal_company no_trash->disposal_company end Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

By following these guidelines, laboratory professionals can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistics for Handling Fmoc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and experimental success. This guide provides immediate, essential safety and logistical information for the use of Fmoc-N-Me-Phe-OH, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these procedures will minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. While this compound is not classified as acutely toxic, it is a combustible solid, and appropriate PPE is mandatory to prevent contact, inhalation, and ingestion.[1][2][3]

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Glasses with Side ShieldsConforming to EN166 or NIOSH approved; essential for protecting against splashes and airborne particles.[1][4][5]
Face ShieldRecommended when there is a significant risk of splashing with hazardous solvents during dissolution or reaction quenching. To be used in conjunction with safety glasses or goggles.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and follow proper glove removal techniques to avoid skin contact.[1][4]
Laboratory CoatA standard lab coat is required to protect skin and clothing from spills. Consider a flame-resistant coat when working with flammable solvents.[1]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood, or if dust formation is likely. The type of respirator cartridge should be selected based on the solvents being used.[1][5][6]

Operational Plan: Step-by-Step Handling and Disposal Procedures

A systematic approach to handling and disposing of this compound and its associated waste is critical for maintaining a safe laboratory environment.

  • Preparation:

    • Ensure a well-ventilated laboratory environment, preferably with a certified and operational chemical fume hood.[5][7]

    • Gather all necessary PPE as detailed in the table above.

    • Inspect all glassware and equipment for cleanliness and functionality.

  • Handling the Solid Compound:

    • Transport the sealed container of this compound to the chemical fume hood.

    • To minimize dust inhalation, perform all weighing and handling of the solid powder within the fume hood.[4][7]

    • Use a spatula for transferring the powder and avoid creating dust clouds.

    • Close the container tightly after use to prevent contamination and moisture absorption.[4]

  • Dissolution for Peptide Synthesis:

    • In the fume hood, add the appropriate solvent (e.g., Dimethylformamide - DMF) to the vessel containing the weighed this compound.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

    • This solution is now ready for use in the peptide synthesizer or for manual coupling reactions.

Waste generated from Fmoc-based solid-phase peptide synthesis must be segregated into distinct, clearly labeled containers based on its chemical properties.

  • Solid Waste:

    • Collection: Collect all contaminated solid waste, such as weighing paper, pipette tips, and used gloves, in a designated and clearly labeled "Solid Hazardous Waste" container.[1]

  • Liquid Waste:

    • Piperidine (Basic) Waste:

      • Collection: The 20% piperidine in DMF solution used for Fmoc deprotection is a basic and toxic waste. Collect this in a dedicated, compatible, and clearly labeled "Basic Waste" or "Piperidine Waste" container.[8]

      • Neutralization (if required by institutional protocols): This procedure should only be performed by trained personnel in a chemical fume hood. Slowly add a weak acid, such as citric acid, to the piperidine waste while monitoring the pH until it is between 6 and 8. Be aware that this is an exothermic reaction.[8]

    • Trifluoroacetic Acid (TFA) Cleavage Cocktail (Acidic) Waste:

      • Collection: The TFA cleavage cocktail is highly corrosive and hazardous. This waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[8]

      • Neutralization: Due to its high corrosivity, TFA waste often requires neutralization before disposal. This is a hazardous procedure that generates heat and gas and must be performed with extreme caution in a fume hood. Place the TFA waste container in a secondary container (e.g., an ice bath) to dissipate heat. Very slowly, add a weak base like sodium bicarbonate in small portions with gentle stirring. Be prepared for vigorous gas (CO₂) evolution. Continue until the pH is between 6 and 8.[8]

  • Final Disposal:

    • Ensure all waste containers are securely capped and properly labeled with their contents.

    • Arrange for pickup and disposal by your institution's hazardous waste management service. Do not pour any chemical waste down the drain.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of handling this compound in a typical laboratory setting, from preparation to waste disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling Solid cluster_use Use in Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh this compound prep_hood->handle_weigh use_dissolve Dissolve in Solvent (e.g., DMF) handle_weigh->use_dissolve use_synthesis Incorporate into Peptide Synthesis use_dissolve->use_synthesis disp_solid Segregate Solid Waste use_synthesis->disp_solid Generates disp_liquid_basic Segregate Basic Liquid Waste (Piperidine) use_synthesis->disp_liquid_basic Generates disp_liquid_acidic Segregate Acidic Liquid Waste (TFA) use_synthesis->disp_liquid_acidic Generates disp_pickup Arrange for Hazardous Waste Pickup disp_solid->disp_pickup disp_liquid_basic->disp_pickup disp_liquid_acidic->disp_pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-N-Me-Phe-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Phe-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。